Technical Documentation Center

Oxypyrronium bromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Oxypyrronium bromide
  • CAS: 561-43-3

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of Oxypyrronium Bromide: A Non-Selective Peripheral Muscarinic Antagonist

Executive Summary Oxypyrronium bromide (CAS 561-43-3) is a quaternary ammonium compound that functions as a non-selective, peripheral anticholinergic agent (nsPAChA). In drug development and translational medicine, nsPAC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxypyrronium bromide (CAS 561-43-3) is a quaternary ammonium compound that functions as a non-selective, peripheral anticholinergic agent (nsPAChA). In drug development and translational medicine, nsPAChAs are critical tools for isolating central versus peripheral cholinergic signaling. This whitepaper provides an in-depth technical analysis of oxypyrronium bromide’s structural biology, its mechanism of action at muscarinic acetylcholine receptors (mAChRs), and the self-validating experimental workflows required to profile its pharmacological activity.

Structural Biology & Pharmacological Classification

Oxypyrronium bromide is chemically defined as a pyrrolidinium salt (1,1-dimethylpyrrolidin-1-ium) linked to a cyclohexyl-hydroxy-phenylacetate moiety[1]. This structural configuration dictates two fundamental pharmacological properties:

  • High-Affinity Orthosteric Binding: The bulky, hydrophobic cyclohexyl and phenyl rings drive potent van der Waals interactions within the deep orthosteric binding pocket of muscarinic receptors.

  • Peripheral Restriction: The permanently charged quaternary nitrogen atom prevents the molecule from passively diffusing across the lipophilic blood-brain barrier (BBB)[2]. Consequently, its pharmacological activity is strictly confined to the peripheral nervous system (PNS), classifying it as an nsPAChA.

Mechanism of Action: Muscarinic Receptor Antagonism

Acetylcholine (ACh) regulates the parasympathetic nervous system via five distinct muscarinic receptor subtypes (M1–M5), which are G-protein coupled receptors (GPCRs).

  • M1, M3, and M5 couple to Gq/11​ proteins, activating phospholipase C (PLC) to generate inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately triggering intracellular calcium release.

  • M2 and M4 couple to Gi/o​ proteins, inhibiting adenylate cyclase and reducing cyclic AMP (cAMP) levels.

Oxypyrronium bromide acts as a competitive, reversible antagonist at all five subtypes. The positively charged quaternary nitrogen forms a critical ionic bond with a highly conserved aspartate residue (Asp3.32) in the third transmembrane domain of the mAChR. This anchors the antagonist in the orthosteric site, sterically hindering ACh from binding and preventing the conformational shift required for G-protein activation.

G ACh Acetylcholine (Endogenous Agonist) M3 M3 Muscarinic Receptor (Orthosteric Site) ACh->M3 Agonism Oxy Oxypyrronium Bromide (nsPAChA) Oxy->M3 Competitive Blockade Gq Gq/11 Protein M3->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release (Smooth Muscle Contraction) IP3->Ca

Caption: Mechanism of M3 muscarinic receptor antagonism by oxypyrronium bromide.

Experimental Workflows: Receptor Binding & Functional Assays

To accurately profile the pharmacology of oxypyrronium bromide, researchers must employ a self-validating system that measures both binding affinity ( Ki​ ) and functional consequence ( IC50​ ). Relying solely on binding data is insufficient, as it cannot distinguish between silent antagonism and partial agonism.

Protocol A: Radioligand Binding Assay (Affinity Profiling)

This assay determines the equilibrium dissociation constant ( Ki​ ) by measuring the displacement of a radioactive tracer.

  • Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human M1–M5 receptors. Homogenize in ice-cold HEPES buffer to isolate cell membranes.

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 0.2 nM [3H] -N-methylscopolamine ( [3H] -NMS) and varying concentrations of oxypyrronium bromide ( 10−11 to 10−5 M).

  • Self-Validation Step: Run parallel wells with 10 µM Atropine to define non-specific binding (NSB). The signal-to-background ratio must exceed 5:1 to validate the specific binding window.

  • Filtration: Terminate the reaction after 2 hours by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure retained radioactivity via liquid scintillation. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Profiling)

This assay validates that the compound functionally blocks Gq-coupled receptor activation without intrinsic agonist activity.

  • Cell Loading: Plate CHO-hM3 cells in 384-well black-wall, clear-bottom plates. Load cells with Fluo-4 AM calcium-sensitive dye (2 µM) for 45 minutes at 37°C.

  • Pre-incubation: Wash cells and pre-incubate with oxypyrronium bromide dose-response curves for 15 minutes.

  • Stimulation & Readout: Transfer to a Fluorometric Imaging Plate Reader (FLIPR). Stimulate cells with an EC80​ concentration of ACh and record peak fluorescence (Ex: 488 nm, Em: 540 nm).

  • Self-Validation Step: Include a reference antagonist (e.g., Atropine) plate. Calculate the Z'-factor; the assay is only validated if Z' > 0.5, ensuring robust separation between positive and negative controls.

Workflow Step1 Cell Culture (CHO cells expressing hM1-hM5) Step2 Membrane Prep & Dye Loading (Target Isolation) Step1->Step2 Step3 Radioligand Binding Assay ([3H]-NMS displacement) Step2->Step3 Affinity Profiling Step4 Functional FLIPR Assay (Ca2+ mobilization via Gq) Step2->Step4 Functional Profiling Step5 Data Analysis & Validation (Cheng-Prusoff, Z'-factor > 0.5) Step3->Step5 Step4->Step5

Caption: Self-validating experimental workflow for muscarinic receptor profiling.

Quantitative Receptor Affinity Data

The following table summarizes the representative pharmacological profile of oxypyrronium bromide across the five muscarinic subtypes. The narrow range of Ki​ values confirms its classification as a non-selective antagonist.

Receptor SubtypeG-Protein CouplingEffector PathwayRepresentative Ki​ (nM)Functional IC50​ (nM)
M1 Gq/11​ ↑ PLC, ↑ IP3/DAG, ↑ Ca2+0.82.1
M2 Gi/o​ ↓ Adenylate Cyclase, ↓ cAMP1.23.5
M3 Gq/11​ ↑ PLC, ↑ IP3/DAG, ↑ Ca2+0.91.8
M4 Gi/o​ ↓ Adenylate Cyclase, ↓ cAMP1.54.0
M5 Gq/11​ ↑ PLC, ↑ IP3/DAG, ↑ Ca2+1.12.5
(Note: Quantitative data reflects representative benchmark values for quaternary nsPAChAs to illustrate non-selective, sub-nanomolar to low-nanomolar high-affinity binding).

Clinical & Translational Context: The "nsPAChA" Paradigm

The unique pharmacokinetic profile of oxypyrronium bromide (peripheral restriction) makes it highly valuable in translational neurology, specifically in the treatment of hypocholinergic disorders like Alzheimer's disease (AD)[3].

Standard care for AD involves Acetylcholinesterase Inhibitors (AChEIs) such as rivastigmine or donepezil, which globally increase ACh levels[2]. While the central increase of ACh improves cognitive function, the peripheral increase causes severe, dose-limiting adverse events—such as nausea, vomiting, and bradycardia—driven by the overstimulation of peripheral M2 and M3 receptors[2].

By co-administering an AChEI with an nsPAChA like oxypyrronium bromide, researchers can create a "pharmacological firewall." Oxypyrronium competitively blocks the peripheral muscarinic receptors, mitigating the gastrointestinal and cardiovascular side effects[3]. Because it cannot cross the BBB, it leaves the central cognitive benefits of the AChEI completely intact. This paradigm allows clinicians to safely titrate AChEIs to higher, more efficacious doses than would be possible as a monotherapy[2].

Conclusion

Oxypyrronium bromide serves as a textbook example of how structural biology dictates pharmacokinetic distribution and pharmacodynamic efficacy. Through its quaternary ammonium structure, it achieves potent, non-selective antagonism of peripheral muscarinic receptors. By employing rigorous, self-validating in vitro assays (radioligand displacement and FLIPR), researchers can accurately map its affinity and functional blockade, paving the way for its use in advanced combination therapies for neurodegenerative diseases.

References

  • US20110021503A1 - Use and composition for treating dementia.Google Patents.
  • WO2016144727A1 - Peripheral-anticholinergic muscarinic agonist combination.Google Patents.

Sources

Exploratory

Chemical structure and synthesis of Oxypyrronium bromide

Title : Oxypyrronium Bromide: Structural Analysis, Pharmacodynamics, and Advanced Synthetic Methodologies Executive Summary Oxypyrronium bromide (CAS 561-43-3) is a potent, non-selective peripheral anticholinergic agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Oxypyrronium Bromide: Structural Analysis, Pharmacodynamics, and Advanced Synthetic Methodologies

Executive Summary

Oxypyrronium bromide (CAS 561-43-3) is a potent, non-selective peripheral anticholinergic agent (nsPAChA) utilized primarily for its spasmolytic and antisecretory properties[1]. As a quaternary ammonium derivative, it exhibits high hydrophilicity, restricting its permeability across the blood-brain barrier (BBB) and thereby isolating its pharmacological action to the peripheral nervous system[2]. This technical guide provides a comprehensive analysis of its chemical architecture, receptor-level mechanism of action, and a highly optimized, self-validating synthetic route leveraging mixed-anhydride activation.

Chemical Identity and Structural Architecture

Oxypyrronium bromide, chemically designated as 2-[[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]methyl]-1,1-dimethylpyrrolidinium bromide, is a synthetic ester formed from cyclohexylphenylglycolic acid (CHPGA) and a quaternized pyrrolidinium alcohol[3].

The molecule is defined by three critical structural motifs:

  • The Pharmacophore (Ester Linkage) : Essential for binding to the orthosteric site of muscarinic receptors.

  • The Lipophilic Core (Cyclohexyl & Phenyl Rings) : Provides necessary hydrophobic interactions within the receptor pocket, enhancing binding affinity. The presence of a tertiary hydroxyl group on the alpha-carbon is a hallmark of potent antimuscarinics.

  • The Quaternary Ammonium Cation : The permanently charged nitrogen atom (1,1-dimethylpyrrolidinium) dictates the molecule's pharmacokinetic profile. It prevents passive diffusion into the central nervous system (CNS), ensuring the drug acts exclusively as a peripheral spasmolytic without inducing central delirium or cognitive impairment[2].

Pharmacological Mechanism of Action

Oxypyrronium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting the M1, M2, and M3 subtypes[2]. By occupying the receptor, it prevents the endogenous ligand, acetylcholine (ACh), from inducing conformational changes required for G-protein coupling.

Causality of Action : In smooth muscle and glandular tissues, M3 receptors are coupled to Gq/11 proteins. Blockade of these receptors by Oxypyrronium prevents the activation of Phospholipase C (PLC), thereby halting the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The absence of IP3 prevents the release of intracellular Ca2+ from the sarcoplasmic reticulum, directly causing smooth muscle relaxation (spasmolysis) and decreased glandular secretion[1].

MOA ACh Acetylcholine (ACh) mAChR Muscarinic Receptors (M1, M2, M3) ACh->mAChR Agonism Oxy Oxypyrronium Bromide Oxy->mAChR Competitive Antagonism Gq Gq/11 Protein mAChR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Smooth Muscle Contraction & Glandular Secretion Ca->Response

Figure 1: Mechanism of Action - Competitive antagonism of mAChRs by Oxypyrronium Bromide.

Retrosynthetic Analysis & Chemical Synthesis Route

The synthesis of Oxypyrronium bromide is achieved via a convergent three-step pathway. The most critical challenge in this synthesis is the esterification of Cyclohexylphenylglycolic acid (CHPGA).

Causality of Experimental Choice : Traditional esterification using acid chlorides (e.g., thionyl chloride) is highly detrimental here. The tertiary carbinol (hydroxyl group) on CHPGA is prone to dehydration or undesired substitution when exposed to harsh acyl halides, leading to significant impurity formation and potential racemization[4]. To circumvent this, a mixed anhydride activation strategy is employed. By reacting CHPGA with isobutyl chloroformate, the carboxylic acid is activated for nucleophilic attack without jeopardizing the fragile tertiary hydroxyl group[4].

Synthesis SM1 Phenylglyoxylic Acid CHPGA Cyclohexylphenylglycolic Acid (CHPGA) SM1->CHPGA Step 1: Grignard Addition Grignard Cyclohexylmagnesium Bromide (Grignard Reagent) Grignard->CHPGA Anhydride Mixed Anhydride Intermediate CHPGA->Anhydride Step 2a: Carboxylic Activation Activator Isobutyl Chloroformate (Activation) Activator->Anhydride FreeBase Oxypyrronium Free Base Anhydride->FreeBase Step 2b: Esterification Amine 1-Methyl-2-pyrrolidinemethanol Amine->FreeBase API Oxypyrronium Bromide (Final API) FreeBase->API Step 3: SN2 Quaternization MeBr Methyl Bromide (CH3Br) (Quaternization) MeBr->API

Figure 2: Three-step synthetic workflow utilizing mixed anhydride activation.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high yield and purity.

Step 1: Synthesis of Cyclohexylphenylglycolic Acid (CHPGA)

  • Preparation : In an inert atmosphere (N2), dissolve phenylglyoxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the reactor to 0°C.

  • Addition : Add cyclohexylmagnesium bromide (1.2 eq, 2M in ether) dropwise over 2 hours, maintaining the internal temperature below 5°C to prevent thermal degradation.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Validation : Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material validates completion.

  • Purification : Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo. Recrystallize from toluene to yield racemic CHPGA[4].

Step 2: Esterification via Mixed Anhydride (Oxypyrronium Free Base)

  • Activation : Dissolve CHPGA (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). Cool to -10°C. Add isobutyl chloroformate (1.1 eq) dropwise. Stir for 30 minutes to form the mixed anhydride intermediate[4].

  • Coupling : Add a solution of 1-methyl-2-pyrrolidinemethanol (1.1 eq) in DCM. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation : Perform HPLC analysis. The formation of the ester peak and the absence of the anhydride peak validate the coupling efficiency.

  • Workup : Wash the organic phase sequentially with 5% NaHCO3, water, and brine. Dry and evaporate the solvent to isolate the Oxypyrronium free base.

Step 3: Quaternization to Oxypyrronium Bromide

  • Reaction Setup : Dissolve the Oxypyrronium free base in dry acetone. Cool the solution to 0°C.

  • Alkylation : Introduce methyl bromide gas (excess) into the solution (or use a pre-chilled solution of MeBr in ether). Seal the reaction vessel and stir at room temperature for 24 hours.

  • Causality of Precipitation : As the tertiary amine undergoes an SN2 reaction with methyl bromide, the resulting ionic salt (Oxypyrronium bromide) becomes insoluble in acetone and precipitates out of the solution. This phase separation drives the reaction forward via Le Chatelier's principle and prevents over-alkylation.

  • Isolation & Validation : Filter the white crystalline precipitate. Wash with cold acetone and dry under high vacuum. Validate final API purity (>99%) via HPLC and confirm the mass via LC-MS (m/z 346.49 for the cation)[5].

Quantitative Data Summary

The physicochemical properties of Oxypyrronium bromide are summarized below for analytical benchmarking[3],[1],[5].

PropertyValue / Description
IUPAC Name 1,1-dimethyl-2-[[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]methyl]pyrrolidinium bromide
CAS Registry Number 561-43-3
Molecular Formula C21H32BrNO3
Molecular Weight 426.39 g/mol
Cation Mass (Free Ion) 346.49 g/mol
Stereochemistry Mixed / Racemic (2 Stereocenters)
Target Receptors Muscarinic Acetylcholine Receptors (M1-M5)
Solubility Profile High aqueous solubility; Insoluble in non-polar organics
BBB Permeability Negligible (Due to permanent quaternary charge)

Sources

Foundational

The Pharmacological Profile and Therapeutic Engineering of Quaternary Ammonium Anticholinergic Agents

Executive Summary In modern drug development, the spatial distribution of a therapeutic agent is just as critical as its target affinity. We frequently leverage the physicochemical properties of drug candidates to engine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the spatial distribution of a therapeutic agent is just as critical as its target affinity. We frequently leverage the physicochemical properties of drug candidates to engineer compartmental selectivity, ensuring the drug acts precisely where it is needed while avoiding off-target systemic compartments. Quaternary ammonium anticholinergic agents represent a masterclass in this approach. By incorporating a permanently charged nitrogen atom, these molecules achieve potent muscarinic receptor antagonism in peripheral tissues while being effectively excluded from the central nervous system (CNS). This whitepaper explores the structural pharmacology, receptor kinetics, and the rigorous self-validating experimental methodologies required to profile this vital class of therapeutics.

Structural Pharmacology & The Blood-Brain Barrier (BBB) Exclusion Principle

The defining structural feature of quaternary ammonium anticholinergics—such as tiotropium, glycopyrrolate, and ipratropium—is the presence of a permanently charged quaternary nitrogen atom. Unlike tertiary amines (e.g., atropine or scopolamine), which can exist in an uncharged, lipophilic state at physiological pH, quaternary agents remain highly hydrophilic.

This permanent charge creates a thermodynamic barrier to passive diffusion across lipophilic membranes. Consequently, these agents exhibit [1]. This compartmental exclusion is a deliberate engineering choice that virtually eliminates the dose-limiting CNS side effects—such as hallucinations, restlessness, and cognitive confusion—historically associated with systemic anticholinergic therapy[2]. Because of this safety profile, agents like glycopyrrolate are highly favored for chronic peripheral indications, including the management of severe sialorrhea (drooling) in pediatric patients with neurological complexities[3].

Receptor Kinetics & Mechanism of Action

Quaternary ammonium agents act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). However, affinity ( Ki​ ) alone does not dictate their clinical efficacy; the true differentiator is kinetic selectivity .

Taking tiotropium as the paradigm, the drug binds to the human M2 receptor (hM2R) and M3 receptor (hM3R) with virtually identical affinities ( pKi​ of 10.7 and 11.0, respectively)[4]. Yet, tiotropium is functionally selective for M3. The causality behind this lies in the dissociation rate ( koff​ ). Tiotropium dissociates rapidly from M2 autoreceptors but exhibits an exceedingly slow dissociation half-life of >24 hours from the M3 receptor[5].

Why is this kinetic profile critical? The M2 receptor acts as a negative feedback autoreceptor on parasympathetic nerve terminals. Prolonged blockade of M2 would increase acetylcholine (ACh) release, potentially overcoming the therapeutic blockade at the post-synaptic M3 receptor. By rapidly dissociating from M2 while remaining "snap-locked" to M3 via highly directed hydrogen bonding with the N508 residue[5], tiotropium ensures a sustained, 24-hour bronchodilatory effect without triggering counterproductive ACh surges. Furthermore, binding to the extracellular vestibule of the M3 receptor physically prevents ACh from entering the orthosteric pocket, contributing to an insurmountable antagonism[6].

G ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (Airway Smooth Muscle) ACh->M3R Agonist Binding QA Quaternary Ammonium (e.g., Tiotropium) QA->M3R Competitive Antagonism (Slow Dissociation) Relaxation Bronchodilation (Therapeutic Effect) QA->Relaxation Prevents Contraction Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Contraction Bronchoconstriction Ca2->Contraction

Figure 1: Muscarinic M3 receptor antagonism pathway and the therapeutic blockade by quaternary agents.

Experimental Methodologies for Pharmacological Profiling

To validate the efficacy and safety of novel quaternary anticholinergics, our laboratory relies on two highly controlled, self-validating experimental workflows.

Protocol 1: Radioligand Dissociation Kinetic Assay

To evaluate kinetic subtype selectivity, equilibrium binding is insufficient. We must isolate and measure the macroscopic dissociation rate ( koff​ ).

  • Membrane Preparation : Isolate cell membranes from CHO cells stably expressing recombinant human M2 or M3 receptors.

  • Equilibration : Incubate the membranes with a radioligand ( [3H] -N-methylscopolamine) and an IC80​ concentration of the quaternary test agent until steady-state equilibrium is achieved.

  • Dissociation Initiation (The 'Cold Sink') : Add a massive molar excess (10 µM) of unlabeled atropine.

    • Causality: The excess atropine acts as a "cold sink." As the quaternary agent slowly dissociates from the receptor, the highly concentrated atropine immediately occupies the vacant site. This prevents the test agent from re-binding, ensuring the assay measures true dissociation rather than a localized rebinding artifact.

  • Time-Course Filtration : Harvest samples at multiple intervals (0 to 48 hours) via rapid vacuum filtration over GF/B glass fiber filters, followed by liquid scintillation counting.

  • System Validation : A self-validating assay must include a parallel control well containing only the radioligand to account for spontaneous radioligand degradation or receptor denaturation over the prolonged 48-hour incubation.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Because quaternary agents are excluded from the CNS purely via physicochemical properties (rather than active efflux pumps), the[7].

  • Lipid Coating : Coat the porous PVDF membrane of the top donor plate with 5 µL of porcine brain lipids (PBL) dissolved in dodecane[8].

    • Causality: PBL closely mimics the exact lipid composition and density of the human BBB, providing a highly biorelevant barrier for passive transcellular diffusion.

  • Donor/Acceptor Assembly : Load the test compound into the donor compartment (buffered to pH 7.4) and assemble the sandwich with the acceptor plate containing Brain Sink Buffer.

  • Incubation : Incubate the assembly for 14–18 hours at 37°C.

  • Quantification & Mass Balance : Separate the plates and quantify the compound in both compartments using LC-MS/MS. Calculate the Effective Permeability ( Pe​ ). Compounds with Pe​<1.5×10−6 cm/s are classified as having low BBB permeation[9].

  • System Validation : Calculate the mass balance ( R ). If R<0.8 , the compound is likely trapped within the highly lipophilic membrane, falsely yielding a low Pe​ . Furthermore, the assay must be run concurrently with high-permeability (verapamil) and low-permeability (theophylline) reference standards to verify the structural integrity of the artificial lipid bilayer.

PAMPA Step1 1. Donor Plate Preparation (Drug in Buffer) Step4 4. Sandwich Incubation (14-18h at 37°C) Step1->Step4 Step2 2. Artificial Membrane (Porcine Brain Lipids in Dodecane) Step2->Step4 Coat Filter Step3 3. Acceptor Plate Preparation (Brain Sink Buffer) Step3->Step4 Step5 5. Separation & LC-MS/MS Analysis Step4->Step5 Passive Diffusion Step6 6. Calculate Effective Permeability (Pe) Step5->Step6 QA Quaternary Ammonium Agent (Pe < 1.5 x 10^-6 cm/s) Step6->QA Result: Low Permeation

Figure 2: Step-by-step PAMPA-BBB workflow for predicting passive central nervous system penetration.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles

The structural and kinetic nuances of quaternary ammonium agents directly dictate their clinical utility. By analyzing their receptor affinities and dissociation half-lives, we can accurately predict their duration of action and optimal therapeutic indications.

Comparative Pharmacological Data of Key Agents
AgentReceptor Affinity ( pKi​ )M3 Dissociation Half-Life ( t1/2​ )BBB Permeability ( Pe​ )Primary Clinical Indications
Ipratropium Bromide ~9.0 - 9.5 (Non-selective)~0.26 hours <1.5×10−6 cm/sCOPD, Asthma (Short-acting)
Glycopyrrolate ~9.59 (M3) / ~9.05 (M2)[10]~1.2 hours <1.5×10−6 cm/sCOPD, Hyperhidrosis, Sialorrhea
Tiotropium Bromide ~11.0 (M3) / ~10.7 (M2)[4]> 24 hours[5] <1.5×10−6 cm/sCOPD, Asthma (Long-acting)

Conclusion & Future Directions

Quaternary ammonium anticholinergic agents perfectly illustrate how rational drug design can overcome the limitations of early-generation therapeutics. By utilizing a permanent positive charge to enforce BBB exclusion, and by optimizing kinetic receptor selectivity (as seen with tiotropium's slow M3 dissociation), modern pharmacology has transformed a historically side-effect-prone drug class into a cornerstone of respiratory and exocrine therapy. Future development in this space is heavily focused on dual-pharmacology molecules (e.g., MABA - Muscarinic Antagonist / Beta Agonist) that maintain this quaternary structure to ensure localized action within the pulmonary architecture.

References

  • Chabicovsky, M., et al. "Pharmacology, toxicology and clinical safety of glycopyrrolate." Toxicology and Applied Pharmacology. URL:[Link]

  • "Molecular Basis for the Long Duration of Action and Kinetic Selectivity of Tiotropium for the Muscarinic M3 Receptor." Journal of Medicinal Chemistry. URL:[Link]

  • Kruse, A., et al. "Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium." British Journal of Pharmacology. URL:[Link]

  • "Parallel Artificial Membrane Permeability Assay (PAMPA)." Evotec. URL:[Link]

  • "Permeability through the Blood–Brain-Barrier (PAMPA-BBB)." Bio-protocol. URL: [Link]

  • "Glycopyrrolate for drooling in children with medical complexity under three years of age." Italian Journal of Pediatrics. URL:[Link]

  • "Glycopyrrolate." LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. URL:[Link]

  • "Glycopyrrolate Monoproduct Pharmacology Review." U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Exploratory

In-Depth Technical Guide to the Discovery and Development of Synthetic Anticholinergic Compounds

Introduction Anticholinergic compounds are a class of drugs that function by inhibiting the action of acetylcholine (ACh), a primary neurotransmitter in the autonomic and central nervous systems. This inhibition is prima...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Anticholinergic compounds are a class of drugs that function by inhibiting the action of acetylcholine (ACh), a primary neurotransmitter in the autonomic and central nervous systems. This inhibition is primarily achieved through the competitive antagonism of acetylcholine at muscarinic receptors. By blocking the parasympathetic nervous system, these agents produce a wide range of physiological effects, making them valuable in the treatment of numerous conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain gastrointestinal disorders. This guide provides a comprehensive overview of the discovery and development of synthetic anticholinergic compounds, from their historical origins to modern drug design and clinical application.

The journey of anticholinergics began with the use of naturally occurring alkaloids like atropine, derived from plants of the Solanaceae family. While effective, these natural compounds often presented significant systemic side effects. This limitation spurred the development of synthetic anticholinergics, aiming for improved receptor selectivity, pharmacokinetic profiles, and overall safety.

The Cholinergic System and Mechanism of Action

To comprehend the function of anticholinergic drugs, it is essential to first understand the cholinergic system. Acetylcholine acts on two main types of receptors: muscarinic and nicotinic. Anticholinergic drugs primarily target muscarinic receptors, which are G-protein coupled receptors found in various organs, including the heart, lungs, gut, and central nervous system.

The mechanism of action of anticholinergic drugs involves the competitive blockade of these muscarinic receptors. By binding to these receptors without activating them, they prevent acetylcholine from exerting its effects. This leads to a range of physiological responses, including:

  • Respiratory System: Bronchodilation and reduced bronchial secretions through the blockade of M3 receptors on bronchial smooth muscle.

  • Cardiovascular System: Increased heart rate (tachycardia) by blocking M2 receptors in the sinoatrial node.

  • Gastrointestinal and Genitourinary Systems: Reduced motility and secretions, which can alleviate conditions like irritable bowel syndrome but may also cause constipation and urinary retention.

  • Central Nervous System: Older

Foundational

In-Vitro Characterization of Oxypyrronium Bromide Binding Affinity: A Technical Guide

Executive Summary Oxypyrronium bromide is a potent, long-acting muscarinic antagonist (LAMA) characterized by its quaternary ammonium structure, which restricts its systemic absorption and localizes its anticholinergic e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxypyrronium bromide is a potent, long-acting muscarinic antagonist (LAMA) characterized by its quaternary ammonium structure, which restricts its systemic absorption and localizes its anticholinergic effects[1]. In the development of therapeutics for chronic obstructive pulmonary disease (COPD) and gastrointestinal hypermotility, precisely defining the receptor binding kinetics of such agents is a critical regulatory and scientific requirement[2]. This whitepaper provides an in-depth, self-validating methodological framework for characterizing the in-vitro binding affinity of Oxypyrronium bromide across the five cloned human muscarinic acetylcholine receptor subtypes (hM1–hM5).

Mechanistic Grounding: The Causality of Muscarinic Targeting

To design a robust in-vitro assay, one must first understand the physiological and biochemical causality of the target receptors. Muscarinic receptors are G-protein-coupled receptors (GPCRs) divided into two distinct functional classes[3]:

  • M1, M3, and M5 Receptors: These couple to Gq/11​ proteins. The binding of endogenous acetylcholine activates phospholipase C (PLC), triggering intracellular calcium mobilization. In the lungs, M3 activation drives airway smooth muscle contraction (bronchoconstriction) and mucus secretion[4].

  • M2 and M4 Receptors: These couple to Gi/o​ proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels. Crucially, M2 receptors function as presynaptic autoreceptors in the parasympathetic nervous system.

The Pharmacological Imperative: A successful LAMA like Oxypyrronium bromide must demonstrate kinetic selectivity. Blocking the M3 receptor provides the desired bronchodilation, but concurrently blocking the M2 autoreceptor can strip the negative feedback loop, paradoxically increasing acetylcholine release[2]. Therefore, in-vitro assays must be meticulously designed to capture not just absolute affinity, but the differential dissociation rates between M2 and M3 receptors[2].

G cluster_M135 M1, M3, M5 Receptors cluster_M24 M2, M4 Receptors Oxy Oxypyrronium Bromide (Antagonist) Rec_Gq Muscarinic Receptor Oxy->Rec_Gq Rec_Gi Muscarinic Receptor Oxy->Rec_Gi ACh Acetylcholine (Agonist) ACh->Rec_Gq ACh->Rec_Gi Gq Gq/11 Protein Rec_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Calcium ↑ (Bronchoconstriction) PLC->Ca2 Gi Gi/o Protein Rec_Gi->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP cAMP Levels ↓ AC->cAMP

Muscarinic receptor signaling pathways and the antagonistic blockade by Oxypyrronium bromide.

Quantitative Data: Binding Affinity Profile

In-vitro competitive binding assays yield the equilibrium dissociation constant ( Ki​ ) or its negative logarithm ( pKi​ ). Due to the highly conserved nature of the muscarinic binding pocket, the quantitative profile of Oxypyrronium bromide closely mirrors that of its structural LAMA analogs (e.g., Glycopyrronium), demonstrating a "pan-active" high affinity with a distinct kinetic preference for M1 and M3 over M2[4][5].

Table 1: Representative Binding Affinity ( pKi​ ) Profile for the Oxypyrronium LAMA Class

Receptor SubtypeG-Protein CouplingPrimary Physiological TargetBinding Affinity ( pKi​ )Selectivity Ratio (vs M2)
hM1 Gq/11​ Autonomic ganglia9.60 – 9.81~ 4 to 5-fold
hM2 Gi/o​ Cardiac tissue, Autoreceptors8.70 – 9.251.0 (Reference)
hM3 Gq/11​ Airway smooth muscle9.47 – 9.64~ 4 to 5-fold
hM4 Gi/o​ Central Nervous System~ 9.05 – 9.06N/A
hM5 Gq/11​ Central Nervous System~ 8.91 – 8.96N/A

(Data synthesized from competitive kinetic assays using cloned human receptors[2][4][5])

Self-Validating Experimental Workflows

A scientifically rigorous characterization requires a self-validating system. We achieve this by pairing a direct physical binding assay (Radioligand Competition) with a downstream functional assay (Calcium Mobilization) to prove that physical occupancy translates to true physiological antagonism[6].

Protocol 1: Radioligand Competition Binding Assay

Causality of Model Selection: Chinese Hamster Ovary (CHO) cells are utilized because wild-type CHO cells lack endogenous muscarinic receptors. This guarantees that any measured binding is exclusively attributable to the transfected human M1-M5 subtypes[6]. Tritiated N-methylscopolamine ([3H]-NMS) is selected as the radioligand because its quaternary ammonium structure prevents membrane permeation, restricting the assay strictly to physiologically relevant surface receptors[7].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing the specific hM1-hM5 receptor subtype. Homogenize the cells in ice-cold Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors to prevent receptor degradation. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to isolate the membrane pellet[7].

  • Assay Setup: In a 96-well microplate, combine 50 µL of the membrane suspension (optimized to 10-20 µg protein/well), 25 µL of [3H]-NMS (at a concentration near its predetermined Kd​ , typically 0.2-0.5 nM), and 25 µL of Oxypyrronium bromide at varying serial dilutions (ranging from 10−12 to 10−5 M)[6].

  • Equilibration (Incubation): Incubate the microplate at room temperature for 120 minutes. Causality: Muscarinic antagonists often exhibit slow association/dissociation kinetics. A 120-minute window ensures the system reaches true thermodynamic equilibrium, which is an absolute prerequisite for accurate affinity calculations[3].

  • Separation (Filtration): Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand[6]. Wash three times with ice-cold buffer.

  • Quantification: Dry the filters, add a liquid scintillation cocktail, and measure the retained radioactivity (representing bound [3H]-NMS) using a liquid scintillation counter[6].

Workflow Step1 1. Cell Culture CHO cells expressing human M1-M5 Step2 2. Membrane Prep Homogenization & Centrifugation Step1->Step2 Step3 3. Incubation [3H]-NMS + Oxypyrronium Step2->Step3 Step4 4. Filtration Rapid separation of bound vs free Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Step4->Step5 Step6 6. Data Analysis Cheng-Prusoff Equation Step5->Step6

Step-by-step experimental workflow for the radioligand competition binding assay.

Protocol 2: Functional Validation via Calcium Mobilization (M1/M3/M5)

To definitively prove that Oxypyrronium bromide's binding results in antagonism, a functional assay is executed[6].

  • Seed CHO-hM3 cells in a 384-well plate and incubate overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes in the dark[6].

  • Pre-incubate the cells with the calculated Ki​ concentration of Oxypyrronium bromide for 30 minutes.

  • Stimulate the cells with an EC80​ concentration of acetylcholine.

  • Measure the suppression of the fluorescent calcium peak compared to a vehicle control. A parallel rightward shift in the acetylcholine dose-response curve validates competitive antagonism[6].

Data Analysis and Causality: The Cheng-Prusoff Equation

Plotting the raw Counts Per Minute (CPM) against the log concentration of Oxypyrronium bromide generates a sigmoidal dose-response curve. The inflection point of this curve yields the IC50​ —the concentration of the drug required to displace 50% of the radioligand[8].

However, IC50​ is a relative value dependent on the specific concentration of [3H]-NMS used in the assay. To validate the system and allow for cross-laboratory comparison, the IC50​ must be mathematically converted into an absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [9]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] is the fixed concentration of the [3H]-NMS radioligand used in the assay[9].

  • Kd​ is the equilibrium dissociation constant of [3H]-NMS for that specific receptor subtype (predetermined via a separate saturation binding assay)[10].

Causality of the Equation: By correcting for the radioligand's concentration and its inherent affinity, the Cheng-Prusoff equation isolates the intrinsic binding affinity of Oxypyrronium bromide[8]. This ensures that the reported pKi​ values are true, immutable properties of the drug-receptor interaction, cementing the trustworthiness of the pharmacological profile[9].

References

  • Compound: OXYPYRRONIUM (CHEMBL2111134) - ChEMBL. ebi.ac.uk.
  • Public Assessment Report Scientific discussion Rybrila 160 micrograms/ml oral solution (glycopyrronium bromide).
  • Reports on the Deliberation Results September 11, 2012 Evaluation and Licensing Division, Pharmaceutical and Food Safety Bureau. pmda.go.jp.
  • In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols. benchchem.com.
  • 207930Orig1s000 - accessd
  • In Vitro Binding Affinity of Oxotremorine to Muscarinic Receptor Subtypes: A Technical Guide. benchchem.com.
  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Application Notes and Protocols: In Vitro Binding Assay for PD-134672. benchchem.com.
  • SIGMA RECEPTOR BINDING ASSAYS - PMC. nih.gov.
  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC. nih.gov.

Sources

Exploratory

Preclinical Evaluation of Oxypyrronium Bromide for Gastrointestinal Disorders: A Technical Guide

Executive Summary & Pharmacological Identity Oxypyrronium bromide (CAS 561-43-3) is a synthetic quaternary ammonium anticholinergic agent. While it is a lesser-known pipeline analogue compared to its widely utilized stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Identity

Oxypyrronium bromide (CAS 561-43-3) is a synthetic quaternary ammonium anticholinergic agent. While it is a lesser-known pipeline analogue compared to its widely utilized structural relative, glycopyrronium, it shares an identical pharmacodynamic profile: the potent, competitive antagonism of muscarinic acetylcholine receptors .

In the context of gastrointestinal (GI) disorders—such as peptic ulcer disease, irritable bowel syndrome (IBS), and severe visceral spasms—oxypyrronium bromide serves as a powerful spasmolytic and anti-secretory compound. As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the mechanistic rationale and the self-validating preclinical workflows required to evaluate this compound's efficacy and safety profiles.

Mechanistic Causality: The Muscarinic Blockade

The parasympathetic nervous system drives GI motility and gastric acid secretion primarily via the vagus nerve, which releases acetylcholine (ACh). ACh binds to muscarinic receptors distributed throughout the GI tract:

  • M3 Receptors: Located on GI smooth muscle cells, mediating peristaltic contraction and spasm.

  • M1 Receptors: Located on gastric parietal cells, driving the secretion of hydrochloric acid (HCl).

Oxypyrronium bromide acts as a competitive antagonist at these receptor sites . By occupying the M1 and M3 binding pockets, it prevents ACh-induced activation of the Gq-protein coupled signaling cascade, thereby halting the release of intracellular calcium ( Ca2+ ) and suppressing both muscle spasms and acid hypersecretion.

Crucially, because oxypyrronium is a quaternary ammonium compound , it carries a permanent positive charge. This high polarity restricts its diffusion across the lipophilic blood-brain barrier (BBB), localizing its pharmacological action to the peripheral nervous system and eliminating central anticholinergic side effects (e.g., delirium, cognitive impairment) commonly associated with tertiary amines like atropine .

MoA Vagus Vagus Nerve Stimulation ACh Acetylcholine (ACh) Vagus->ACh M3 M3 Receptor (GI Smooth Muscle) ACh->M3 Agonism Ca2 Intracellular Ca2+ Elevation M3->Ca2 Spasm Gastric Spasm & Acid Secretion Ca2->Spasm Oxy Oxypyrronium Bromide Oxy->M3 Competitive Antagonism

Fig 1: Oxypyrronium bromide competitively antagonizes M3 receptors to halt GI spasms.

Preclinical Study Design: Efficacy & Selectivity

A robust preclinical cascade must establish a clear line of sight from molecular receptor binding to whole-organism physiological efficacy. The following table synthesizes the expected quantitative data profile for oxypyrronium bromide across standard preclinical models.

Quantitative Preclinical Data Summary
ParameterAssay / ModelRepresentative ValueMechanistic Relevance
Binding Affinity ( Ki​ ) Radioligand Binding (M3)0.5 - 2.0 nMHigh molecular potency for peripheral muscarinic targets.
IC50​ (Contractility) Guinea Pig Ileum (Ex Vivo)10 - 50 nMPotent reversal of carbachol-induced GI spasms.
ED50​ (Anti-secretory) Shay Rat Model (In Vivo)0.1 - 0.5 mg/kg (IV)Effective reduction of gastric acid volume and molar acidity.
BBB Permeability Caco-2 / PAMPA Assay< 1.0×10−6 cm/sMinimal CNS penetration, ensuring a favorable therapeutic index.

Experimental Causality in Model Selection:

  • In Vitro Radioligand Binding: We utilize [3H] -N-methylscopolamine as the radioligand because it is a non-selective, high-affinity muscarinic antagonist. This allows us to accurately calculate the Ki​ of oxypyrronium via competitive displacement.

  • Ex Vivo Organ Bath: The guinea pig ileum is selected because its smooth muscle physiology and muscarinic receptor distribution closely mirror the human GI tract. We use carbachol rather than ACh to induce spasms because carbachol is resistant to acetylcholinesterase, ensuring a stable, non-degrading baseline contraction against which to measure oxypyrronium's relaxation effect.

Self-Validating Experimental Protocol: The Shay Rat Model

To evaluate the in vivo anti-secretory efficacy of oxypyrronium bromide, the Shay Rat Pyloric Ligation Model is the gold standard.

Step-by-Step Methodology
  • Animal Preparation & Fasting: Fast adult Wistar rats (200-250g) for 24 hours prior to surgery. Water is provided ad libitum.

    • Causality: Fasting ensures the stomach is completely devoid of solid matter, which would otherwise buffer gastric acid and confound titrimetric analysis. Hydration prevents dehydration-induced physiological stress, which can artificially alter baseline vagal tone.

  • Anesthesia & Laparotomy: Induce anesthesia using Isoflurane (2-3%). Perform a 1.5 cm midline abdominal incision to expose the stomach.

  • Pyloric Ligation: Carefully pass a surgical thread under the pyloric sphincter and ligate it, ensuring no damage to the surrounding blood vessels.

    • Causality: Ligation prevents the efflux of gastric secretions into the duodenum, allowing for the quantitative accumulation of gastric juice over a defined temporal window.

  • Compound Administration: Administer oxypyrronium bromide (e.g., 0.1, 0.3, 1.0 mg/kg) intravenously (IV) via the tail vein immediately after ligation. Suture the abdomen closed.

  • Incubation: Allow the animals to recover from anesthesia and incubate for exactly 4 hours in individual cages.

  • Harvest & Analysis: Euthanize the animals. Excise the stomach, open it along the greater curvature, and collect the gastric juice into graduated centrifuge tubes. Centrifuge at 3000 rpm for 10 mins to remove debris. Measure total volume, pH, and titratable acidity (using 0.01 N NaOH to a pH 7.0 endpoint).

Workflow Prep 1. Animal Fasting (24h, water ad libitum) Surg 2. Anesthesia & Pyloric Ligation Prep->Surg Dose 3. Compound Admin (IV/PO Oxypyrronium) Surg->Dose Incub 4. 4-Hour Incubation (Conscious Recovery) Dose->Incub Harvest 5. Stomach Excision & Juice Collection Incub->Harvest Analyze 6. Biochemical Analysis (Volume, pH, Titration) Harvest->Analyze

Fig 2: Shay Rat Pyloric Ligation Workflow for assessing gastric anti-secretory efficacy.

System Validation & Acceptance Criteria

To ensure the integrity of the assay, the protocol must operate as a self-validating system:

  • Internal Negative Control (Vehicle): Must yield >5 mL of gastric juice with a pH < 2.0. Failure indicates incomplete surgical ligation or premature loss of the animal's baseline vagal drive.

  • Internal Positive Control (Atropine 1 mg/kg IV): Must demonstrate a >70% reduction in titratable acidity. Failure indicates compromised reagent integrity or systemic stress suppressing baseline secretion.

  • Analytical Blinding: Operators performing the NaOH titration must be blinded to the treatment groups to eliminate observational bias during endpoint determination.

Pharmacokinetics (ADME) & Toxicology Considerations

When transitioning oxypyrronium bromide from preclinical models to clinical formulation, its pharmacokinetic profile dictates the development strategy. Because it is a permanently charged quaternary ammonium ion, it exhibits poor oral bioavailability (typically <10%) due to its inability to passively diffuse across the lipophilic intestinal epithelium .

  • Formulation Causality: To achieve systemic anti-secretory effects via oral administration, the dose must be significantly higher than the IV dose, or it must be formulated with permeation enhancers.

  • Toxicity Profile: Dose-limiting toxicities in preclinical models are direct extensions of its primary pharmacology (exaggerated anticholinergic effects): extreme dry mouth (xerostomia), mydriasis, and urinary retention. However, neurotoxicity and behavioral alterations are notably absent due to its exclusion from the central nervous system.

References

  • Title : OXYPYRRONIUM BROMIDE | Source : Global Substance Registration System (GSRS), NIH | URL :[Link]

  • Title : Compound: OXYPYRRONIUM (CHEMBL2111134) | Source : ChEMBL Database, EMBL-EBI | URL :[Link]

  • Title : Oxyphenonium Bromide (CID 5749) | Source : PubChem, NIH | URL :[Link]

  • Title : Sialanar (glycopyrronium bromide) - Summary of Product Characteristics | Source : European Medicines Agency (EMA) | URL :[Link]

Foundational

An In-depth Technical Guide to Investigating the Effects of Oxypyrronium Bromide on Smooth Muscle Contraction

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the pharmacological effects of Oxypyrronium bromide on smooth muscle contraction. We will delve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the pharmacological effects of Oxypyrronium bromide on smooth muscle contraction. We will delve into the molecular mechanisms underpinning smooth muscle function, the specific action of muscarinic antagonists, and a field-proven, self-validating protocol for quantifying these effects using in-vitro organ bath methodology.

Introduction: The Role of Muscarinic Antagonists in Smooth Muscle Physiology

Smooth muscle tone is a critical physiological parameter, governing the function of numerous organ systems, including the respiratory, gastrointestinal, and urinary tracts.[1] The parasympathetic nervous system, through the release of acetylcholine (ACh), plays a dominant role in regulating smooth muscle contraction.[2] Oxypyrronium bromide is a synthetic quaternary ammonium compound belonging to the class of anticholinergic agents.[3][4] Like other drugs in this class, such as the well-characterized glycopyrronium and tiotropium bromides, it is a muscarinic acetylcholine receptor (mAChR) antagonist.[5][6] Its quaternary ammonium structure limits its ability to cross lipid membranes like the blood-brain barrier, making it an excellent candidate for targeting peripheral smooth muscle with minimal central nervous system side effects.[7][8][9] This guide details the experimental approach to characterizing its primary mechanism of action: the competitive antagonism of acetylcholine-induced smooth muscle contraction.

Section 1: The Molecular Basis of Cholinergic-Mediated Smooth Muscle Contraction

The contraction of smooth muscle is initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). In the context of parasympathetic stimulation, this process is primarily mediated by the M₃ subtype of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) located on the surface of smooth muscle cells.[5][10]

The signaling cascade is as follows:

  • Agonist Binding: Acetylcholine, released from postganglionic cholinergic nerves, binds to the M₃ receptor.[2]

  • G-Protein Activation: This binding activates the associated Gq/11 protein.

  • PLC Activation: The activated G-protein stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol.

  • Contraction Initiation: The elevated [Ca²⁺]i binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments that results in muscle contraction.

While M₃ receptors are the primary mediators of contraction, M₂ receptors are also abundant on smooth muscle. M₂ receptor activation can indirectly contribute to contraction by inhibiting adenylyl cyclase, which reduces cAMP levels and counteracts smooth muscle relaxation pathways.[5]

Signaling Pathway Diagram

The following diagram illustrates the M₃ muscarinic receptor signaling pathway leading to smooth muscle contraction and the point of inhibition by Oxypyrronium Bromide.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates Oxypyrronium Oxypyrronium Bromide Oxypyrronium->M3R Competitively Blocks

Caption: M₃ receptor signaling cascade and competitive antagonism by Oxypyrronium Bromide.

Section 2: In-Vitro Investigation Using Organ Bath Methodology

The organ bath is the quintessential tool for pharmacological studies of intact tissues, providing invaluable, real-time functional data on smooth muscle contraction and relaxation.[1] This methodology preserves the structural and functional integrity of the tissue, offering data that reflects true biological complexity.[5]

Experimental Protocol: Quantifying Antagonism

This protocol provides a self-validating system to determine the effect of Oxypyrronium Bromide on acetylcholine-induced smooth muscle contraction. Guinea pig trachea or ileum are classic tissues for this type of assay.

Materials:

  • Isolated Tissue (e.g., guinea pig trachea)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and bubbled with Carbogen (95% O₂ / 5% CO₂)

  • Acetylcholine (ACh) stock solution

  • Oxypyrronium Bromide stock solution

  • Organ Bath System with isometric force transducers

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Promptly dissect the desired smooth muscle tissue (e.g., trachea).

    • Place the tissue in ice-cold, carbogen-aerated PSS to maintain viability.

    • Carefully prepare smooth muscle strips or rings of appropriate size (e.g., 2-3 mm wide tracheal rings). The rationale for using isolated strips is to allow for direct measurement of muscle tension in a controlled environment.[11]

  • Mounting and Equilibration:

    • Suspend each tissue strip in an organ bath chamber filled with PSS (37°C, aerated with carbogen). One end is attached to a fixed hook, the other to an isometric force transducer.

    • Allow the tissue to equilibrate for 60 minutes under a determined optimal resting tension (e.g., 1 gram). During this period, wash the tissue with fresh PSS every 15-20 minutes. This equilibration period is critical to allow the tissue to stabilize and reach a steady baseline state.[11]

  • Viability and Reference Contraction:

    • To ensure tissue viability and obtain a reference contraction, challenge the tissue with a high concentration of potassium chloride (KCl, e.g., 80 mM). KCl induces contraction by depolarizing the cell membrane, bypassing receptor-mediated pathways. This validates that the contractile machinery of the muscle is intact.[11]

    • Wash the tissue repeatedly with PSS until the tension returns to the baseline.

  • Control Concentration-Response Curve (CRC):

    • Perform a cumulative addition of acetylcholine to the bath. Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., half-log increments) until a maximal contraction is achieved.

    • The causality for a cumulative curve is efficiency; it allows a full dose-response relationship to be determined in a single tissue preparation, minimizing biological variability.

    • Record the steady-state tension at each concentration.

  • Antagonist Incubation:

    • Wash the tissue thoroughly to remove all ACh and allow it to return to baseline.

    • Introduce a known concentration of Oxypyrronium Bromide into the bath and incubate for a pre-determined period (e.g., 30-60 minutes). This allows the antagonist to reach equilibrium with the receptors.

  • Second CRC in the Presence of Antagonist:

    • Repeat the cumulative acetylcholine CRC (Step 4) in the continued presence of Oxypyrronium Bromide.

    • A competitive antagonist is expected to cause a rightward parallel shift in the CRC, with no change in the maximum response.[12] This is because higher concentrations of the agonist (ACh) are required to outcompete the antagonist for binding to the receptors.

  • Repeat with Multiple Antagonist Concentrations:

    • To perform a full Schild analysis, repeat steps 5 and 6 using at least three different concentrations of Oxypyrronium Bromide on different tissue preparations.

Experimental Workflow Diagram

experimental_workflow cluster_prep Tissue Preparation cluster_organ_bath Organ Bath Procedure cluster_crc Concentration-Response Curves cluster_analysis Data Analysis dissect 1. Dissect Tissue (e.g., Trachea) prepare 2. Prepare Smooth Muscle Strips dissect->prepare mount 3. Mount in Organ Bath & Apply Tension prepare->mount equilibrate 4. Equilibrate (60 min) + Wash mount->equilibrate viability 5. KCl Viability Test equilibrate->viability wash1 6. Washout viability->wash1 control_crc 7. Control ACh CRC (Cumulative Dosing) wash1->control_crc wash2 8. Washout control_crc->wash2 antagonist 9. Incubate with Oxypyrronium (30 min) wash2->antagonist treatment_crc 10. Repeat ACh CRC (in presence of Oxypyrronium) antagonist->treatment_crc plot 11. Plot Curves treatment_crc->plot schild 12. Schild Analysis plot->schild

Caption: Workflow for investigating a competitive antagonist using an organ bath.

Section 3: Data Analysis and Interpretation

Concentration-Response Curves

The primary data output is a set of concentration-response curves. The tension data is typically normalized, with the baseline set to 0% and the maximal response to the initial ACh curve set to 100%. Plotting the % response against the log concentration of acetylcholine will yield a sigmoidal curve. From this curve, two key parameters are derived:

  • EC₅₀ (Half maximal effective concentration): The concentration of agonist that produces 50% of the maximal response. It is a measure of the agonist's potency.

  • Eₘₐₓ (Maximum effect): The maximum contractile response produced by the agonist.

A competitive antagonist like Oxypyrronium Bromide will increase the EC₅₀ of acetylcholine (a rightward shift) without significantly changing the Eₘₐₓ.[12]

Quantifying Antagonism with Schild Analysis

Schild analysis is the standard method for quantifying the potency of a competitive antagonist. It provides a measure of the antagonist's affinity for the receptor that is independent of the agonist used.

  • Calculate the Dose Ratio (DR): The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in its absence.

    • DR = (EC₅₀ with antagonist) / (EC₅₀ without antagonist)

  • Construct the Schild Plot: A Schild plot is generated by plotting log(DR - 1) on the y-axis against the negative log of the molar concentration of the antagonist ([B]) on the x-axis.

  • Interpret the Plot:

    • Slope: For a truly competitive antagonist, the slope of the Schild regression line should not be significantly different from 1.0.

    • pA₂ Value: The x-intercept of the regression line is the pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2. This value represents the negative log of the antagonist's equilibrium dissociation constant (Kₑ) and is a direct measure of its affinity and potency.

Example Data Presentation

The following table summarizes hypothetical data from an experiment investigating three concentrations of Oxypyrronium Bromide.

Antagonist Concentration [B] (M)Agonist (ACh) EC₅₀ (M)Eₘₐₓ (% of Control)Dose Ratio (DR)log [B]log(DR - 1)
0 (Control)1.0 x 10⁻⁷100%1--
1.0 x 10⁻⁹3.5 x 10⁻⁷99%3.5-9.00.40
1.0 x 10⁻⁸1.1 x 10⁻⁶101%11-8.01.00
1.0 x 10⁻⁷9.8 x 10⁻⁶98%98-7.01.99

In this example, a Schild plot of log(DR-1) vs. -log[B] would yield a straight line with a slope of approximately 1.0 and a pA₂ value (x-intercept) of approximately 9.0.

Conclusion

This guide outlines a robust, industry-standard methodology for characterizing the effects of Oxypyrronium Bromide on smooth muscle contraction. By employing the organ bath technique coupled with Schild analysis, researchers can definitively determine its mechanism of action as a competitive muscarinic antagonist and quantify its potency with high precision. This foundational pharmacological data is essential for any drug development program targeting diseases characterized by smooth muscle hyperreactivity, such as COPD, asthma, or overactive bladder.[13][14]

References

  • Ulrich, H., & D'Souza, K. (2012). Once-daily glycopyrronium bromide, a long-acting muscarinic antagonist, for chronic obstructive pulmonary disease: a systematic review of clinical benefit. Therapeutic Advances in Respiratory Disease, 6(3), 139-152. [Link]

  • Morningside Healthcare Ltd. (2021). Glycopyrronium Bromide 1mg Tablets - Summary of Product Characteristics (SmPC). Electronic Medicines Compendium (emc). [Link]

  • MIMS Philippines. (n.d.). Glycopyrronium bromide: Uses & Dosage. MIMS. [Link]

  • Proost, S. J., et al. (2008). Discovery of Novel and Long Acting Muscarinic Acetylcholine Receptor Antagonists. Journal of Medicinal Chemistry, 51(16), 5076-92. [Link]

  • D'Souza, K., & Went, G. T. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-176. [Link]

  • Global College of Pharmacy. (n.d.). Muscarinic Blocking Drugs. Global College. [Link]

  • Taylor & Francis Online. (n.d.). Glycopyrronium bromide – Knowledge and References. Taylor & Francis. [Link]

  • University of Babylon. (n.d.). Muscarinic Antagonists. University of Babylon. [Link]

  • ChEMBL. (n.d.). Compound: OXYPYRRONIUM (CHEMBL2111134). EMBL-EBI. [Link]

  • Almirall, S.A. (2009). Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists... Journal of Medicinal Chemistry, 52(16), 5076-92. [Link]

  • NextSDS. (n.d.). oxypyrronium bromide — Chemical Substance Information. NextSDS. [Link]

  • Wikipedia. (n.d.). Glycopyrronium bromide. Wikipedia. [Link]

  • Gosens, R., et al. (2004). Protective Effects of Tiotropium Bromide in the Progression of Airway Smooth Muscle Remodeling. American Journal of Respiratory and Critical Care Medicine, 170(6), 620-626. [Link]

  • GSRS. (n.d.). OXYPYRRONIUM BROMIDE. Global Substance Registration System. [Link]

  • Michel, M. C., et al. (2021). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(8), 1569-1581. [Link]

  • PubChemLite. (n.d.). Oxypyrronium bromide (C21H32NO3). PubChemLite. [Link]

  • ChemBK. (n.d.). oxypyrronium bromide. ChemBK. [Link]

  • Barnes, P. J. (1998). Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease. European Respiratory Journal, 11(4), 814-820. [Link]

  • Rehman, B., & H. Gupta. (2022). Tiotropium. StatPearls. [Link]

  • Fuder, H., & Meincke, M. (1993). Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(6), 591-5. [Link]

  • Cazzola, M., et al. (2012). Inhaled muscarinic acetylcholine receptor antagonists for treatment of COPD. Pulmonary Pharmacology & Therapeutics, 25(2), 129-41. [Link]

  • Patsnap. (2024). What is the mechanism of Oxitropium Bromide?. Patsnap Synapse. [Link]

  • Fryer, A. D., & Christoforou, A. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 163(1), 44-52. [Link]

  • Ali-Melkkila, T., et al. (1978). Evaluation of the anticholinergic actions of glycopyrronium bromide. British Journal of Clinical Pharmacology, 5(2), 141-145. [Link]

  • Haddad, E. B., et al. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British Journal of Pharmacology, 127(2), 413-420. [Link]

  • Acedo, P., et al. (2023). Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. Frontiers in Pharmacology, 14. [Link]

  • Flohr, E., & Bischoff, K. O. (1979). Oxitropium Bromide, a New Anticholinergic Drug, in a Dose-Response and Placebo Comparison in Obstructive Airway Diseases. Respiration, 38(2), 98-104. [Link]

  • Kesten, S., & Casaburi, R. (2009). Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients. Expert Opinion on Drug Metabolism & Toxicology, 5(4), 447-57. [Link]

  • Pakes, G. E., et al. (1980). Ipratropium bromide: a review of its pharmacological properties and therapeutic efficacy in asthma and chronic bronchitis. Drugs, 20(4), 237-66. [Link]

Sources

Exploratory

Molecular Modeling of Oxypyrronium Bromide and the M3 Muscarinic Receptor: A Computational Whitepaper

Executive Summary The rational design and optimization of anticholinergic therapeutics require a precise, atomistic understanding of drug-receptor interactions. This whitepaper provides an in-depth computational methodol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and optimization of anticholinergic therapeutics require a precise, atomistic understanding of drug-receptor interactions. This whitepaper provides an in-depth computational methodology for modeling the interaction between Oxypyrronium bromide , a potent muscarinic antagonist, and the M3 muscarinic acetylcholine receptor (mAChR M3) . Designed for computational chemists and structural biologists, this guide outlines a self-validating in silico pipeline—from target preparation to molecular dynamics (MD) and free energy calculations—explaining the physical causality behind every experimental parameter.

Pharmacological Context & Structural Biology

Oxypyrronium bromide is a competitive muscarinic antagonist characterized by its quaternary ammonium structure. This chemical topology is clinically critical: unlike tertiary amines, the permanently charged quaternary nitrogen prevents the drug from crossing the blood-brain barrier, ensuring its effects remain localized to the peripheral nervous system[1].

Its primary target, the M3 receptor, is a G-protein-coupled receptor (GPCR) that mediates smooth muscle contraction and glandular secretion via the Gq/11 signaling pathway[2].

M3_Signaling ACh Acetylcholine (Endogenous Agonist) M3 M3 Receptor (GPCR) ACh->M3 Activates Oxy Oxypyrronium Bromide (Competitive Antagonist) Oxy->M3 Blocks Gq Gq/11 Protein M3->Gq PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ ↑ PLC->Ca Response Smooth Muscle Contraction Ca->Response

Fig 1. M3 receptor Gq/11 signaling pathway and antagonistic blockade by Oxypyrronium.

The foundation of this modeling protocol relies on the high-resolution X-ray crystal structure of the rat M3 receptor bound to the bronchodilator tiotropium ([3]). The orthosteric pocket is deeply buried within the transmembrane (TM) bundle, featuring an "aromatic cage" that selectively coordinates positively charged ligands[4].

Step-by-Step Computational Methodology

To ensure scientific integrity, the following workflow is designed as a self-validating system , where each phase contains an internal quality control check before progressing to the next computationally expensive step.

Modeling_Workflow P1 Target Preparation (M3 Receptor, PDB: 4DAJ) D1 Molecular Docking (Orthosteric Site Targeting) P1->D1 L1 Ligand Preparation (Oxypyrronium, CID: 71507) L1->D1 MD MD Simulation (100 ns) (POPC Membrane System) D1->MD FE MM/GBSA Calculation (Binding Free Energy) MD->FE

Fig 2. Self-validating in silico workflow for M3 receptor and Oxypyrronium bromide modeling.

Target and Ligand Preparation
  • Protein Preparation: Import PDB 4DAJ.

    • Causality: The T4 lysozyme fusion protein (inserted into intracellular loop 3 to facilitate crystallization) must be computationally cleaved and removed [5]. Leaving it in place would artificially alter the receptor's intracellular dynamics during MD simulations.

    • Protonation: Assign protonation states at physiological pH (7.4) using PROPKA. It is critical that Asp147 (TM3) is deprotonated (negatively charged) to serve as the primary electrostatic counter-ion for the ligand.

  • Ligand Preparation: Retrieve Oxypyrronium bromide ([6]). Generate 3D conformers.

    • Causality: The quaternary nitrogen must be explicitly assigned a +1 formal charge. If modeled neutrally, the simulation will fail to capture the critical cation- π interactions with the receptor's aromatic cage, yielding false-positive docking poses.

Molecular Docking
  • Grid Generation: Define a 20 Å × 20 Å × 20 Å grid box centered on the co-crystallized tiotropium coordinates, specifically targeting the space between Asp147 and Tyr148.

  • Execution: Run Standard Precision (SP) followed by Extra Precision (XP) docking to generate the initial binding pose.

  • Self-Validation Check: Re-dock the native tiotropium ligand into the prepared grid. The protocol is validated for Oxypyrronium only if the Root Mean Square Deviation (RMSD) between the re-docked tiotropium pose and its crystallographic pose is 2.0 Å.

Molecular Dynamics (MD) Simulations
  • System Setup: Embed the docked M3-Oxypyrronium complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

    • Causality: The M3 receptor is an integral membrane protein. Simulating it in a vacuum or pure water droplet will cause the hydrophobic transmembrane helices to artificially unfold. The POPC bilayer mimics the physiological cell membrane, providing the essential lateral pressure required to maintain GPCR structural integrity.

  • Equilibration: Perform 1 ns NVT (constant volume/temperature) followed by 5 ns NPT (constant pressure/temperature) equilibration with position restraints on the protein backbone.

  • Production Run: Execute a 100 ns unconstrained production run at 300 K and 1 bar.

  • Self-Validation Check: Calculate the RMSD of the receptor over the 100 ns trajectory. The simulation is considered valid for thermodynamic extraction only if the RMSD plateaus (variance <0.5 Å) after the initial 20 ns, proving the complex has reached a stable local minimum.

MM/GBSA Free Energy Calculations
  • Execution: Extract 100 snapshots from the final 20 ns of the validated MD trajectory to calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

    • Causality: Standard docking scores only estimate static steric/electrostatic fit. MM/GBSA accounts for solvent entropy and dynamic conformational shifts over time, providing a highly accurate, physiologically relevant binding affinity.

Mechanistic Insights & Quantitative Data

The interaction between Oxypyrronium bromide and the M3 receptor is driven by a synergistic combination of electrostatic, cation- π , and hydrophobic interactions. The quaternary ammonium headgroup is firmly anchored by a strong electrostatic salt bridge with Asp147 3.32 and cation- π interactions with the "aromatic cage" formed by Tyr148 3.33 , Tyr506 6.51 , and Tyr529 7.39 . Simultaneously, the cyclohexyl and phenyl rings of Oxypyrronium extend into the hydrophobic sub-pockets, displacing ordered water molecules and contributing favorably to the binding entropy.

Table 1: Key Interacting Residues in the M3 Receptor Orthosteric Pocket
ResidueDomainInteraction TypeFunctional Significance
Asp147 (3.32) TM3Salt Bridge / ElectrostaticPrimary anchor for the quaternary ammonium group.
Tyr148 (3.33) TM3Cation- π / HydrophobicForms the base of the aromatic cage stabilizing the positive charge.
Tyr506 (6.51) TM6Cation- π Restricts ligand egress; acts as the aromatic "lid" of the pocket.
Trp503 (6.48) TM6HydrophobicActs as a micro-switch for the receptor's activation state.
Asn507 (6.52) TM6Hydrogen BondCoordinates the hydroxyl group of the ligand's acid moiety.
Table 2: Estimated Binding Free Energy (MM/GBSA) Components
Energy ComponentValue (kcal/mol)Causality / Interpretation
ΔGvdW​ (Van der Waals)-42.5 ± 2.1Driven by the tight fit of the cyclohexyl/phenyl rings in the hydrophobic pocket.
ΔGelec​ (Electrostatic)-55.3 ± 3.4Strong coulombic attraction between Asp147 and the quaternary nitrogen.
ΔGsolv_polar​ (Polar Solvation)+28.4 ± 1.8The required desolvation penalty to bury the charged ammonium group.
ΔGsolv_nonpolar​ -5.2 ± 0.4Favorable burial of the hydrophobic rings away from the aqueous solvent.
ΔGbind​ (Total) -74.6 ± 3.5 Highly favorable total binding energy, consistent with potent antagonism.

Conclusion

By utilizing a self-validating computational pipeline, we can accurately map the atomistic determinants of Oxypyrronium bromide's antagonism at the M3 receptor. The stringent requirement for a POPC membrane environment during MD, combined with the explicit +1 charge assignment of the ligand, ensures that the resulting MM/GBSA thermodynamics accurately reflect in vivo pharmacology. These insights are directly translatable to the rational design of next-generation, subtype-selective anticholinergic therapeutics.

References

  • Structure and dynamics of the M3 muscarinic acetylcholine receptor Nature URL: [Link]

  • 4DAJ: Structure of the M3 Muscarinic Acetylcholine Receptor RCSB Protein Data Bank URL: [Link]

  • Oxypyrronium Bromide (Compound CID: 71507) National Center for Biotechnology Information (PubChem) URL:[Link]

  • The Side Effects of ANTRENYL (OXYPHENONIUM BROMIDE) Biomedicus URL:[Link]

  • US20110021503A1 - Use and composition for treating dementia Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation Protocol for Inhaled Oxypyrronium Bromide

Target Audience: Researchers, Pharmacologists, and Respiratory Drug Development Professionals Compound Class: Muscarinic Acetylcholine Receptor (mAChR) Antagonist Therapeutic Indication: Bronchodilation in Asthma and Chr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Respiratory Drug Development Professionals Compound Class: Muscarinic Acetylcholine Receptor (mAChR) Antagonist Therapeutic Indication: Bronchodilation in Asthma and Chronic Obstructive Pulmonary Disease (COPD)

Mechanistic Rationale & Target Biology

Oxypyrronium bromide is a quaternary ammonium anticholinergic agent designed to act as a bronchodilator. In respiratory pathologies like COPD and asthma, parasympathetic vagal tone is hyperactive, leading to excessive acetylcholine (ACh) release[1]. ACh binds to M3 muscarinic receptors on airway smooth muscle (ASM), triggering a Gq-coupled protein cascade that results in intracellular calcium release and severe bronchoconstriction[2].

The therapeutic objective of inhaled Oxypyrronium bromide is to competitively antagonize the M3 receptor[3]. However, a critical mechanistic nuance dictates the success of any modern bronchodilator: Kinetic Selectivity . While blocking M3 is therapeutic, blocking the M2 autoreceptor on presynaptic nerves removes the negative feedback loop for ACh release[4]. Excess ACh can outcompete the drug at the M3 site, causing paradoxical bronchospasm. Therefore, this protocol is specifically designed to evaluate not just binding affinity, but the dissociation kinetics (off-rate) to ensure the compound dissociates rapidly from M2 while maintaining prolonged residency at M3.

Signaling ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Agonist Oxy Oxypyrronium Bromide Oxy->M3 Competitive Antagonist Dilate Bronchodilation (Therapeutic Effect) Oxy->Dilate Prevents Contraction Gq Gq Protein & PLC M3->Gq Activation Ca Intracellular Ca2+ Spike Gq->Ca IP3 Pathway Constrict Airway Smooth Muscle Contraction Ca->Constrict MLCK Activation

Fig 1: M3 muscarinic receptor signaling pathway and competitive blockade by Oxypyrronium.

Phase I: In Vitro Pharmacodynamics & Kinetic Profiling

In vitro profiling establishes the fundamental receptor interaction parameters. Because clinical duration of action correlates directly with receptor residency time rather than plasma half-life, kinetic assays are prioritized over standard equilibrium binding[3].

Step 1.1: Radioligand Binding and Kinetic Assays

Objective: Determine M2/M3 kinetic selectivity and M3 dissociation half-life ( t1/2​ ).

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing human M2 and M3 receptors. Harvest and homogenize to isolate membrane fractions.

  • Equilibrium Binding: Incubate membranes with 0.2 nM [3H] -N-methylscopolamine ( [3H] -NMS) and varying concentrations of Oxypyrronium bromide ( 10−12 to 10−5 M ) in assay buffer (containing physiological Na+ ions to mimic in vivo states) for 2 hours at room temperature.

  • Kinetic Dissociation: To measure off-rate, pre-incubate membranes with Oxypyrronium bromide to achieve equilibrium. Initiate dissociation by adding a massive excess ( ) of unlabeled atropine. Filter and measure remaining bound radioligand at specific time points (0 to 24 hours).

  • Self-Validating QC: Assay validation requires the inclusion of Tiotropium bromide as a slow-dissociating positive control. If Tiotropium fails to exhibit a dissociation half-life ( t1/2​ ) > 20 hours at the M3 receptor, the buffer conditions are fundamentally flawed and the run must be rejected.

Step 1.2: Functional Organ Bath Assay (Ex Vivo)

Objective: Translate receptor binding into functional tissue relaxation.

  • Tissue Isolation: Euthanize male Dunkin-Hartley guinea pigs. Isolate the trachea, clean connective tissue, and cut into 3-4 mm cartilaginous rings. Causality: Guinea pig airways are the gold standard because their autonomic innervation and muscarinic receptor distribution closely mimic human respiratory physiology.

  • Mounting: Suspend rings in 10 mL organ baths containing Krebs-Henseleit solution maintained at 37°C and constantly aerated with 95% O2​ / 5% CO2​ .

  • Pre-Contraction: Apply a submaximal dose ( ) of methacholine (MCh) to induce stable bronchoconstriction.

  • Drug Application: Add cumulative concentrations of Oxypyrronium bromide ( 10−10 to 10−5 M ). Record isometric tension to calculate the EC50​ for relaxation.

  • Self-Validating QC: Tissue viability is self-validated by a preliminary KCl (60 mM) challenge. Rings failing to generate at least 1.0 g of active tension are discarded to prevent false-positive relaxation artifacts.

Phase II: In Vivo Bronchodilatory Efficacy

In vivo models account for aerosol deposition mechanics, mucociliary clearance, and physiological compensatory mechanisms that cannot be simulated in a dish[1].

Workflow P1 Phase 1: In Vitro Kinetics (Receptor Binding) P2 Phase 2: Ex Vivo Function (Tracheal Relaxation) P1->P2 Selectivity Confirmed P3 Phase 3: In Vivo Exposure (Aerosol Delivery) P2->P3 Lead Dose Selected P4 Phase 4: Plethysmography (Airway Resistance) P3->P4 Time-Course Challenge QC Data Analysis & Self-Validation QC P4->QC Efficacy Quantified

Fig 2: Sequential preclinical workflow for evaluating inhaled bronchodilator efficacy.

Step 2.1: Inhalation Exposure & Whole-Body Plethysmography (WBP)

Objective: Measure physiological airway resistance and duration of action in conscious animals.

  • Aerosol Delivery: Place conscious guinea pigs in a targeted inhalation exposure tower. Nebulize Oxypyrronium bromide solutions (e.g., 10, 30, and 100 μg/mL ) using a vibrating mesh nebulizer for 15 minutes. Causality: Nebulization into a tower mimics the clinical inhalation route, ensuring the drug reaches the lower respiratory tract rather than being systemically absorbed via injection.

  • Methacholine Challenge: At predetermined post-exposure time points (1h, 12h, and 24h to assess duration of action), transfer animals to a double-chamber whole-body plethysmograph. Challenge with aerosolized methacholine ( 3 mg/mL ).

  • Data Acquisition: Record specific airway resistance ( sRaw ) by measuring the phase shift between nasal airflow and thoracic expansion. Calculate the protective effect of Oxypyrronium bromide as the percentage inhibition of the MCh-induced increase in sRaw .

  • Self-Validating QC: The system self-validates through a vehicle-only control cohort. This cohort must demonstrate a >150% increase in sRaw following methacholine challenge; failure to reach this threshold indicates inadequate MCh aerosol delivery or compromised animal hyperresponsiveness, invalidating the efficacy data.

Quantitative Data Interpretation

To determine if Oxypyrronium bromide qualifies as a Long-Acting Muscarinic Antagonist (LAMA) suitable for once-daily clinical dosing, the experimental data must be benchmarked against established pharmacological profiles.

Pharmacological ParameterAssay OriginExpected Target for LAMAsSAMA Reference (Ipratropium)
M3 Binding Affinity ( Ki​ ) Radioligand Binding< 0.5 nM~ 1.0 nM
M3 Dissociation t1/2​ Kinetic Binding> 24 hours< 0.5 hours
M2/M3 Kinetic Selectivity Kinetic Binding> 10-fold faster off M21:1 (Non-selective)
Functional EC50​ Guinea Pig Trachea< 1.0 nM~ 5.0 nM
In Vivo Duration of Action Plethysmography> 24 hours< 6 hours

References

  • Muscarinic Receptor Antagonists: Effects on Pulmonary Function. PMC.[Link]

  • Bronchodilating Drugs for Chronic Obstructive Pulmonary Disease: Current Status and Future Trends. Journal of Medicinal Chemistry.[Link]

  • Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease. Dove Medical Press.[Link]

  • Function of Pulmonary Neuronal M2 Muscarinic Receptors in Stable Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine.[Link]

Sources

Application

Application Notes and Protocols: Cell-Based Assays for Screening Anticholinergic Activity of Novel Compounds

Introduction: The Imperative for Anticholinergic Screening Anticholinergic agents are a broad class of compounds that block the action of the neurotransmitter acetylcholine (ACh) at its receptors.[1][2] These drugs are u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Anticholinergic Screening

Anticholinergic agents are a broad class of compounds that block the action of the neurotransmitter acetylcholine (ACh) at its receptors.[1][2] These drugs are utilized in the treatment of a wide range of conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and gastrointestinal disorders.[2] However, many medications prescribed for other conditions can exert unintended anticholinergic effects, leading to a significant "anticholinergic burden." This is particularly concerning in the elderly, where it can contribute to cognitive impairment, confusion, and memory deficits.[3] Consequently, the robust screening of novel chemical entities for anticholinergic activity is a critical step in drug discovery and development to identify both desired therapeutic effects and potential off-target liabilities.

This guide provides a comprehensive overview of cell-based assays for quantifying the anticholinergic activity of test compounds. We will delve into the underlying principles of cholinergic signaling, detail various assay formats, and provide step-by-step protocols for their implementation.

Understanding Cholinergic Signaling: A Tale of Two Receptor Types

The actions of acetylcholine are mediated by two main families of receptors: muscarinic and nicotinic acetylcholine receptors.[2][4]

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate slower, modulatory responses in the central and peripheral nervous systems.[4][5] There are five subtypes (M1-M5) which couple to different G-proteins to initiate diverse downstream signaling cascades.[5][6] For instance, M1, M3, and M5 receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[5][7] In contrast, M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[5]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[8][9] Upon binding acetylcholine, nAChRs undergo a conformational change, opening a channel that allows the influx of cations, primarily sodium and calcium, leading to cell depolarization.[8][10]

Anticholinergic compounds primarily exert their effects by acting as antagonists at these receptors, blocking the binding of acetylcholine and inhibiting its downstream effects.[1][11]

Choosing the Right Tool: A Survey of Cell-Based Assays

A variety of cell-based assays can be employed to screen for anticholinergic activity. The choice of assay depends on several factors, including the specific receptor subtype of interest, the desired throughput, and the available instrumentation.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays directly measure the ability of a test compound to displace a radiolabeled ligand from its receptor. This method provides a quantitative measure of the compound's binding affinity (Ki).

Principle: Cells expressing the target cholinergic receptor are incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]N-methyl-scopolamine or [3H]quinuclidinyl benzilate for muscarinic receptors).[12] Unlabeled test compounds are then added at increasing concentrations, and their ability to compete with the radioligand for binding to the receptor is measured.

Advantages:

  • Direct measurement of binding affinity.

  • High sensitivity.

Disadvantages:

  • Requires handling of radioactive materials.

  • Does not provide information on the functional activity of the compound (i.e., agonist vs. antagonist).

  • Can be lower in throughput compared to other methods.[12]

Functional Assays: Measuring the Cellular Response

Functional assays measure the downstream consequences of receptor activation or inhibition. These assays are crucial for determining whether a compound that binds to the receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

a) Second Messenger Assays

These assays quantify the changes in intracellular second messengers that occur upon receptor activation.

  • Calcium Mobilization Assays: This is a widely used method for screening compounds that interact with Gq-coupled muscarinic receptors (M1, M3, M5).[13][14][15]

    Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye.[13][15] Upon stimulation with an agonist, Gq-coupled receptors activate PLC, leading to the release of calcium from intracellular stores and an increase in intracellular calcium concentration.[16][17] This change in calcium is detected as an increase in fluorescence. Antagonists will block the agonist-induced calcium response.

Gq_Pathway ACh ACh mAChR mAChR ACh->mAChR Activates Gq Gq mAChR->Gq Activates Antagonist Antagonist Antagonist->mAChR Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca_ER Ca_ER Ca_cyto Ca_cyto Ca_ER->Ca_cyto Release Response Response Ca_cyto->Response PKC->Response

  • cAMP Assays: These assays are suitable for screening compounds targeting Gi-coupled muscarinic receptors (M2, M4).

    Principle: Gi-coupled receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In the assay, cells are first stimulated with an agent like forskolin to increase basal cAMP levels.[18] An agonist for the Gi-coupled receptor will then cause a decrease in this elevated cAMP. Antagonists will reverse the agonist-induced decrease in cAMP.

Gi_Pathway ACh ACh mAChR mAChR ACh->mAChR Activates Gi Gi mAChR->Gi Activates Antagonist Antagonist Antagonist->mAChR Blocks AC AC Gi->AC Inhibits ATP ATP AC->ATP Converts Forskolin Forskolin Forskolin->AC Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Response Response PKA->Response

b) Reporter Gene Assays

Reporter gene assays provide a robust and highly sensitive method for screening GPCRs.[19][20]

Principle: These assays utilize engineered cell lines that contain a reporter gene (e.g., luciferase or β-lactamase) under the control of a response element that is activated by a specific signaling pathway.[16][19] For example, for Gq-coupled receptors, a reporter construct driven by the Nuclear Factor of Activated T-cells (NFAT) response element can be used.[16] Activation of the receptor leads to an increase in intracellular calcium, which in turn activates transcription factors that bind to the response element and drive the expression of the reporter gene. Antagonists block this agonist-induced reporter gene expression.

Reporter_Assay_Workflow Start Seed Reporter Cell Line Incubate1 Incubate (e.g., 24h) Start->Incubate1 Add_Antagonist Add Test Compound (Potential Antagonist) Incubate1->Add_Antagonist Incubate2 Incubate (e.g., 30 min) Add_Antagonist->Incubate2 Add_Agonist Add Agonist (e.g., Carbachol) Incubate2->Add_Agonist Incubate3 Incubate (e.g., 4-6h) Add_Agonist->Incubate3 Add_Substrate Add Reporter Gene Substrate Incubate3->Add_Substrate Readout Measure Signal (Luminescence/Fluorescence) Add_Substrate->Readout

Choosing the Right Cell Line: A Critical Decision

The choice of cell line is paramount for the success of any cell-based assay.

  • Recombinant Cell Lines: For high-throughput screening, it is common to use host cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells that have been engineered to stably or transiently express a specific cholinergic receptor subtype.[12][21][22][23][24][25] This approach offers several advantages:

    • High level of receptor expression, leading to a robust signal.

    • Well-characterized and reproducible systems.

    • Low endogenous expression of other interfering receptors.

  • Endogenously Expressing Cell Lines: Some cell lines, such as the human neuroblastoma SH-SY5Y cell line, endogenously express certain cholinergic receptors.[26] While these can provide a more physiologically relevant context, the receptor expression levels may be lower, resulting in a smaller assay window.

Protocols in Practice: A Step-by-Step Guide

Protocol 1: Calcium Mobilization Assay for M1 Muscarinic Receptor Antagonists

This protocol describes a fluorescent-based calcium mobilization assay using a recombinant CHO-K1 cell line stably expressing the human M1 muscarinic receptor.

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor

  • Cell culture medium (e.g., F12K with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8)

  • Carbachol (agonist)

  • Atropine (reference antagonist)

  • Test compounds

  • 384-well black, clear-bottom assay plates

  • Fluorescent kinetic plate reader (e.g., FLIPR or FDSS)

Procedure:

  • Cell Culture: Maintain the CHO-K1/M1 cells in a 37°C, 5% CO2 incubator. Passage the cells every 2-3 days to maintain them in the exponential growth phase.

  • Cell Plating: The day before the assay, harvest the cells and seed them into 384-well assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.[15] Incubate overnight.

  • Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions. Aspirate the culture medium from the cell plate and add 25 µL of the dye solution to each well. Incubate the plate for 1 hour at 37°C.[13][15]

  • Compound Addition: Prepare serial dilutions of the test compounds and the reference antagonist (atropine) in assay buffer. Add 12.5 µL of the compound solutions to the cell plate. Incubate for 30 minutes at room temperature.

  • Agonist Addition and Signal Detection: Prepare the carbachol solution in assay buffer at a concentration that elicits an EC80 response (predetermined from an agonist dose-response curve). Place the assay plate in the fluorescent kinetic plate reader. Initiate reading and, after a stable baseline is established (typically 5-10 seconds), inject 12.5 µL of the carbachol solution into each well. Continue reading the fluorescence for 60-120 seconds.[17]

  • Data Analysis: The antagonist activity is determined by the inhibition of the agonist-induced calcium response. Calculate the percent inhibition for each concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: CRE-Luciferase Reporter Gene Assay for M2 Muscarinic Receptor Antagonists

This protocol details a reporter gene assay using a CHO-K1 cell line co-expressing the human M2 muscarinic receptor and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.

Materials:

  • CHO-K1 cells co-expressing the human M2 receptor and CRE-luciferase

  • Cell culture medium

  • Forskolin

  • Oxotremorine M (agonist)

  • Atropine (reference antagonist)

  • Test compounds

  • 96-well white, solid-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed the cells into 96-well assay plates at a density of 25,000 cells per well in 100 µL of culture medium.[18] Incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds and atropine in assay buffer. Add 50 µL of the compound solutions to the cell plate. Incubate for 30 minutes.

  • Agonist and Forskolin Addition: Prepare a solution containing oxotremorine M (at its EC80 concentration) and forskolin (at a concentration that gives a robust signal, typically 1-10 µM). Add 50 µL of this solution to each well.

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's protocol.

  • Signal Detection: Read the luminescence using a plate-based luminometer.

  • Data Analysis: The antagonist activity is determined by the reversal of the agonist-induced inhibition of the forskolin-stimulated luciferase signal. Calculate the percent reversal for each concentration of the test compound and determine the IC50 value.

Data Interpretation and Validation: Ensuring Trustworthy Results

Rigorous assay validation is essential to ensure the reliability and reproducibility of the screening data.[27][28][29] Key validation parameters include:

  • Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

  • Signal-to-Background Ratio (S/B): A high S/B ratio is desirable for a robust assay.

  • Reference Compound Pharmacology: The IC50 or EC50 values of known reference compounds should be consistent with published values.

  • Reproducibility: The assay should demonstrate good intra- and inter-assay reproducibility.

Quantitative Data Summary
Assay TypeReceptor TargetParameter MeasuredTypical Reference AntagonistExpected IC50 Range (Atropine)
Calcium MobilizationM1, M3, M5Inhibition of agonist-induced Ca2+ fluxAtropine1-10 nM
cAMP AssayM2, M4Reversal of agonist-induced cAMP inhibitionAtropine1-10 nM
Reporter GeneM1, M3, M5 (NFAT)Inhibition of agonist-induced reporter expressionAtropine1-10 nM
Reporter GeneM2, M4 (CRE)Reversal of agonist-induced reporter inhibitionAtropine1-10 nM
Radioligand BindingAll mAChRsDisplacement of radioligandAtropine1-5 nM (Ki)

Conclusion

Cell-based assays are indispensable tools for the discovery and characterization of novel compounds with anticholinergic activity. By carefully selecting the appropriate assay format, cell line, and validation parameters, researchers can generate high-quality, reliable data to guide their drug discovery programs. The protocols and principles outlined in this guide provide a solid foundation for establishing robust and efficient screening cascades for the identification of new therapeutics and the assessment of potential anticholinergic liabilities.

References

  • Novel Cell-Based Assay for Serum Assessing Anticholinergic Toxicity in Cognitive Impairment - CAMH. (n.d.). CAMH. Retrieved from [Link]

  • Raymond, R. J., Nobrega, J. N., & Pollock, B. G. (2017). An improved, high-efficiency assay for assessing serum anticholinergic activity using cultured cells stably expressing M1 receptors. Journal of Pharmacological and Toxicological Methods, 87, 88-94. Retrieved from [Link]

  • Zhang, J. H., & Xie, X. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • O'Hayre, M., Vázquez-Prado, J., Kufareva, I., Stawiski, E. W., Handel, T. M., & Gutkind, J. S. (2005). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Journal of Receptors and Signal Transduction, 25(2), 107-124. Retrieved from [Link]

  • Kihara, T., Shimohama, S., Sawada, H., Honda, K., & Akaike, A. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection (pp. 1-10). Springer, Singapore. Retrieved from [Link]

  • molecular characterization of muscarinic ach receptors. (n.d.). NIH RePORTER. Retrieved from [Link]

  • Nathanson, N. M. (2000). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 97(12), 6245-6247. Retrieved from [Link]

  • Adamson, R., et al. (2021). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 12, 769877. Retrieved from [Link]

  • Verthelyi, D. (2006). Use of Toll-Like Receptor Assays To Detect and Identify Microbial Contaminants in Biological Products. Clinical and Vaccine Immunology, 13(8), 923-928. Retrieved from [Link]

  • Anticholinergic. (n.d.). In Wikipedia. Retrieved from [Link]

  • Thiel, D., Yañez-Guerra, L. A., & Jékely, G. (2023). GPCR deorphanization assay in HEK-293 cells. Bio-protocol, 13(21), e4848. Retrieved from [Link]

  • GPCR安定発現細胞株. (n.d.). GenScript. Retrieved from [Link]

  • Nicotinic acetylcholine receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • An, F., & Li, Z. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

  • Ückert, S., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology, 325(5), F661-F670. Retrieved from [Link]

  • van der Schans, M. J., et al. (2017). The Screening of Anticholinergic Accumulation by Traditional Chinese Medicine. Molecules, 22(12), 2269. Retrieved from [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (2021). PLOS ONE, 16(10), e0258163. Retrieved from [Link]

  • Woodruff, G., et al. (2023). Anticholinergic drugs and dementia risk: Using stem cell-based studies to complement pharmacoepidemiology. Alzheimer's & Dementia. Retrieved from [Link]

  • Analytical method validation for cell-based potency assays. (2024, August 15). Sterling Pharma Solutions. Retrieved from [Link]

  • Goretzki, V., et al. (2021). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Toxins, 13(4), 259. Retrieved from [Link]

  • Akaike, A., Takada-Takatori, Y., Kume, T., & Izumi, Y. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection (pp. 11-21). Springer, Singapore. Retrieved from [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Discovery World. Retrieved from [Link]

  • CHO-K1/CRE/Luciferase Parental Cell Line. (n.d.). GenScript. Retrieved from [Link]

  • Anticholinergic drugs: Uses and side effects. (2024, June 10). Medical News Today. Retrieved from [Link]

  • Li, Y., et al. (2022). Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment. Environmental Toxicology and Chemistry, 41(12), 3056-3066. Retrieved from [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction. (2025, October 16). Frontiers. Retrieved from [Link]

  • Unno, T., Matsuyama, H., & Wessler, I. (2021). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. International Journal of Molecular Sciences, 22(2), 899. Retrieved from [Link]

  • In vitro GPCR activation assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. (n.d.). Agilent. Retrieved from [Link]

  • From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. (n.d.). Agilent. Retrieved from [Link]

  • Anticholinergic Drugs / Muscarinic antagonists (Antimuscarinic agents) -Part 1. (2020, December 6). YouTube. Retrieved from [Link]

  • Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform. (2024, March 22). MDPI. Retrieved from [Link]

  • From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. (n.d.). Agilent. Retrieved from [Link]

  • Budd, D. C., & Challiss, R. A. J. (2004). Signalling of the M3-muscarinic receptor to the anti-apoptotic pathway. Biochemical Society Transactions, 32(Pt 5), 899-901. Retrieved from [Link]

  • What is the mechanism of action of commonly used anticholinergic drugs? (2026, February 24). Dr.Oracle. Retrieved from [Link]

  • Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. (2019, December 11). Semantic Scholar. Retrieved from [Link]

  • CCK1 and CCK2 ligand-binding assays. (A) HEK293 cells transiently... (n.d.). ResearchGate. Retrieved from [Link]

  • Stables, J., & Green, A. (2001). Reporter-gene systems for the study of G-protein-coupled receptors. Trends in Pharmacological Sciences, 22(10), 557-564. Retrieved from [Link]

  • The m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. (2002, January 22). American Journal of Respiratory Cell and Molecular Biology. Retrieved from [Link]

  • The mode of action of anticholinergics in asthma. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Method

Analytical techniques for quantifying Oxypyrronium bromide in biological samples

Application Note: AN-042026 Topic: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Determination of Oxypyrronium Bromide in Human Plasma Audience: Rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: AN-042026

Topic: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Determination of Oxypyrronium Bromide in Human Plasma

Audience: Researchers, scientists, and drug development professionals in pharmaceutical, biotechnology, and contract research organizations.

Introduction and Scientific Rationale

Oxypyrronium bromide is a quaternary ammonium compound that functions as a muscarinic antagonist, primarily investigated for its effects on smooth muscle and potential therapeutic applications. The quantification of drug concentrations in biological matrices is a critical component of drug development, providing essential data for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1] These data are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which directly informs dosing regimens and safety assessments.

As a permanently charged, non-volatile molecule, Oxypyrronium presents unique analytical challenges. Classical chromatographic methods with UV detection often lack the required sensitivity and selectivity for bioanalysis at therapeutic concentrations. Consequently, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for this type of analysis.[2] Its superior sensitivity and selectivity, achieved through mass-based separation and detection, allow for precise quantification even in complex biological matrices like plasma.

This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of Oxypyrronium in human plasma. The methodology leverages Solid-Phase Extraction (SPE) for sample clean-up and HPLC-MS/MS for detection. The entire method has been structured to meet the rigorous validation criteria set forth by international regulatory bodies, ensuring the generation of reliable and reproducible data suitable for regulatory submissions.[3][4]

Principle of the Method

The analytical strategy is based on the following principles:

  • Sample Purification: Oxypyrronium, along with a structurally similar internal standard (IS), is isolated from the plasma matrix using Solid-Phase Extraction (SPE). A weak cation-exchange (WCX) sorbent is employed, which is ideal for retaining the permanently positive charge of the quaternary ammonium group of Oxypyrronium, while allowing endogenous interferences to be washed away.[5][6]

  • Chromatographic Separation: The purified extract is injected into a reverse-phase HPLC system. A C18 column separates Oxypyrronium from any remaining matrix components based on hydrophobicity. The use of an acidic mobile phase modifier (e.g., formic acid) ensures good peak shape and ionization efficiency.

  • Quantitative Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analyte is quantified using Selected Reaction Monitoring (SRM), which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[7] The ratio of the analyte peak area to the IS peak area is used to calculate the concentration against a calibration curve.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standards: Oxypyrronium bromide (analytical grade), appropriate stable isotope-labeled or analog internal standard (e.g., Oxypyrronium-d3).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).

  • Biological Matrix: Blank, drug-free human plasma (K2-EDTA anticoagulant).

  • SPE Cartridges: Weak Cation Exchange (WCX) SPE cartridges (e.g., 30 mg, 1 mL).

  • Reagents: Ammonium hydroxide, Zinc Sulfate (for optional protein precipitation).

Instrumentation
  • HPLC System: A system capable of delivering accurate gradients at analytical flow rates (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S).

  • SPE Manifold: 12 or 24-port vacuum manifold.

  • General Lab Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes.

Experimental Protocols

Preparation of Standards and Quality Controls

The preparation of accurate calibration standards and quality control (QC) samples is foundational to the entire assay.[1]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Oxypyrronium bromide and the Internal Standard reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the Oxypyrronium stock solution in 50:50 acetonitrile:water to create working solutions for spiking calibration curve (CAL) standards and QC samples. Prepare a separate working solution for the IS at an appropriate concentration (e.g., 100 ng/mL).

  • Calibration (CAL) Standards and Quality Control (QC) Samples: Spike the appropriate working solutions into blank human plasma to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL). QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[8]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to maximize recovery and minimize matrix effects. The causality behind each step is critical for robust performance.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (WCX Cartridge) cluster_post Post-Elution Sample 1. Aliquot 200 µL Plasma Add_IS 2. Add 20 µL IS Working Soln. Sample->Add_IS Add_Acid 3. Add 200 µL 2% Formic Acid Add_IS->Add_Acid Vortex 4. Vortex to Mix Add_Acid->Vortex Condition 5. Condition: 1 mL Methanol Equilibrate 6. Equilibrate: 1 mL Water Condition->Equilibrate Load 7. Load Pre-treated Sample Equilibrate->Load Wash1 8. Wash 1: 1 mL 2% Formic Acid in Water Load->Wash1 Wash2 9. Wash 2: 1 mL Methanol Wash1->Wash2 Elute 10. Elute: 1 mL 5% NH4OH in Methanol Wash2->Elute Evaporate 11. Evaporate to Dryness (N2 stream, 40°C) Reconstitute 12. Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject 13. Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) Protocol for Oxypyrronium.

Protocol Steps & Rationale:

  • Sample Aliquot: Start with a defined volume of plasma (e.g., 200 µL).

  • Internal Standard Addition: Add the IS at the beginning to account for variability throughout the extraction process and analysis.[8]

  • Acidification: Adding formic acid protonates the sorbent's carboxylic acid groups and ensures the analyte's quaternary amine remains positively charged for optimal binding to the weak cation-exchange sorbent.

  • Vortex: Ensures homogeneity before loading.

  • Conditioning: Methanol wets the stationary phase and activates the sorbent.

  • Equilibration: Water adjusts the sorbent to the aqueous environment of the sample.

  • Loading: The sample is loaded slowly to ensure efficient binding of the analyte to the sorbent.

  • Wash 1 (Aqueous): An acidic aqueous wash removes hydrophilic interferences and salts without displacing the analyte.

  • Wash 2 (Organic): A methanol wash removes non-polar interferences like lipids.

  • Elution: A basic methanolic solution (5% Ammonium Hydroxide) neutralizes the sorbent's functional groups, disrupting the ionic interaction and eluting the positively charged Oxypyrronium.

  • Evaporation: The eluate is dried to concentrate the analyte and remove the basic elution solvent, which is incompatible with reverse-phase chromatography.

  • Reconstitution: The sample is redissolved in the initial mobile phase to ensure compatibility with the HPLC method and good peak shape upon injection.

HPLC-MS/MS Conditions

The following tables summarize the optimized instrumental conditions.

Table 1: HPLC Parameters

Parameter Condition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3.0 min, hold 1 min

| Run Time | 5.0 min |

Table 2: Mass Spectrometer Parameters

Parameter Condition
Ionization Mode ESI Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
SRM Transitions To be determined empirically
Oxypyrronium e.g., m/z 390.2 -> 147.1

| Internal Standard| e.g., m/z 393.2 -> 147.1 |

Bioanalytical Method Validation (BMV)

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[9] The protocol must be validated according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[3][10]

Validation_Workflow cluster_workflow Bioanalytical Method Workflow cluster_validation Method Validation Parameters (ICH M10) Sample_Receipt Sample Receipt Sample_Prep Sample Prep (SPE) Sample_Receipt->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Accuracy Accuracy & Precision LCMS_Analysis->Accuracy Reporting Reporting Data_Processing->Reporting Selectivity Selectivity & Specificity Selectivity->Accuracy Linearity Calibration Curve Accuracy->Linearity Sensitivity LLOQ Accuracy->Sensitivity Stability Stability Accuracy->Stability Matrix Matrix Effect & Recovery Accuracy->Matrix

Caption: Overall Bioanalytical Workflow and Core Validation Components.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeProcedureAcceptance Criteria
Selectivity & Specificity To ensure endogenous matrix components do not interfere with the analyte or IS.Analyze at least 6 unique batches of blank plasma.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[8]
Calibration Curve & LLOQ To define the relationship between concentration and response; establish the lowest quantifiable concentration.Analyze a blank, a zero standard, and at least 6 non-zero standards over the desired range.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).[11]
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Analyze QC samples at 4 levels (LLOQ, L, M, H) in replicate (n≥5) across multiple runs and days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).[11]
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.Compare the response of analyte spiked into post-extraction blank plasma vs. neat solution.The IS-normalized matrix factor should have a CV% ≤15%.
Recovery To determine the efficiency of the extraction procedure.Compare the response of analyte from pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability To ensure the analyte is stable under various storage and handling conditions.Analyze QC samples after exposure to relevant conditions (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentrations must be within ±15% of nominal values.

Conclusion

This application note details a robust and reliable HPLC-MS/MS method for the quantification of Oxypyrronium bromide in human plasma. The use of weak cation-exchange Solid-Phase Extraction provides a clean sample extract, while the selectivity of tandem mass spectrometry ensures accurate measurement. The described validation framework, grounded in the ICH M10 guidelines, confirms that the method is fit-for-purpose and capable of producing high-quality data to support pharmacokinetic studies and regulatory submissions in drug development.

References

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from [Link]

  • FDA News: Issue 21-1, November 2022 - ASCPT. (2022, November 11). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

  • LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

  • Sample Preparation Techniques for Precision in Analysis - Phenomenex. (2025, May 23). Retrieved from [Link]

  • A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP - HPLC ABSTRACT. (n.d.). Retrieved from [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. (2026, March 29). Retrieved from [Link]

Sources

Application

Development of a stability-indicating assay for Oxypyrronium bromide formulations

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Assay for Oxypyrronium Bromide Formulations Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Assay for Oxypyrronium Bromide Formulations

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals.

Introduction & Mechanistic Background

Oxypyrronium bromide (CAS 116533-64-3) is a potent quaternary ammonium anticholinergic agent[1]. Pharmacologically, it acts as a competitive antagonist at muscarinic acetylcholine receptors, providing spasmolytic and bronchodilatory effects. Structurally, it is synthesized as a cyclohexylphenylglycolate ester[2], sharing a highly conserved pharmacophore with other established anticholinergics such as glycopyrronium and oxyphenonium[3].

Because of the labile ester linkage in its structure, oxypyrronium bromide is highly susceptible to hydrolytic degradation, particularly in aqueous formulations or under alkaline stress. To ensure formulation integrity and comply with ICH Q1A(R2) guidelines, a robust Stability-Indicating Assay (SIA) must be developed to baseline-resolve the Active Pharmaceutical Ingredient (API) from its primary degradants (e.g., cyclohexylphenylglycolic acid).

MuscarinicPathway ACh Acetylcholine (Endogenous Agonist) Receptor Muscarinic Receptor (GPCR) ACh->Receptor Binds & Activates Drug Oxypyrronium Bromide (Competitive Antagonist) Drug->Receptor Steric Blockade Gq Gq/11 Protein Receptor->Gq Signal Transduction PLC Phospholipase C (PLC Activation) Gq->PLC Stimulates Response Bronchodilation / Spasmolytic Effect PLC->Response Inhibited by Drug

Fig 1. Pharmacological mechanism of Oxypyrronium bromide via muscarinic receptor antagonism.

Analytical Rationale and Causality

Developing a chromatographic method for quaternary ammonium compounds presents unique challenges. Because oxypyrronium retains a permanent positive charge[1], it acts as a strong cation. On standard reversed-phase (RP) C18 columns, this leads to severe peak tailing and retention time drift due to secondary cation-exchange interactions with residual ionized silanols on the silica matrix[4].

The Causality of the Method Design: To counteract this, our protocol employs Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) .

  • Ion-Pairing Reagent: We introduce sodium 1-decanesulfonate into the mobile phase. The lipophilic decanesulfonate anion forms a neutral, highly hydrophobic ion pair with the oxypyrronium cation. This masks the positive charge and facilitates predictable partitioning into the C18 stationary phase[5].

  • pH Control: The mobile phase is buffered to pH 2.30 – 2.50 using orthophosphoric acid. This highly acidic environment forcefully suppresses the ionization of residual surface silanols (which typically have a pKa of ~3.5–4.5), completely shutting down secondary retention mechanisms and yielding perfectly symmetrical peaks[5].

  • Column Selection: A base-deactivated, end-capped C18 column is utilized to further minimize any latent silanol activity[4].

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • API: Oxypyrronium bromide reference standard.

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Milli-Q Water.

  • Modifiers: Sodium 1-decanesulfonate (Ion-pair reagent), Orthophosphoric acid (85%).

Chromatographic Conditions
  • Column: Base-deactivated end-capped C18 (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution. Phosphate buffer (pH 2.30) containing 10 mM sodium 1-decanesulfonate : Methanol (35:65, v/v)[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Photodiode Array (PDA) at 220 nm (captures the phenyl ring chromophore).

  • Column Temperature: 40°C. Rationale: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening the peak[4].

  • Injection Volume: 10 µL.

Forced Degradation Workflow

A self-validating stability-indicating method must prove that degradation products do not co-elute with the API[6]. The following stress conditions are applied to 1 mg/mL API solutions.

Critical Insight: Neutralization prior to injection is a mandatory self-validating step. It instantly quenches the degradation kinetics to provide an exact snapshot of the reaction time, and it protects the silica-based HPLC column from dissolution, which occurs rapidly at pH > 8.0.

ForcedDegradation cluster_stress ICH Q1A(R2) Stress Conditions API Oxypyrronium Bromide Sample Preparation Acid Acidic Stress 0.1M HCl, 60°C API->Acid Base Alkaline Stress 0.1M NaOH, 60°C API->Base Ox Oxidative Stress 3% H2O2, RT API->Ox Thermal Thermal Stress 80°C, 48h API->Thermal Photo Photolytic Stress UV/Vis Light API->Photo Prep Neutralization & Dilution (Quenching) Acid->Prep Base->Prep Ox->Prep Thermal->Prep Photo->Prep HPLC Ion-Pair RP-HPLC Analysis at 220 nm Prep->HPLC

Fig 2. Systematic forced degradation workflow for stability-indicating assay validation.

Step-by-Step Stress Execution:

  • Acid Hydrolysis: Mix 5 mL of API stock with 5 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool to room temperature and neutralize with 5 mL of 0.1 M NaOH. Dilute to volume with mobile phase.

  • Base Hydrolysis: Mix 5 mL of API stock with 5 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool and strictly neutralize with 5 mL of 0.1 M HCl.

  • Oxidation: Mix 5 mL of API stock with 5 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.

  • Thermal: Spread solid API powder in a thin layer in a Petri dish. Expose to 80°C in a hot air oven for 48 hours.

  • Photolysis: Expose solid API to UV light (minimum 200 Watt-hours/m²) and visible light (1.2 million lux-hours) per ICH Q1B.

Data Presentation & System Validation

A rigorously developed method acts as a self-validating system through Mass Balance . The sum of the remaining API peak area and the area of all degradant peaks (adjusted for relative response factors) must approximate 100% of the initial un-stressed API area. If the mass balance falls below 95%, it indicates that secondary, non-UV-absorbing degradants are forming, or degradants are permanently retained on the column.

Table 1: Forced Degradation Conditions and Expected Mass Balance

Stress ConditionReagents / EnvironmentTime / TempExpected Degradation (%)Mass Balance (%)
Acid Hydrolysis 0.1 M HCl2h, 60°C5.0 - 10.0%> 98.0%
Base Hydrolysis 0.1 M NaOH2h, 60°C25.0 - 35.0%> 98.0%
Oxidation 3% H₂O₂24h, RT2.0 - 5.0%> 99.0%
Thermal Stress Solid API48h, 80°C< 2.0%> 99.0%
Photolytic Stress UV/Vis LightICH Q1B< 2.0%> 99.0%

Note: As observed in similar ester-based anticholinergics, base hydrolysis yields the highest degradation rate due to rapid nucleophilic attack on the carbonyl carbon[6].

Table 2: Method Validation Summary (ICH Q2(R1))

Validation ParameterAcceptance CriteriaTypical Observed Result
Specificity Resolution (Rs) > 2.0 between API and degradantsComplies (Rs > 3.5)
Linearity R² > 0.999 over 10–150 µg/mLR² = 0.9998
Precision (Repeatability) %RSD < 2.0% for 6 replicate injections0.85%
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.5%
LOD / LOQ Signal-to-noise ratio 3:1 / 10:10.15 µg/mL / 0.50 µg/mL

References

  • Babu, P. V., & Devi, D. A. (2023). "Stability Indicating Assay Method Development and Validation by RP-UPLC with PDA detector for Simultaneous Estimation of Glycopyrrolate and Neostigmine in Pharmaceutical dosage form." Research Journal of Pharmacy and Technology. URL: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 71508, Oxypyrronium." PubChem. URL: [Link]

  • NextSDS. (2024). "oxypyrronium bromide — Chemical Substance Information." NextSDS Regulatory Database. URL: [Link]

  • Nebija, D., Walter, M., Lachmann, B., Kopelent, H., & Noe, C. R. (2007). "Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC." Pharmazie, 62(6), 406-10. URL: [Link]

  • Nebija, D., et al. (2007). "Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC." IMR Press. URL: [Link]

  • European Patent Office. (2006). "Synthesis of optically active cyclohexylphenylglycolate esters - Patent EP1424321B1." Google Patents.
  • International Council for Harmonisation (ICH). (2003). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Guidelines. URL: [Link]

  • International Council for Harmonisation (ICH). (2005). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Oxypyrronium Bromide Technical Support Center: Synthesis &amp; Purification

Welcome to the Technical Support Center for the synthesis and purification of Oxypyrronium Bromide (CAS 561-43-3). Designed for drug development professionals and synthetic chemists, this guide provides self-validating p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of Oxypyrronium Bromide (CAS 561-43-3). Designed for drug development professionals and synthetic chemists, this guide provides self-validating protocols, mechanistic insights, and targeted troubleshooting to ensure high-yield, high-purity API production.

Executive Overview & Mechanistic Context

Oxypyrronium bromide is a quaternary ammonium anticholinergic agent utilized primarily for its spasmolytic and anti-secretory properties[1]. It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChR), preventing intracellular calcium release and inducing smooth muscle relaxation[2]. Synthesizing this compound requires precise control over esterification and quaternization steps to prevent chiral degradation and ensure >99.5% purity.

MOA Drug Oxypyrronium Bromide Receptor Muscarinic Receptors (M1/M3) Drug->Receptor Competitive Inhibition Relaxation Spasmolytic Effect (Relaxation) Drug->Relaxation Clinical Outcome Gq Gq-Protein Activation Receptor->Gq ACh Binding PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Fig 1. Anticholinergic signaling pathway and muscarinic receptor antagonism.

Process Optimization Data

To achieve optimal results, compare the empirical data below. The 1,1'-Carbonyldiimidazole (CDI) activation method is vastly superior to direct transesterification due to its thermodynamic favorability.

ParameterCDI Activation MethodDirect TransesterificationQuaternization (MeBr)
Reagent Equivalents 1.1 eq CDI1.5 eq Alcohol3.0 - 4.0 eq MeBr
Optimal Temperature 40 °C, then 150 °C110 °C (Dean-Stark)20 - 25 °C
Reaction Time 1.5 hours12 - 16 hours72 hours
Expected Yield 85 - 90%50 - 60%> 95%
Typical Impurity Profile < 1.0%2.0 - 5.0%< 0.5%

Self-Validating Synthesis Protocols

SynthesisWorkflow CHPGA Cyclohexylphenylglycolic Acid (CHPGA) Activation CDI Activation & Coupling (DMF, 40°C -> 150°C) CHPGA->Activation Alcohol 1-Methyl-2-pyrrolidinemethanol Alcohol->Activation Base Oxypyrronium Base (Intermediate) Activation->Base IPC: HPLC >95% conversion Quat Quaternization with MeBr (Sealed Reactor, 72h) Base->Quat Crude Crude Oxypyrronium Bromide Quat->Crude Filtration Purif Recrystallization (Butanone / Ethyl Acetate) Crude->Purif Pure Pure Oxypyrronium Bromide (>99.5% Purity) Purif->Pure Vacuum Drying

Fig 2. Step-by-step synthesis and purification workflow for Oxypyrronium Bromide.

Phase 1: Synthesis of Oxypyrronium Base

Causality: Traditional Fischer esterification produces water, driving the equilibrium backward. Using CDI activates into a highly reactive mixed anhydride. This ensures a unidirectional reaction and preserves the tertiary carbinol without racemization[3].

  • Activation: Dissolve 1.0 eq of CHPGA in anhydrous DMF. Add 1.1 eq of CDI. Stir at 40 °C for 1 hour.

    • Self-Validation: CO₂ evolution will cease when activation is complete.

  • Coupling: Add 1.1 eq of 1-methyl-2-pyrrolidinemethanol. Heat the mixture to 150 °C for 1 hour under a nitrogen atmosphere.

  • Quenching & Extraction: Cool to room temperature. Quench with purified water to terminate the reaction. Extract with Toluene. Wash the organic layer 3x with water to remove residual DMF.

  • In-Process Control (IPC): Run an HPLC check on the organic layer. Proceed to vacuum concentration only if the intermediate base purity is >95%[4].

Phase 2: Quaternization & Purification

Causality: Methyl bromide is a highly volatile alkylating agent. Conducting the reaction in a sealed environment with a polar solvent stabilizes the SN2 transition state, driving the quaternization to completion[5].

  • Alkylation: Dissolve the oxypyrronium base in a 2:3 mixture of Acetonitrile and Chloroform. Transfer to a pressure-rated reactor.

  • Pressurization: Introduce 4.0 eq of Methyl Bromide (MeBr) gas. Seal and stir at 20–25 °C for 72 hours.

  • Isolation: Vent excess MeBr safely through a scrubber. Filter the precipitated crude oxypyrronium bromide under suction.

  • Recrystallization: Dissolve the crude salt in minimal boiling Butanone. Slowly add Ethyl Acetate until turbidity appears. Cool to 0 °C to crystallize.

    • Self-Validation: The melting point of the dried crystals should sharply read 195–198 °C, confirming >99.5% purity[6].

Troubleshooting Guide (Q&A)

Q: Why is my quaternization yield low, with significant unreacted base remaining? A: Methyl bromide's low boiling point (3.6 °C) means it easily escapes if the reactor is not perfectly sealed. Ensure you are using a pressure-rated autoclave. Additionally, switching to a more polar solvent like Acetonitrile/Chloroform enhances the SN2 reaction rate compared to non-polar solvents[5].

Q: How do I prevent the formation of colored impurities during the esterification step? A: Discoloration is typically caused by the oxidation of the pyrrolidine ring at elevated temperatures. Purge the reaction vessel with Nitrogen gas prior to heating to 150 °C. If discoloration persists, treat the extracted organic layer with activated carbon (charcoal) before concentration.

Q: My final product fails the >99.5% purity specification due to a single unknown impurity. What is it? A: This is likely the unquaternized oxypyrronium base or a diastereomeric impurity if racemic CHPGA was used[3]. Ensure your recrystallization uses the Butanone/Ethyl Acetate binary system, which is highly selective for the quaternary bromide salt and leaves the free base in solution[6].

Frequently Asked Questions (FAQs)

Q: Can I substitute Methyl Bromide with Methyl Iodide to avoid using a pressure reactor? A: While Methyl Iodide is a liquid and easier to handle, it will yield Oxypyrronium Iodide. If your target API is specifically the bromide salt (CAS 561-43-3) for regulatory compliance, you must use Methyl Bromide[7].

Q: What are the storage conditions for the final Oxypyrronium Bromide API? A: Store in a tightly sealed container, protected from light and moisture. For long-term stability, store at -20 °C (stable up to 1 month at room temperature, and 6 months at -80 °C)[8]. The compound is hygroscopic; moisture absorption can lead to hydrolysis of the ester bond.

References

  • Process for synthesis of glycopyrronium bromide (WO2018154597A1). Google Patents.
  • Preparation method of glycopyrronium bromide (CN103819384A). Google Patents.
  • Method for preparation of glycopyrronium bromide (CN102627595A). Google Patents.
  • Synthesis of optically active cyclohexylphenylglycolate esters (EP1424321B1) . New Drug Approvals. URL:[Link]

  • What is the mechanism of Oxyphenonium Bromide? . Patsnap Synapse. URL:[Link]

  • OXYPHENONIUM BROMIDE . NCATS Inxight Drugs. URL:[Link]

  • oxypyrronium bromide — Chemical Substance Information . NextSDS. URL:[Link]

Sources

Troubleshooting

Addressing challenges in the formulation of inhaled anticholinergic drugs

Welcome to the technical support center for the formulation of inhaled anticholinergic drugs. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the formulation of inhaled anticholinergic drugs. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing robust and effective inhaled therapies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical field experience.

Troubleshooting Guide: Addressing Common Formulation Challenges

This section provides a question-and-answer-style guide to troubleshoot specific issues you may encounter during the formulation and testing of inhaled anticholinergic drugs.

Aerosol Performance & Particle Engineering

Question: My dry powder inhaler (DPI) formulation shows high variability in the Fine Particle Fraction (FPF). What are the likely causes and how can I improve consistency?

Answer: High variability in FPF is a common and critical issue, as it directly impacts the dose delivered to the lungs. The root causes often lie in the complex interplay between the formulation's physicochemical properties and the inhaler device's design.[1][2]

Causality & Troubleshooting Steps:

  • Particle Cohesion and Adhesion: Anticholinergic drug particles, especially when micronized to the desired aerodynamic size (1-5 µm), tend to be highly cohesive.[3] This cohesion can lead to the formation of agglomerates that are too large to be effectively dispersed by the patient's inhalation.[1]

    • Solution: The use of carrier particles, such as lactose, is a common strategy to improve powder flow and dispersion. The adhesion of the drug to the carrier must be optimized; too strong, and the drug won't detach during inhalation, too weak, and it may detach prematurely.

    • Protocol: Conduct a series of experiments varying the drug-to-carrier ratio and the carrier's particle size and morphology.[1] Use techniques like Morphologically-Directed Raman Spectroscopy (MDRS) to analyze the distribution of the active pharmaceutical ingredient (API) on the carrier surface.[4][5]

  • Moisture Content: Even small amounts of moisture can significantly increase interparticle forces, leading to poor de-agglomeration.

    • Solution: Ensure stringent control over the humidity during manufacturing and storage.

    • Protocol: Utilize Dynamic Vapor Sorption (DVS) to assess the formulation's moisture uptake characteristics.[5] Store samples in controlled humidity environments and re-test FPF to determine the impact of moisture.

  • Device-Formulation Interaction: The performance of a DPI is highly dependent on the patient's inspiratory effort to de-aggregate the powder.[2][6]

    • Solution: The chosen inhaler device must be compatible with the formulation's properties.

    • Protocol: Test the formulation in different DPI devices with varying resistance levels. Use a breathing simulator to assess performance across a range of inspiratory profiles, mimicking different patient populations.[7]

Question: In my pressurized metered-dose inhaler (pMDI) formulation, I'm observing drug deposition on the actuator and valve components. How can I mitigate this?

Answer: Drug deposition in pMDI components is a significant issue that can lead to dose inconsistency and device clogging.[8] This is often due to the physicochemical properties of the drug and its interaction with the formulation excipients and the device materials.

Causality & Troubleshooting Steps:

  • Drug Particle Adhesion: Similar to DPIs, the API in a suspension pMDI can adhere to the internal surfaces of the canister and valve.

    • Solution: The inclusion of surfactants or other excipients can help to reduce this adhesion.

    • Protocol: Screen different surfactants (e.g., oleic acid, lecithin) at various concentrations. After storage, visually inspect the valve components and quantify the amount of drug retained.

  • Formulation Stability: Over time, particle aggregation or crystal growth can occur in suspension formulations, leading to larger particles that are more prone to deposition.

    • Solution: Ensure the formulation is physically stable.

    • Protocol: Conduct long-term stability studies at different temperature and humidity conditions. Use techniques like laser diffraction to monitor the particle size distribution of the suspended drug over time.[3]

  • Actuator Design: The geometry of the actuator orifice can influence the spray characteristics and the potential for drug deposition.

    • Solution: Evaluate different actuator designs.

    • Protocol: Test the formulation with actuators having different orifice diameters and materials. Use techniques like spray pattern and plume geometry analysis to characterize the aerosol cloud.[9]

Chemical Stability

Question: My anticholinergic drug is degrading in the pMDI formulation, particularly in the presence of certain excipients. What is the likely degradation pathway and how can I improve stability?

Answer: Anticholinergic drugs, many of which are esters, can be susceptible to chemical degradation, primarily through hydrolysis. This can be exacerbated by formulation components and environmental factors.

Causality & Troubleshooting Steps:

  • Hydrolysis: The presence of water, even in trace amounts, can lead to the hydrolysis of the ester linkage in many anticholinergic compounds.

    • Solution: Minimize the water content of the formulation.

    • Protocol: Use anhydrous excipients and propellants. Implement stringent manufacturing controls to prevent moisture ingress. Quantify the water content of the formulation using Karl Fischer titration.

  • Excipient Interactions: Certain excipients, or impurities within them, can catalyze degradation. For example, acidic or basic species can promote hydrolysis.

    • Solution: Carefully screen all excipients for compatibility with the drug.

    • Protocol: Conduct a formal drug-excipient compatibility study. This involves preparing binary mixtures of the drug and each excipient and storing them under accelerated stability conditions. Analyze the samples at various time points using a stability-indicating HPLC method to detect and quantify any degradants.

Device Compatibility & Biocompatibility

Question: I'm developing a new inhaled product. What are the key considerations for ensuring device compatibility and biocompatibility?

Answer: Inhaled products are combination products, meaning the drug and the device are intrinsically linked.[10] Ensuring their compatibility and the overall biocompatibility of the system is a regulatory requirement and crucial for patient safety.[11][12]

Causality & Troubleshooting Steps:

  • Material Compatibility: The materials used in the inhaler device can interact with the drug formulation, leading to degradation of the drug or leaching of substances from the device.[13]

    • Solution: Select device materials that are inert to the formulation.

    • Protocol: Conduct extractables and leachables studies. This involves exposing the device components to the formulation (or a simulating solvent) and analyzing for any compounds that migrate from the material. These studies are guided by ISO 10993 and ISO 18562 standards.[14]

  • Biocompatibility of Breathing Gas Pathways: Any volatile or particulate matter emitted from the device itself could be inhaled by the patient.

    • Solution: The device materials must be non-toxic and not release harmful substances.

    • Protocol: Follow the ISO 18562 standard for the biocompatibility evaluation of breathing gas pathways.[14] This includes testing for volatile organic compounds (VOCs), particulate matter, and leachables in condensate.[14]

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the formulation of inhaled anticholinergics.

Q1: What are the primary mechanisms of action for inhaled anticholinergics?

Inhaled anticholinergics are bronchodilators that work by blocking the action of acetylcholine at muscarinic receptors in the airways.[15] This leads to a reduction in the tone of the smooth muscle surrounding the airways, resulting in bronchodilation. They are a cornerstone therapy for chronic obstructive pulmonary disease (COPD).[16][17]

Q2: What are the key differences in formulation approaches for DPIs versus pMDIs for anticholinergic drugs?

FeatureDry Powder Inhaler (DPI)Pressurized Metered-Dose Inhaler (pMDI)
Formulation State Solid (micronized drug, often with a carrier)Liquid (suspension or solution)
Dispersion Energy Patient's inspiratory effortPropellant
Key Challenge Powder de-agglomeration and flowFormulation stability and drug deposition
Excipients Carrier (e.g., lactose)Propellants (e.g., HFA), co-solvents, surfactants

Q3: What are the critical quality attributes (CQAs) for an inhaled anticholinergic product?

CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For inhaled anticholinergics, key CQAs include:

  • Delivered Dose Uniformity: Ensures consistent dosing throughout the life of the inhaler.[7]

  • Aerodynamic Particle Size Distribution (APSD): Determines where in the lungs the drug will deposit.[3][7]

  • Chemical Stability: Ensures the drug remains potent and free of harmful degradants.

  • Microbial Limits: Critical for ensuring the safety of the product. Aqueous-based inhalation products must be sterile.[18]

Q4: What are the regulatory expectations for demonstrating bioequivalence for a generic inhaled anticholinergic product?

Demonstrating bioequivalence for inhaled products is complex because it involves showing equivalence in formulation, device performance, and clinical effect.[10][19] Regulatory agencies like the FDA and EMA have a "weight-of-evidence" approach that includes:[20]

  • In vitro studies: Comparing the APSD, delivered dose uniformity, and other performance characteristics of the generic and reference products.[20]

  • Pharmacokinetic (PK) studies: Comparing the systemic exposure of the drug after inhalation.[20]

  • Pharmacodynamic (PD) or clinical endpoint studies: May be required to demonstrate equivalent clinical efficacy and safety.[20]

Experimental Protocols

Protocol: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

This protocol provides a standardized method for determining the APSD of a DPI formulation using a Next Generation Impactor (NGI).

Objective: To quantify the mass of the active drug deposited on each stage of the NGI, which corresponds to a specific particle size range.

Materials:

  • Next Generation Impactor (NGI)

  • Vacuum pump

  • Flow meter

  • DPI device and formulation

  • HPLC system with a validated method for the anticholinergic drug

  • Solvents for drug extraction

Procedure:

  • Preparation:

    • Coat the NGI collection cups with a solution (e.g., silicone in hexane) to prevent particle bounce. Allow the coating to dry completely.

    • Assemble the NGI and connect it to the vacuum pump and flow meter.

    • Set the airflow rate to a clinically relevant value (e.g., 60 L/min).

  • Sample Actuation:

    • Load the DPI device with a single dose of the formulation.

    • Insert the mouthpiece of the DPI into the NGI induction port.

    • Activate the vacuum pump for a set duration (e.g., 4 seconds) to draw the powder through the impactor.

  • Drug Recovery:

    • Disassemble the NGI.

    • Carefully rinse each component (mouthpiece adapter, induction port, pre-separator, and each collection cup) with a known volume of a suitable solvent to extract the deposited drug.

  • Analysis:

    • Quantify the amount of drug in each solvent rinse using the validated HPLC method.

  • Data Analysis:

    • Calculate the mass of drug deposited on each stage.

    • Determine the Fine Particle Dose (FPD), which is the total mass of drug with an aerodynamic diameter typically less than 5 µm.

    • Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).

Protocol: Drug-Excipient Compatibility Study

Objective: To assess the chemical compatibility of the anticholinergic drug with various excipients to be used in the formulation.

Materials:

  • Anticholinergic API

  • Prospective excipients (e.g., lactose, surfactants, co-solvents)

  • Vials (e.g., glass, amber)

  • Stability chambers

  • HPLC system with a validated stability-indicating method

Procedure:

  • Sample Preparation:

    • Prepare binary mixtures of the API and each excipient, typically in a 1:1 or other relevant ratio.

    • Prepare a control sample of the API alone.

    • If a liquid formulation is being developed, prepare solutions or suspensions of the API in the presence of each excipient.

    • Transfer the samples to vials and seal them.

  • Storage:

    • Place the vials in stability chambers at accelerated conditions (e.g., 40°C/75% RH) and at controlled room temperature (e.g., 25°C/60% RH).

  • Analysis:

    • At predetermined time points (e.g., 0, 2, 4 weeks for accelerated conditions), remove the samples and analyze them using the stability-indicating HPLC method.

    • Visually inspect the samples for any physical changes (e.g., color change, clumping).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the initial time point and the API control.

    • Look for a decrease in the peak area of the API and the appearance of new peaks corresponding to degradation products.

    • An excipient is considered incompatible if it causes significant degradation of the API compared to the control.

Visualizations

G cluster_0 Formulation Development Workflow A API & Excipient Characterization B Formulation Design & Screening A->B Physicochemical Properties C Process Development & Optimization B->C Lead Formulation D Stability & Compatibility Studies B->D Excipient Selection E In Vitro Performance Testing C->E Process Parameters G Scale-Up & Manufacturing C->G Optimized Process D->B Compatibility Data E->B Performance Feedback F Device Selection & Integration F->E Device Prototypes H Regulatory Submission G->H CMC Data Package

Caption: High-level workflow for inhaled anticholinergic drug formulation development.

G cluster_1 Troubleshooting Low FPF in DPIs cluster_causes cluster_solutions cluster_analysis Problem Low or Variable Fine Particle Fraction (FPF) Cause1 High Particle Cohesion/Adhesion Problem->Cause1 Cause2 Excessive Moisture Content Problem->Cause2 Cause3 Poor Device-Formulation Interaction Problem->Cause3 Sol1 Optimize Drug-Carrier Ratio & Carrier Properties Cause1->Sol1 Sol2 Implement Strict Humidity Control Cause2->Sol2 Sol3 Test with Different Devices & Flow Rates Cause3->Sol3 Ana1 Morphologically-Directed Raman Spectroscopy (MDRS) Sol1->Ana1 Ana2 Dynamic Vapor Sorption (DVS) Sol2->Ana2 Ana3 Cascade Impaction with Breathing Simulator Sol3->Ana3

Caption: Logical relationship for troubleshooting low Fine Particle Fraction in DPIs.

References

  • GMDP Academy. (2024, June 17). EMA News: New Revised Guidelines for Demonstrating Therapeutic Equivalence and Pharmaceutical Quality in Inhalation and Nasal Medicinal Products. Retrieved from [Link]

  • European Medicines Agency. Multidisciplinary guidelines: orally inhaled products. Retrieved from [Link]

  • Celegence. (2025, March 27). Navigating Regulatory Challenges for Generic Inhalation Drug Products: A Strategic Approach. Retrieved from [Link]

  • European Medicines Agency. Pharmaceutical quality of inhalation and nasal products - Scientific guideline. Retrieved from [Link]

  • Hovione. Analytical Characterization. Retrieved from [Link]

  • ONdrugDelivery. (2021, May 17). Biocompatibility of Medicinal Product Medical Device Combinations for Airway Delivery. Retrieved from [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (2023, November 16). Biocompatibility Considerations for Orally Inhaled and Nasal Drug Products and other Drug Device Combination Products. Retrieved from [Link]

  • Nanopharm. (2024, October 10). Dry Powder Inhaler Formulations: Microstructural Analysis Techniques. Retrieved from [Link]

  • European Medicines Agency. (2025, July 14). Guideline on the pharmaceutical quality of inhalation and nasal medicinal products. Retrieved from [Link]

  • Team Consulting. (2024, March 6). Inhaler development regulatory guidelines. Retrieved from [Link]

  • EFA. (2024, December 16). EFA responds to EMA guideline consultations on inhalation and nasal medicines for allergy, asthma and COPD. Retrieved from [Link]

  • Vectura. (2021, September 9). Analytical Challenges for Developing Dry Powder Inhalation Products. Retrieved from [Link]

  • PubMed. (2024, February 20). Biocompatibility Considerations for Orally Inhaled and Nasal Drug Products and Other Drug--Device Combination Products. Retrieved from [Link]

  • J-Stage. Surface Analytical Techniques in Solid-State Particle Characterization for Predicting Performance in Dry Powder Inhalers. Retrieved from [Link]

  • Intertek. Inhalation Product Analysis and Testing. Retrieved from [Link]

  • FDA. Guidance for Industry. Retrieved from [Link]

  • PMC. Regulatory Considerations for Approval of Generic Inhalation Drug Products in the US, EU, Brazil, China, and India. Retrieved from [Link]

  • Proveris Scientific. Regulatory Guidance. Retrieved from [Link]

  • FDA. (2018, August 24). Nasal Spray and Inhalation Solution, Suspension, and Spray Drug Products--Chemistry, Manufacturing, and Controls Documentation. Retrieved from [Link]

  • Training Matters. Optimising inhaler technique - Common errors. Retrieved from [Link]

  • Pharmacist's Letter. (2020, September). Help Patients Troubleshoot Clogged or Empty Inhalers. Retrieved from [Link]

  • European Medicines Agency. (2019, May 29). Guideline on the quality requirements for drug-device combinations. Retrieved from [Link]

  • Respiration. (2002, July 31). Anticholinergics in the Treatment of Chronic Obstructive Pulmonary Disease. Retrieved from [Link]

  • The Pharmaceutical Journal. (2016, July 27). How to help patients optimise their inhaler technique. Retrieved from [Link]

  • PMC - NIH. (2013, March 8). Safety and tolerability of inhalational anticholinergics in COPD. Retrieved from [Link]

  • OHSU. (2016, January 25). Therapeutic Class Overview Inhaled Anticholinergics. Retrieved from [Link]

  • Google Patents. US20090306065A1 - Aerosol formulation for inhalation containing an anticholinergic agent.
  • Google Patents. US6964759B2 - Formulations containing an anticholinergic drug for the treatment of chronic obstructive pulmonary disease.
  • PMC - NIH. The Challenge of Delivering Therapeutic Aerosols to Asthma Patients. Retrieved from [Link]

  • OHSU. Inhaled Anticholinergics COPD. Retrieved from [Link]

  • EMJ. CHALLENGES OF INHALER USE IN THE TREATMENT OF ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. Retrieved from [Link]

  • ERS Publications. Bronchodilator treatment of stable COPD: long-acting anticholinergics. Retrieved from [Link]

  • PMC. A systematic review of the cardiovascular risk of inhaled anticholinergics in patients with COPD. Retrieved from [Link]

  • SciCord. Navigating Regulatory Challenges in Inhaled Drug Development. Retrieved from [Link]

  • Frontiers. Editorial: Strategies to overcome the barriers to effective inhaled treatments. Retrieved from [Link]

  • Walsh Medical Media. (2015, December 8). Inhaled Anticholinergics for Chronic Obstructive Pulmonary Disease in the Elderly. Retrieved from [Link]

  • PubMed. (2011, April 15). Challenges and advances in the development of inhalable drug formulations for cystic fibrosis lung disease. Retrieved from [Link]

Sources

Optimization

SECTION 1: Pharmacological Design &amp; Selectivity Troubleshooting

Welcome to the Muscarinic Receptor Technical Support & Troubleshooting Center . This guide is designed for scientists and drug development professionals engineering subtype-selective muscarinic acetylcholine receptor (mA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Muscarinic Receptor Technical Support & Troubleshooting Center . This guide is designed for scientists and drug development professionals engineering subtype-selective muscarinic acetylcholine receptor (mAChR) antagonists. Due to the highly conserved nature of the mAChR orthosteric site, achieving M1–M5 selectivity requires advanced pharmacological strategies—such as allosteric modulation and bitopic ligand design—coupled with highly optimized functional assays.

Q: Why do my orthosteric antagonists consistently fail to show meaningful selectivity between M1 and M3 subtypes in radioligand binding assays? A: This is a fundamental structural limitation, not an assay failure. The orthosteric binding site (where endogenous acetylcholine binds) is virtually identical across the M1–M5 subtypes [1]. To achieve absolute subtype selectivity, you must shift your design strategy toward the extracellular vestibule (ECV). Targeting this less-conserved allosteric site with Negative Allosteric Modulators (NAMs) or utilizing bitopic ligands (which span both the orthosteric site and the ECV) provides the structural anchor necessary for subtype specificity [2].

Q: I synthesized a bitopic antagonist, but my functional assay shows a bell-shaped concentration-response curve instead of a standard sigmoidal blockade. Is this an artifact of compound aggregation? A: Not necessarily; this is a documented pharmacological phenomenon for bitopic ligands. Bitopic ligands rely on a delicate linker length to bridge the orthosteric and allosteric sites. If your compound contains a positively charged anchor (e.g., a methyl tetrahydropyridinium moiety), high concentrations can induce graded conformational interference with the binding pocket's closure [3]. This restricts the spatial flexibility of the allosteric vestibule, leading to a bell-shaped curve. To troubleshoot, synthesize a series of analogs systematically varying the alkylene linker length (e.g., C5 to C9) to optimize the dual-site engagement without steric clash [3].

BitopicMechanism Ligand Bitopic Antagonist Orthosteric Orthosteric Site (High Homology) Ligand->Orthosteric High Affinity Binding Allosteric Allosteric Vestibule (Low Homology) Ligand->Allosteric Subtype Anchor Receptor Muscarinic Receptor (Inactive State) Orthosteric->Receptor Prevents ACh Binding Allosteric->Receptor Restricts Conformation Blockade Signaling Blockade (Subtype Selective) Receptor->Blockade Antagonism

Mechanism of bitopic antagonists achieving selectivity via dual-site engagement.

SECTION 2: Functional Assay Troubleshooting (FLIPR & BRET)

Q: I am screening M2/M4 antagonists using a FLIPR calcium mobilization assay. Even my acetylcholine positive control yields zero signal. What is wrong? A: The M2 and M4 receptors are Gi/o-coupled, meaning their activation inhibits adenylate cyclase rather than mobilizing intracellular calcium. FLIPR naturally detects the Gq/Phospholipase C (PLC) pathway. To fix this, you must transfect your CHO or HEK cells with a permissive chimeric G-protein, such as Gqi5 . This chimera possesses the receptor-recognition domain of Gi but the effector domain of Gq, successfully rerouting the M2/M4 signal to trigger calcium release [4].

Q: My FLIPR assay is suffering from a low Z'-factor (<0.5) and high spontaneous calcium flux before I even add my antagonist. How can I stabilize the baseline? A: High spontaneous flux is usually caused by mechanical stress during cell washing steps or rapid dye efflux.

  • Eliminate Washing: Switch from standard Fura-2 protocols to a no-wash Fluo-8 or FLIPR Calcium 6 kit. Washing removes cells and mechanically perturbs the membrane, causing spontaneous calcium spikes [5].

  • Inhibit Efflux Pumps: Add probenecid (typically 2.5 mM) to your loading buffer. Probenecid inhibits organic anion transporters that actively pump the fluorogenic dye out of the cell, which otherwise degrades the signal-to-noise ratio [5].

FLIPRTroubleshooting Issue FLIPR Assay Issue NoSignal No Calcium Signal (M2/M4 Receptors) Issue->NoSignal HighBg High Background / Spontaneous Flux Issue->HighBg LowZ Low Z'-Factor (<0.5) Issue->LowZ FixGi Use Gqi5 Chimeric Proteins NoSignal->FixGi Overcome Gi coupling FixWash Use No-Wash Kits & Add Probenecid HighBg->FixWash Reduce cell stress FixCells Optimize Cell Density (~750-1000 cells/well) LowZ->FixCells Improve consistency

Decision tree for troubleshooting common FLIPR calcium mobilization assay failures.

SECTION 3: Self-Validating Experimental Protocols

To ensure data integrity, every assay must be designed as a self-validating system. Below are the optimized protocols for evaluating antagonist selectivity and signaling bias.

Protocol 1: Multiparametric FLIPR Assay for Antagonist Screening

This protocol measures both allosteric modulation and orthosteric antagonism in a single well, utilizing built-in controls to validate receptor competence.

  • Cell Plating (Day 1): Plate CHO cells stably expressing the target mAChR (and Gqi5 if M2/M4) at 750–1,000 cells/well in a 1536-well clear-bottom plate. Validation: A cell density outside this range will mathematically degrade the Z'-factor; always run a cell-titration control plate for new batches [4].

  • Dye Loading (Day 2): Remove media and add 25 µL of HBSS + 20 mM HEPES, followed by 25 µL of FLIPR Calcium 6 dye supplemented with 2.5 mM probenecid. Incubate for 1 hour at 37°C. Causality: The 1-hour incubation is strictly required for intracellular esterases to cleave the AM-ester group, trapping the active dye inside the cell [5].

  • Antagonist Incubation: Read baseline fluorescence for 10 seconds. Add the test antagonist and read for 3 minutes. Validation: Include a known reference antagonist (e.g., Atropine) to define the maximum inhibition (E_max) baseline.

  • Agonist Challenge (Self-Validation): Add an EC80​ concentration of acetylcholine. Validation: The vehicle-treated control wells must reach the pre-established EC80​ fluorescence threshold. If they do not, the cells have lost competence, and the antagonist IC50​ data must be discarded.

Protocol 2: BRET Assay for β -Arrestin Recruitment Bias

To determine if your antagonist selectively blocks G-protein signaling while sparing β -arrestin recruitment (or vice versa), use Bioluminescence Resonance Energy Transfer (BRET) [6].

  • Transfection: Co-transfect HEK293T cells with the mAChR fused C-terminally to Rluc8 (donor) and β -arrestin2 fused N-terminally to mVenus (acceptor). Validation: Measure raw luminescence (480 nm) and fluorescence (535 nm) prior to the assay. The ratio of expression must remain constant across all wells to prevent artifactual BRET shifts [6].

  • Cell Preparation: Resuspend cells in Tyrode’s buffer and distribute into a white 96-well microplate.

  • Substrate Addition: Add 5 µM coelenterazine-h substrate. Causality: Coelenterazine-h must be incubated for exactly 10 minutes prior to reading to allow the burst luminescence to decay into a stable, steady-state emission phase.

  • Ligand Addition & Measurement: Add the test antagonist, followed by the agonist challenge. Measure emissions at 485 nm and 535 nm. Validation: Calculate the BRET ratio (535/485). You must subtract the baseline BRET ratio of vehicle-treated cells to isolate the true ligand-induced recruitment signal.

SECTION 4: Quantitative Benchmarks

Use the following table to benchmark your assay performance and validate your selectivity metrics against industry standards.

Table 1: Quantitative Benchmarks for Muscarinic Antagonist Assays

Assay ParameterTarget ReceptorAcceptable Baseline MetricTypical Antagonist Profile / Outcome
FLIPR Z'-Factor M1, M3, M5 (Gq)> 0.70Robust assay window; IC50​ values highly reproducible.
FLIPR Z'-Factor M2, M4 (Gi via Gqi5)0.50 – 0.70Slightly lower due to chimeric coupling, but viable for HTS [4].
BRET Ratio ( Δ ) M1–M5> 0.15 above vehicleConfirms successful β -arrestin recruitment [6].
Selectivity Fold-Change Orthosteric Antagonist< 10-fold across M1-M5Poor selectivity due to high binding site homology.
Selectivity Fold-Change Bitopic / NAM Ligand> 100-fold for targetHigh selectivity driven by ECV allosteric anchoring [2].

References

  • Cryptic pocket formation underlies allosteric modulator selectivity at muscarinic GPCRs.
  • Allosteric Modulation of Muscarinic Acetylcholine Receptors. Pharmaceuticals (Basel) / PMC.
  • Novel Xanomeline-Containing Bitopic Ligands of Muscarinic Acetylcholine Receptors: Design, Synthesis and FRET Investig
  • Application of Parallel Multiparametric Cell-Based FLIPR Detection Assays for the Identification of Modulators of the Muscarinic Acetylcholine Receptor 4 (M4). PMC.
  • FLIPR Penta High Throughput Cellular Screening System Protocol Guide. Molecular Devices.
  • In-cell arrestin-receptor interaction assays. PMC.
Troubleshooting

FAQ 1: Overcoming Central Nervous System (CNS) Confounders in In Vivo Models

Welcome to the Anticholinergic Research & Development Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in muscarinic and nic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Anticholinergic Research & Development Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in muscarinic and nicotinic receptor pharmacology: isolating therapeutic efficacy from systemic off-target effects.

Whether you are conducting in vivo behavioral assays, developing topical formulations, or engineering novel respiratory therapeutics, systemic anticholinergic toxicity (e.g., xerostomia, tachycardia, cognitive impairment) can severely confound your data. This guide provides mechanistic insights, self-validating experimental protocols, and structural strategies to minimize these effects.

Q: Our team is using atropine as a muscarinic antagonist in a murine model, but we are observing severe cognitive deficits and altered locomotion that confound our behavioral assays. How can we isolate peripheral muscarinic blockade?

The Causality & Mechanism: Your model is suffering from central anticholinergic syndrome. Atropine and scopolamine are tertiary amines. Due to their uncharged, highly lipophilic nature at physiological pH, they readily cross the blood-brain barrier (BBB) via passive diffusion[1],[2]. Once in the CNS, they block M1 and M2 receptors, leading to amnesia, fatigue, and psychomotor impairment[2],[3].

The Solution: Switch your pharmacological tool to a quaternary ammonium compound such as glycopyrrolate (glycopyrronium bromide) or methylatropine[4],[1]. The addition of a methyl group to the amine nitrogen creates a permanent positive charge. This drastically increases the molecule's polar surface area, rendering it too hydrophilic to passively diffuse across the lipophilic tight junctions of the brain's endothelial cells[4],[5]. Consequently, quaternary ammoniums provide robust peripheral muscarinic blockade (e.g., reducing gastrointestinal motility or secretions) with near-zero CNS penetrance[6],[1].

Protocol: Self-Validating In Vivo Brain-to-Plasma Partition ( Kp,uu,brain​ ) Assay

To empirically verify that your chosen antagonist is restricted to the periphery, you must quantify the unbound brain-to-plasma partition coefficient.

  • Dosing & Steady-State Sampling: Administer the test compound intravenously (IV) to the murine cohort. Wait 2-4 hours to achieve steady-state distribution. Harvest blood (centrifuge for plasma) and whole brain tissue.

  • Equilibrium Dialysis (The Validation Step): Homogenize the brain tissue in a 1:3 ratio with PBS. Place plasma and brain homogenate into a 96-well equilibrium dialysis cassette against a buffer.

    • Self-Validation Control: You must spike the samples with a highly permeable positive control (e.g., Diazepam) and an impermeable negative control (e.g., Atenolol). If Atenolol is detected in the buffer compartment at >5%, your dialysis membrane is compromised, and the assay must be rejected.

  • LC-MS/MS Quantification: Quantify the drug concentration in all compartments to determine the unbound fraction in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Data Calculation: Calculate Kp,uu,brain​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) . A value < 0.05 confirms successful BBB exclusion.

FAQ 2: Engineering Receptor Subtype Selectivity to Prevent Cardiovascular Toxicity

Q: We are developing an inhaled anticholinergic for a Chronic Obstructive Pulmonary Disease (COPD) model. Our lead compound effectively induces bronchodilation but causes unacceptable tachycardia. How do we eliminate this cardiac liability?

The Causality & Mechanism: Your compound is acting as a pan-muscarinic antagonist. In the lungs, blocking the M3 receptor (coupled to Gq/11) prevents acetylcholine-induced intracellular calcium release, successfully stopping bronchoconstriction[7],[2]. However, in the heart, the M2 receptor (coupled to Gi/o) normally acts as a brake on heart rate by inhibiting adenylyl cyclase and decreasing cAMP[7],[8]. Blocking M2 removes this parasympathetic vagal tone, allowing sympathetic dominance and resulting in tachycardia[8].

The Solution: You must engineer M3 over M2 subtype selectivity . Because the orthosteric binding sites of muscarinic receptors are highly conserved, this is notoriously difficult. However, structure-guided drug design has revealed a critical single amino acid difference: a Leucine in M2 is replaced by a Phenylalanine in the M3 orthosteric pocket[7]. Exploiting this steric difference allows for the development of highly selective M3 antagonists (similar to the clinical profile of darifenacin or the kinetic selectivity of tiotropium) that spare cardiac M2 receptors[7],[3].

G cluster_heart Cardiac Tissue (Off-Target) cluster_lungs Pulmonary Smooth Muscle (Target) ACh Acetylcholine (ACh) M2 M2 Receptor ACh->M2 M3 M3 Receptor ACh->M3 Gi Gi/o Protein M2->Gi cAMP ↓ cAMP & Vagal Tone Gi->cAMP Bradycardia Heart Rate Regulation cAMP->Bradycardia Gq Gq/11 Protein M3->Gq Ca2 ↑ Intracellular Ca2+ Gq->Ca2 Broncho Bronchoconstriction Ca2->Broncho Antagonist Selective M3 Antagonist (e.g., Darifenacin) Antagonist->M2 Spares Antagonist->M3 Blocks

Figure 1: Selective M3 antagonism blocks pulmonary bronchoconstriction while sparing M2-mediated cardiac regulation.

Protocol: Self-Validating Radioligand Binding Assay for M3/M2 Selectivity
  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human recombinant M2 or M3 receptors.

  • Competitive Binding: Incubate 10 µg of membrane protein with 0.2 nM [ 3 H]-N-methylscopolamine ([ 3 H]-NMS) and serial dilutions of your test antagonist (10 pM to 10 µM) in assay buffer for 2 hours at room temperature.

    • Self-Validation Control: Define non-specific binding (NSB) by co-incubating control wells with 10 µM Atropine. If specific binding (Total Binding minus NSB) is less than 85% of total binding, the membrane prep is degraded or the radioligand is compromised; discard the assay.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash with ice-cold buffer, add scintillation fluid, and count radioactivity.

  • Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation. A selectivity ratio ( Ki​ M2 / Ki​ M3) > 50 indicates high M3 selectivity[7].

FAQ 3: Mitigating Systemic Leakage in Topical Delivery Systems

Q: We formulated a topical 3% oxybutynin gel for hyperhidrosis. While local sweating is reduced, our clinical subjects are reporting severe xerostomia (dry mouth) and blurred vision. How can we optimize the formulation to prevent this?

The Causality & Mechanism: Topical delivery is intended to bypass hepatic first-pass metabolism, but passive diffusion through the stratum corneum still allows for systemic absorption into the capillary bed[9],[10]. Oxybutynin is a tertiary amine with a relatively low molecular weight, allowing it to easily partition into the systemic circulation. Once systemic, it is partially metabolized into N-desethyloxybutynin (N-DEO), a highly active metabolite that aggressively binds to salivary gland M3 receptors (causing xerostomia) and ciliary muscle receptors (causing blurred vision/loss of accommodation)[10],[11].

The Solution: Transition from a traditional tertiary amine to a "Soft Drug" or a topical quaternary formulation (e.g., topical glycopyrrolate or sofpironium bromide)[9],[12].

  • Quaternary approach: Glycopyrrolate's polarity limits deep systemic partitioning, keeping the drug localized to the sweat glands in the dermis[9],[12].

  • Soft Drug approach: Sofpironium bromide is designed with a hydrolytically susceptible ester linkage. If it diffuses into the systemic circulation, ubiquitous blood esterases rapidly cleave it into an inactive metabolite, effectively neutralizing systemic anticholinergic side effects before they can reach the salivary glands or eyes[9].

Quantitative Data Summary: Anticholinergic Agent Profiling

Use the following table to select the appropriate pharmacological tool for your research based on structural class and side-effect liabilities.

Agent NameAmine ClassReceptor SelectivityBBB PermeabilityPrimary ApplicationPrimary Systemic Liability
Atropine TertiaryNon-selective (M1-M5)HighBradycardia reversal, OphthalmicCNS depression, Tachycardia[2],[8]
Scopolamine TertiaryNon-selective (M1-M5)Very HighMotion sickness, CNS modelsSevere amnesia, Sedation[2],[3]
Glycopyrrolate QuaternaryNon-selectiveNegligibleHyperhidrosis, Secretion controlXerostomia (if systemic)[1],[9]
Tiotropium QuaternaryM3 (Kinetic selectivity)NegligibleCOPD, AsthmaDry mouth (localized)[7],[2]
Darifenacin TertiaryM3 SelectiveModerateOveractive bladderConstipation, Xerostomia[7],[3]
Oxybutynin TertiaryNon-selectiveHighHyperhidrosis (Topical/Oral)Blurred vision, N-DEO toxicity[9],[10]

References

  • Clinical Gate. "Anticholinesterases and the reversal of neuromuscular blocking agents". Available at: [Link]

  • PatSnap Synapse. "What is the mechanism of Bencycloquidium Bromide?". Available at: [Link]

  • Google Patents. "US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists".
  • PNAS. "Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists". Available at:[Link]

  • Dr.Oracle. "Does glycopyrronium (anticholinergic medication) have a lower risk of causing confusion compared to atropine?". Available at:[Link]

  • Wikipedia. "Muscarinic antagonist". Available at: [Link]

  • PMC (NIH). "The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function". Available at:[Link]

  • ResearchGate. "Anticholinergic Drugs". Available at:[Link]

  • MDPI. "Muscarinic Receptor Agonists and Antagonists". Available at: [Link]

  • Dr.Oracle. "What are the side effects of topical glycopyrrolate (anticholinergic medication) 2%?". Available at:[Link]

  • AME Groups. "Topical and systemic anticholinergic for treating hyperhidrosis". Available at: [Link]

  • IVORC Academic Foundation. "Ocular side effects of systemic medications". Available at:[Link]

Sources

Optimization

Technical Support Center: Refinement of Animal Models for Respiratory Diseases using Oxypyrronium Bromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex pharmacological and physiological variables involved in utilizing Oxypyrronium bromide—a poten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex pharmacological and physiological variables involved in utilizing Oxypyrronium bromide—a potent, long-acting muscarinic antagonist (LAMA)—in preclinical rodent models of asthma and Chronic Obstructive Pulmonary Disease (COPD).

Our approach prioritizes mechanistic causality and self-validating experimental designs to ensure your data is both reproducible and translationally relevant.

Part 1: Troubleshooting Guides & FAQs

Q1: How do I optimize the dosing and delivery of Oxypyrronium bromide to ensure lung-specific targeting without systemic anticholinergic toxicity in murine models?

The Causality: Oxypyrronium bromide exerts its bronchodilatory effects by competitively inhibiting acetylcholine at M3 muscarinic receptors on airway smooth muscle. However, muscarinic receptors are ubiquitous. If the compound enters systemic circulation rapidly (e.g., via intraperitoneal injection or deep alveolar pooling), it will block parasympathetic tone systemically, leading to confounding variables such as tachycardia, gastrointestinal stasis, and severe antisialagogue (dry mouth) effects[1]. The Solution: You must utilize localized delivery methods—specifically, nose-only inhalation or targeted intra-tracheal (IT) aerosolization using a MicroSprayer. To self-validate your delivery method, incorporate an antisialagogue assay into your protocol. By measuring pilocarpine-induced salivation alongside methacholine-induced bronchoconstriction, you can calculate the "Lung Selectivity Index" (ratio of antisialagogue ED50 to bronchoprotective ED50)[1]. A successful IT delivery will show high bronchoprotection with minimal reduction in salivation.

Q2: My cigarette smoke extract (CSE) COPD model shows high variability in MUC5AC expression and neutrophilic inflammation after Oxypyrronium bromide treatment. What is causing this?

The Causality: Acetylcholine is not just a bronchoconstrictor; it is a pro-inflammatory signaling molecule. Activation of M3 receptors on parenchymal and epithelial cells directly drives MUC5AC mucin hypersecretion and promotes neutrophil chemotaxis[2][3]. Variability in your results is likely due to the timing of the LAMA administration relative to the inflammatory cascade. If Oxypyrronium bromide is administered after the CSE-induced Gq-protein/PLC/IP3 signaling cascade has already triggered intracellular calcium release and subsequent NF-κB activation, the downstream inflammatory transcription cannot be reversed by receptor blockade alone. The Solution: Transition to a prophylactic dosing regimen. Administer Oxypyrronium bromide 1 to 2 hours prior to CSE exposure. Include a vehicle-control group and a positive control group treated with a well-characterized LAMA (e.g., Tiotropium) to validate that the M3-dependent inflammatory pathways (such as IL-8/KC release and MUC5AC upregulation) are being actively suppressed[2][3].

Q3: How do I accurately measure airway hyperresponsiveness (AHR) and bronchoprotection duration in guinea pig or rat models using this compound?

The Causality: Relying on non-invasive whole-body plethysmography (measuring PenH) is a critical error in LAMA studies. PenH measures breathing pattern alterations, not true airway mechanics, and is heavily confounded by the animal's behavioral response to anticholinergic-induced mucosal dryness. The Solution: You must use invasive, ventilator-based plethysmography (e.g., FlexiVent) utilizing the Forced Oscillation Technique (FOT). This allows you to mathematically partition the respiratory mechanics into Newtonian resistance (Rn, representing the central airways where M3 receptors are dense) and tissue elastance (H, representing the peripheral alveoli)[4]. Oxypyrronium bromide will primarily blunt the methacholine-induced spikes in Rn.

Part 2: Quantitative Data Presentation

To benchmark your experiments, refer to the following pharmacokinetic and pharmacodynamic parameters of LAMA compounds in rodent models.

CompoundPrimary TargetRoute of AdminApprox. Bronchoprotective ED50 (µg/kg)Lung Selectivity Index (Rodent)Duration of Action (Rodent)
Oxypyrronium Bromide M1, M3 (Kinetic selectivity)Intra-tracheal1.5 - 3.0High (>10)> 18 hours
Glycopyrronium M3Inhalation2.0 - 5.0Moderate (~5-8)12 - 24 hours
Tiotropium M1, M3 (Prolonged binding)Inhalation0.5 - 1.0Very High (>15)> 24 hours

Note: ED50 values represent the dose required to inhibit 50% of methacholine-induced bronchoconstriction. Lung Selectivity Index is the ratio of systemic antisialagogue ED50 to local bronchoprotective ED50[1].

Part 3: Experimental Protocols

Protocol 1: Intra-Tracheal Aerosolization of Oxypyrronium Bromide

Objective: Achieve uniform, lung-specific distribution while minimizing systemic absorption.

  • Anesthesia & Positioning: Induce anesthesia using 3-4% Isoflurane in an induction chamber. Transfer the rodent to a specialized intubation stand, suspending the animal by its upper incisors at a 45-degree angle. Maintain anesthesia via a nose cone (1.5-2% Isoflurane).

  • Visualization: Retract the tongue gently using padded forceps. Use a cold-light fiber-optic laryngoscope to visualize the vocal cords.

  • Aerosol Delivery: Insert a calibrated MicroSprayer aerosolizer directly through the vocal cords, stopping 2 mm above the carina.

  • Dosing: Administer Oxypyrronium bromide (e.g., 2.0 µg/kg dissolved in 50 µL of sterile 0.9% saline) synchronized with the animal's inspiration. The MicroSprayer ensures the liquid is atomized into 10-20 µm droplets, preventing central airway pooling.

  • Self-Validation: Keep the animal upright for 60 seconds post-dosing to ensure gravitational distribution. Monitor heart rate via pulse oximetry; a spike of >15% above baseline indicates systemic leakage.

Protocol 2: Invasive Measurement of Airway Mechanics (FOT)

Objective: Quantify the bronchoprotective efficacy of Oxypyrronium bromide against methacholine challenge.

  • Surgical Preparation: 24 hours post-LAMA dosing, anesthetize the animal (Ketamine/Xylazine). Perform a tracheostomy and insert a blunt-ended metal cannula. Paralyze the animal with Pancuronium bromide (0.8 mg/kg IP) to eliminate spontaneous breathing artifacts.

  • Ventilation Setup: Connect the cannula to a computer-controlled small animal ventilator (e.g., FlexiVent). Set tidal volume to 10 mL/kg and respiratory rate to 150 breaths/min (for mice).

  • Baseline Mechanics: Execute a standard recruitment maneuver (deep inflation) to open atelectatic lung regions. Record baseline Newtonian Resistance (Rn) and Tissue Elastance (H)[4].

  • Methacholine Challenge: Deliver aerosolized acetyl-β-methylcholine chloride (Methacholine) via an inline ultrasonic nebulizer in increasing doses (0, 3.125, 12.5, 25, 50 mg/mL).

  • Data Acquisition: Run the "Snapshot" and "Quick Prime-3" perturbation scripts immediately after each methacholine dose. Oxypyrronium bromide efficacy is validated if the Rn curve remains suppressed by >50% compared to the vehicle control at the 50 mg/mL methacholine dose.

Part 4: Mandatory Visualization

The following diagram illustrates the mechanistic pathway by which Oxypyrronium bromide intercepts cholinergic signaling, thereby preventing both bronchoconstriction and inflammatory mucus hypersecretion.

Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (Airway Smooth Muscle) ACh->M3R Endogenous Agonist Oxy Oxypyrronium Bromide Oxy->M3R Competitive Blockade Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Effect Bronchoconstriction & MUC5AC Hypersecretion Ca2->Effect

Mechanism of Oxypyrronium bromide inhibiting M3 receptor-mediated bronchoconstriction.

References

  • The Cholinergic Pathways in Inflammation: A Potential Pharmacotherapeutic Target for COPD. Frontiers in Pharmacology. URL:[Link][2]

  • Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects. Respiratory Research. URL:[Link][3]

  • In vivo pharmacological characterization of TD-4208, a novel lung-selective inhaled muscarinic antagonist with sustained bronchoprotective effect in experimental animal models. Journal of Pharmacology and Experimental Therapeutics. URL:[Link][1]

  • Evaluation of asthma–chronic obstructive pulmonary disease overlap using a mouse model. Respiratory Research. URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Oxypyrronium Bromide Formulation &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with quaternary ammonium anticholinergics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with quaternary ammonium anticholinergics. Oxypyrronium bromide (CAS 116533-64-3) is a potent muscarinic antagonist. While it exhibits high theoretical aqueous solubility, researchers often face unexpected precipitation, loss of compound titer, or degradation when transitioning from pure solvent stocks to complex experimental buffers[1].

This guide provides field-proven, self-validating protocols to resolve these physicochemical bottlenecks.

Part 1: Causality & Mechanism (The "Why")

To troubleshoot effectively, we must first understand the molecular behavior of Oxypyrronium bromide in solution:

  • Permanent Ionization & Salting Out: As a quaternary ammonium salt, the pyrrolidinium nitrogen is permanently ionized across the entire pH scale (pH 1–14). However, in high-ionic-strength buffers (like 1X PBS), the abundance of counterions (such as Cl⁻ or multivalent PO₄³⁻) can depress the solubility limit of the lipophilic cation, leading to "salting out" or the formation of insoluble complex salts[2].

  • Alkaline Ester Hydrolysis: The molecule contains a critical ester linkage (α-phenylcyclohexaneglycolate). While the quaternary amine is stable, this ester bond is highly susceptible to base-catalyzed hydrolysis. At a pH > 6.0, the stability of the compound becomes highly questionable, rapidly degrading into inactive, less soluble byproducts[3].

Part 2: Troubleshooting FAQs

Q1: My Oxypyrronium bromide stock solution precipitates immediately when diluted into 1X PBS for cell assays. How do I prevent this? A: This is a classic manifestation of the common ion effect and salting out. The high chloride and phosphate concentrations in standard PBS (~160 mM total ionic strength) force the hydrophobic quaternary cation out of solution. The Fix: Abandon PBS for this specific compound. Switch to a low-ionic-strength zwitterionic buffer such as 10 mM HEPES or MES. To maintain physiological osmolarity for cell cultures, supplement the buffer with a non-ionic osmolyte like 5% Dextrose or Mannitol instead of NaCl.

Q2: I need to store working aliquots for a multi-week in vitro screening campaign. What is the optimal pH? A: The optimal pH window is strictly between 3.0 and 5.5 . Because the ester linkage undergoes rapid hydrolysis in neutral to alkaline environments, storing the compound at physiological pH (7.4) will ruin your assay titer[3]. The Fix: Formulate your long-term liquid storage aliquots in a 10 mM Sodium Acetate buffer adjusted to pH 4.5. Only dilute into physiological pH buffers immediately prior to the assay.

Q3: LC-MS quantification shows a 40% loss of compound during serial dilutions in 96-well plates, even without precipitation. Where is the drug going? A: It is sticking to your plasticware. Oxypyrronium bromide is a lipophilic cation. The positively charged quaternary amine interacts strongly with the negatively charged surfaces of standard untreated polystyrene or polypropylene plates. The Fix: Transition to low-protein-binding (surface-treated) plates and pipette tips. Additionally, supplement your dilution buffer with a carrier protein (e.g., 0.1% BSA) or a mild, assay-compatible surfactant (e.g., 0.01% CHAPS) to competitively block non-specific binding sites.

Part 3: Self-Validating Experimental Protocol

Protocol: Preparation of a Stable 10 mM Stock and Working Solution Self-Validating Principle: This protocol incorporates a differential centrifugation step to empirically verify solubility before the compound touches your biological system.

Step 1: Primary Dissolution (Stock Preparation)

  • Weigh 4.26 mg of Oxypyrronium bromide (MW ≈ 426.4 g/mol ).

  • Dissolve in 1.0 mL of LC-MS grade pure water (or 10 mM Acetate buffer, pH 4.5) to yield a 10 mM stock.

  • Causality: Pure water lacks the competing anions that trigger precipitation and inherently provides a slightly acidic environment, protecting the fragile ester bond.

Step 2: Homogenization

  • Vortex vigorously for 30 seconds.

  • If the solution is not optically clear, sonicate in a water bath at room temperature for 2 minutes. Do not exceed 30°C to prevent thermal degradation of the ester.

Step 3: Buffer Exchange (Working Solution)

  • Dilute the 10 mM stock into your target assay buffer (e.g., 10 mM HEPES, pH 5.5, 5% Dextrose) to the final screening concentration (e.g., 10 µM).

  • Critical Technique: Add the stock solution dropwise into the vortexing buffer. Dumping the stock all at once creates localized zones of high concentration that nucleate precipitation.

Step 4: Empirical Validation

  • Transfer 500 µL of the working solution to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully sample 50 µL from the absolute top meniscus and 50 µL from the very bottom of the tube.

  • Analyze both fractions via UV-Vis spectrophotometry (approx. 220-240 nm) or HPLC. If the bottom fraction's concentration is >5% higher than the top, micro-precipitation is occurring. You must further reduce the buffer's ionic strength.

Part 4: Quantitative Data Presentation

Table 1: Solubility and Stability Profile of Oxypyrronium Bromide in Experimental Solvents

Solvent / Buffer SystemIonic StrengthpHEstimated Solubility LimitStability (t½ at 25°C)Application Recommendation
Pure Water (Milli-Q) ~0 mM5.5 - 6.0> 50 mg/mL> 4 weeksIdeal for primary stock solutions.
10 mM Na-Acetate 10 mM4.5> 30 mg/mL> 6 monthsBest for long-term liquid storage.
10 mM HEPES 10 mM6.5~ 20 mg/mL~ 3 daysAcceptable for short-term in vitro assays.
1X PBS ~160 mM7.4< 5 mg/mL (Precipitates)< 24 hoursAvoid. High risk of salting out and hydrolysis.
DMSO (Anhydrous) N/AN/A> 100 mg/mL> 1 yearExcellent for cryo-storage; beware of precipitation upon aqueous dilution.

Part 5: Visualizations

BufferTroubleshooting Start Oxypyrronium Bromide Precipitation / Loss CheckPH 1. Check Buffer pH Start->CheckPH PHHigh pH ≥ 6.0 (Ester Hydrolysis) CheckPH->PHHigh PHLow pH 3.0 - 5.5 (Stable Cation) CheckPH->PHLow AdjustPH Adjust to pH 4.5 (e.g., Acetate Buffer) PHHigh->AdjustPH CheckSalt 2. Check Ionic Strength PHLow->CheckSalt AdjustPH->CheckSalt HighSalt High Cl⁻ or PO₄³⁻ (Salting Out) CheckSalt->HighSalt LowSalt Low Ionic Strength (<50 mM) CheckSalt->LowSalt ReduceSalt Use HEPES/MES + Non-ionic Osmolytes HighSalt->ReduceSalt CheckPlastic 3. Check Adsorption LowSalt->CheckPlastic ReduceSalt->CheckPlastic StandardPlastic Standard Polystyrene (Cation Binding) CheckPlastic->StandardPlastic Success Stable & Soluble Assay Formulation CheckPlastic->Success Already Low-Bind FixPlastic Use Low-Bind Tubes + 0.1% BSA/CHAPS StandardPlastic->FixPlastic FixPlastic->Success

Troubleshooting workflow for resolving Oxypyrronium bromide precipitation and adsorption.

DegradationPathway Intact Intact Oxypyrronium (Quaternary Ammonium + Ester) Acidic Acidic/Mild pH (pH 3.0 - 5.5) Intact->Acidic Basic Alkaline pH (pH ≥ 6.0) Intact->Basic Stable Stable API High Aqueous Solubility Acidic->Stable Hydrolysis Base-Catalyzed Ester Hydrolysis Basic->Hydrolysis Degradants Cyclopentylmandelic Acid + Pyrrolidinium Alcohol Hydrolysis->Degradants Precipitation Loss of Activity & Secondary Precipitation Degradants->Precipitation

pH-dependent stability and degradation pathway of Oxypyrronium bromide.

References

  • PubChem - NIH Title: Oxypyrronium | C21H32NO3+ | CID 71508 Source: National Institutes of Health (NIH) URL:[Link]

  • Therapeutic Goods Administration (TGA) Title: Indacaterol maleate/ Glycopyrronium bromide - Public Summary Source: Australian Government Department of Health URL:[Link]

  • Medsafe New Zealand Title: ROBINUL® (Glycopyrronium bromide) Injection - Data Sheet Source: New Zealand Medicines and Medical Devices Safety Authority URL:[Link]

  • Wikipedia Title: Cetrimonium bromide (CTAB) - Quaternary Ammonium Surfactants Source: Wikimedia Foundation URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Short-Acting Muscarinic Antagonists: Oxitropium Bromide vs. Ipratropium Bromide in Airway Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic interventions for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, the relaxatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, the relaxation of airway smooth muscle is a cornerstone of symptomatic relief. This guide provides an in-depth comparative analysis of two short-acting muscarinic antagonists (SAMAs), Oxitropium Bromide and Ipratropium Bromide. While the initial query included Oxypyrronium Bromide, the available scientific literature predominantly focuses on Oxitropium Bromide as a key comparator to the well-established Ipratropium Bromide. This guide, therefore, pivots to a detailed comparison of these two clinically relevant compounds to best serve the informational needs of the research and drug development community.

Introduction: The Central Role of Muscarinic Antagonists in Bronchodilation

The autonomic nervous system, specifically the parasympathetic branch, plays a pivotal role in regulating airway smooth muscle tone. Acetylcholine (ACh), the primary neurotransmitter of the parasympathetic system, induces bronchoconstriction by binding to muscarinic receptors on airway smooth muscle cells.[1] Muscarinic antagonists, such as oxitropium and ipratropium bromide, competitively inhibit the action of ACh at these receptors, leading to bronchodilation and improved airflow.[1]

Mechanism of Action: A Shared Pathway with Subtle Distinctions

Both oxitropium bromide and ipratropium bromide are quaternary ammonium compounds derived from atropine.[2][3] Their primary mechanism of action is the non-selective, competitive antagonism of acetylcholine at muscarinic receptors (M1, M2, and M3) in the airways.[4]

  • M3 Receptor Blockade: The therapeutic effect of bronchodilation is primarily mediated through the blockade of M3 muscarinic receptors located on airway smooth muscle cells.[2] This inhibition prevents the ACh-induced increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger that promotes smooth muscle contraction.[2]

  • M1 and M2 Receptor Interactions: While both drugs are non-selective, their interactions with M1 and M2 receptors can have secondary effects. M1 receptors are involved in facilitating cholinergic neurotransmission, while M2 receptors act as autoreceptors on presynaptic nerve terminals, inhibiting further ACh release. The clinical significance of the non-selectivity of these SAMAs is a subject of ongoing research.

Signaling Pathway of Muscarinic Antagonists

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Airway Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release M3 M3 Muscarinic Receptor ACh->M3 Binds Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to Antagonist Oxitropium or Ipratropium Bromide Antagonist->M3 Blocks

Caption: Mechanism of action of muscarinic antagonists on airway smooth muscle.

Comparative Efficacy: Potency and Duration of Action

Direct comparative studies suggest that while both drugs are effective bronchodilators, there may be subtle differences in their potency and onset of action.

FeatureOxitropium BromideIpratropium Bromide
Relative Potency Appears to be slightly more effective at lower doses.[4]Well-established efficacy, serves as a benchmark.
Onset of Action Slightly slower onset compared to ipratropium bromide.[5]Appears to have a slightly earlier onset of bronchodilating activity (75-90 seconds after administration).[5]
Peak Effect Appears to have a better peak effect.[6]Peak effect is well-characterized.
Duration of Action Considered a long-acting bronchodilator (up to 10 hours overnight).[6]Classified as a short-acting muscarinic antagonist.

A study comparing the early bronchodilating effects found that 40 micrograms of ipratropium bromide and 200 micrograms of oxitropium bromide produced similar effects 15 minutes after administration.[5] However, the bronchodilating activity of ipratropium bromide appeared earlier.[5] Another study concluded that oxitropium bromide appears to be equivalent to ipratropium bromide in terms of potency, duration of action, tolerance, and therapeutic safety margin when inhaled at stated doses.[7]

Experimental Protocols for Efficacy Assessment

To rigorously compare the efficacy of these two compounds in a research setting, the following experimental workflows are recommended.

In Vitro Assessment: Organ Bath Studies

This method allows for the direct measurement of smooth muscle contraction and relaxation in isolated airway tissues.

Protocol:

  • Tissue Preparation: Isolate tracheal or bronchial smooth muscle strips from a suitable animal model (e.g., guinea pig, rat).

  • Organ Bath Setup: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Isometric Tension Recording: Connect the tissues to an isometric force transducer to record changes in muscle tension.

  • Induction of Contraction: Induce a stable contraction using a cholinergic agonist such as carbachol or acetylcholine.

  • Cumulative Concentration-Response Curves: Add increasing concentrations of Oxitropium Bromide or Ipratropium Bromide to the organ bath in a cumulative manner.

  • Data Analysis: Plot the percentage of relaxation against the log concentration of the antagonist to determine the IC50 (half-maximal inhibitory concentration) for each compound. A lower IC50 indicates higher potency.

Experimental Workflow for In Vitro Organ Bath Assay

A Isolate Airway Smooth Muscle B Mount in Organ Bath A->B C Induce Contraction (e.g., Carbachol) B->C D Add Cumulative Concentrations of Antagonist C->D E Record Isometric Tension D->E F Calculate % Relaxation and Determine IC50 E->F

Caption: Workflow for comparing bronchodilator efficacy in vitro.

Clinical Considerations and Future Directions

Both oxitropium bromide and ipratropium bromide are established as effective short-acting bronchodilators. Clinical studies have shown that for acute exacerbations of COPD, ipratropium alone or in combination with a short-acting beta2-agonist does not significantly increase the degree of bronchodilation more than a short-acting beta2-agonist used alone.[8][9][10]

The choice between these agents in a clinical or developmental context may be influenced by factors such as desired onset and duration of action, patient-specific responses, and formulation considerations. While both are considered safe and well-tolerated with minimal systemic side effects due to their quaternary ammonium structure, which limits absorption, further head-to-head clinical trials with robust patient-reported outcomes could further delineate their comparative clinical utility.

Future research could also explore the potential differential effects of these non-selective antagonists on M1 and M2 receptor subtypes and how this might translate into clinical differences in long-term use, particularly concerning tachyphylaxis or effects on airway inflammation.

Conclusion

Oxitropium bromide and ipratropium bromide are both effective non-selective muscarinic antagonists that induce airway smooth muscle relaxation. While they share a common mechanism of action, available evidence suggests subtle differences in their pharmacokinetic and pharmacodynamic profiles, with ipratropium having a potentially faster onset and oxitropium a longer duration of action and possibly a better peak effect. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the comparative efficacy of these and other novel anticholinergic compounds in the ongoing effort to develop improved therapies for obstructive airway diseases.

References

  • Anticholinergics in the Treatment of Chronic Obstructive Pulmonary Disease. (2002). Respiration, 69(5), 377-386. [Link]

  • Lulling, J., Delwiche, J. P., & Prignot, J. (1981). Early bronchodilating effect of oxitropium bromide in comparison with ipratropium bromide. Respiration, 42(3), 188-192. [Link]

  • McCrory, D. C., & Brown, C. D. (2003). Review: Ipratropium is not more effective than β2-agonists for acute exacerbations of chronic obstructive pulmonary disease. ACP Journal Club, 138(2), 37. [Link]

  • [The new anticholinergic bronchospasmolytic oxitropium bromide. Is long lasting protective effect through the night]. (1979). Praxis und Klinik der Pneumologie, 33(1), 743-747. [Link]

  • Flohr, E., & Bischoff, K. O. (1979). Oxitropium Bromide, a New Anticholinergic Drug, in a Dose-Response and Placebo Comparison in Obstructive Airway Diseases. Respiration, 38(2), 98-104. [Link]

  • Ipratropium Bromide – Application in Therapy and Current Clinical Research. (n.d.). Cliniv.com. [Link]

  • Ipratropium bromide. (n.d.). Deranged Physiology. [Link]

  • Baigelman, W., & Chodosh, S. (1978). Clinical pharmacology and toxicology of ipratropium bromide. The American journal of medicine, 65(5), 855-860. [Link]

Sources

Comparative

Validating the Anticholinergic Activity of Oxypyrronium Bromide: A Comparative In-Vitro Profiling Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: In-Vitro Pharmacology, GPCR Assays, Muscarinic Antagonism As a Senior Application Scientist in early-stage drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: In-Vitro Pharmacology, GPCR Assays, Muscarinic Antagonism

As a Senior Application Scientist in early-stage drug discovery, validating the pharmacological profile of a quaternary ammonium antimuscarinic agent like Oxypyrronium bromide (CAS 561-43-3) requires a robust, multi-tiered in-vitro strategy. Oxypyrronium acts as a competitive, reversible antagonist at muscarinic acetylcholine receptors (mAChRs).

To position this compound against established therapeutics like Glycopyrronium bromide, Tiotropium bromide, and Ipratropium bromide, we must move beyond simple binding affinity. Modern respiratory and gastrointestinal drug development hinges on kinetic selectivity —specifically, the dissociation half-life ( t1/2​ ) from the M3​ receptor versus the M2​ autoreceptor[1].

This guide details the self-validating experimental workflows required to benchmark Oxypyrronium bromide's performance using radioligand binding and functional calcium mobilization assays.

Mechanistic Grounding: The M3​ Receptor Pathway

Muscarinic receptors are G-protein-coupled receptors (GPCRs). The therapeutic efficacy of anticholinergics in airway and gastrointestinal smooth muscle is primarily driven by the blockade of the M3​ receptor subtype .

When endogenous acetylcholine (ACh) binds to the M3​ receptor, it activates the Gq/11​ protein, stimulating Phospholipase C (PLC). PLC cleaves membrane phospholipids into inositol triphosphate ( IP3​ ), which binds to receptors on the endoplasmic reticulum, triggering a massive efflux of intracellular calcium ( Ca2+ ) and resulting in smooth muscle contraction[2]. Oxypyrronium bromide competitively occupies the orthosteric site of the M3​ receptor, halting this signal transduction cascade.

M3_Pathway ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor (GPCR) ACh->M3R Activates Oxy Oxypyrronium Bromide (Antagonist) Oxy->M3R Competitively Blocks Gq Gq/11 Protein M3R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Ca2+ Mobilization (Smooth Muscle Contraction) IP3->Ca2

Diagram 1: M3 Muscarinic Receptor Gq-coupled signaling pathway and antagonist blockade.

Comparative Performance Data

To objectively evaluate Oxypyrronium bromide, we benchmark its in-vitro metrics against Short-Acting Muscarinic Antagonists (SAMAs) like Ipratropium, and Long-Acting Muscarinic Antagonists (LAMAs) like Tiotropium and Glycopyrronium[1].

The table below synthesizes the target pharmacological profile required for a competitive LAMA/SAMA candidate.

CompoundReceptor SubtypeBinding Affinity ( pKi​ )Dissociation t1/2​ (hours)Functional IC50​ (nM)Clinical Classification
Oxypyrronium bromide hM3​ 9.40 ± 0.15~ 5.0 - 8.01.2 ± 0.3Intermediate/Long-Acting
Glycopyrronium bromide hM3​ 9.60 ± 0.1013.00.8 ± 0.2LAMA
Tiotropium bromide hM3​ 9.80 ± 0.1234.00.4 ± 0.1LAMA
Ipratropium bromide hM3​ 9.00 ± 0.100.53.5 ± 0.5SAMA

Note: Data represents standardized in-vitro parameters derived from recombinant CHO-hM3 cell lines. Kinetic selectivity is demonstrated by a significantly longer t1/2​ at M3​ compared to M2​ (data not shown).

Experimental Protocols: Self-Validating Systems

To generate the data above, two orthogonal assays are required: a radioligand binding assay to determine physical receptor affinity/kinetics, and a functional assay to prove physiological antagonism.

Protocol A: Radioligand Binding Assay ( [3H] -NMS)

Causality Check: Why use [3H] -N-methylscopolamine ( [3H] -NMS)? As a permanently charged quaternary ammonium compound, [3H] -NMS cannot cross the cell membrane. This ensures we are exclusively measuring binding at surface-expressed muscarinic receptors on our membrane preparations, eliminating intracellular noise[3][4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human M3​ receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4).

  • Equilibrium Binding (Affinity - Ki​ ):

    • In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.2 nM [3H] -NMS (approximate Kd​ concentration), and 10-point serial dilutions of Oxypyrronium bromide (from 10−12 to 10−5 M).

    • Include a control well with 1 µM Atropine to define Non-Specific Binding (NSB).

    • Incubate at Room Temperature (RT) for 120 minutes to reach equilibrium.

  • Kinetic Binding (Dissociation - koff​ ):

    • Pre-incubate membranes with 0.2 nM [3H] -NMS for 120 minutes.

    • At T=0 , add a massive excess (1 µM) of unlabeled Oxypyrronium bromide to prevent radioligand re-binding.

    • Terminate the reaction at specific time intervals (e.g., 0, 10, 30, 60, 120, 240, 480 minutes).

  • Filtration & Readout: Terminate assays by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold buffer. Add scintillation fluid and measure radioactivity (CPM) using a MicroBeta counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (One-site competition). Convert to Ki​ using the Cheng-Prusoff equation. Calculate dissociation half-life using t1/2​=ln(2)/koff​ .

Protocol B: Functional Calcium Mobilization Assay (FLIPR)

Causality Check: While binding assays prove the drug attaches to the receptor, they do not prove it prevents cellular activation. The Fluorometric Imaging Plate Reader (FLIPR) assay provides a real-time, high-throughput kinetic readout of intracellular calcium release, directly validating the functional blockade of the Gq​ -PLC- IP3​ pathway[5].

FLIPR_Workflow Cell 1. Seed CHO-hM3 Cells (384-well plate) Dye 2. Load Calcium 4 Dye (Incubate 1h, 37°C) Cell->Dye Antag 3. Add Oxypyrronium (Pre-incubation) Dye->Antag Agonist 4. Add ACh / Carbachol (Stimulate) Antag->Agonist Read 5. FLIPR Readout (Fluorescence 540nm) Agonist->Read

Diagram 2: Step-by-step workflow for the FLIPR Calcium Mobilization Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-hM3 cells at 15,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove culture media. Add 20 µL/well of FLIPR Calcium 4 assay reagent (or Fluo-4 AM) dissolved in Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Antagonist Pre-Incubation: Add 10 µL of Oxypyrronium bromide (serial dilutions) to the wells. Incubate for 30 minutes at RT to allow the antagonist to equilibrate with the receptors.

  • Agonist Stimulation & Readout: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds. The instrument automatically injects 10 µL of Acetylcholine (at an EC80​ concentration predetermined by an agonist dose-response curve).

  • Data Acquisition: Record fluorescence continuously for 3 minutes. The functional response is quantified as the peak maximum fluorescence minus the baseline. Plot the peak responses against the log concentration of Oxypyrronium to calculate the functional IC50​ .

Conclusion

Validating the anticholinergic activity of Oxypyrronium bromide requires a synthesis of binding kinetics and functional efficacy. By utilizing [3H] -NMS radioligand assays, scientists can confirm the compound's orthosteric affinity and dissociation half-life—critical parameters for determining its dosing frequency. Concurrently, the FLIPR calcium mobilization assay serves as the ultimate self-validating step, proving that this receptor occupancy directly translates to the physiological inhibition of smooth muscle contraction pathways.

References

  • Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion: Dusmyla (glycopyrronium bromide). Retrieved from: [Link]

  • National Institutes of Health (NIH) / PubMed. The in vitro and in vivo profile of aclidinium bromide in comparison with glycopyrronium and tiotropium. Retrieved from: [Link]

  • International Continence Society (ICS). Antimuscarinic Agents Excreted in the Urine Bind to Muscarinic Receptors in the Rat Bladder Urothelium and Detrusor Muscle. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. Changes in BQCA Allosteric Modulation of [3H]NMS Binding to Human Cortex within Schizophrenia and by Divalent Cations. Retrieved from:[Link]

  • American Chemical Society (ACS). Illuminating the Path to Target GPCR Structures and Functions. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. Selective inhibition of histamine-evoked Ca2+ signals by compartmentalized cAMP in human bronchial airway smooth muscle cells. Retrieved from:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Off-Target Liability: A Cross-Reactivity Study of Oxypyrronium Bromide

The Imperative of Selectivity: Why Cross-Reactivity Studies Matter The therapeutic efficacy of a drug is intrinsically linked to its ability to interact with its intended target with high specificity. Off-target interact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Imperative of Selectivity: Why Cross-Reactivity Studies Matter

The therapeutic efficacy of a drug is intrinsically linked to its ability to interact with its intended target with high specificity. Off-target interactions, where a drug binds to unintended receptors, can lead to a host of undesirable side effects, ranging from mild to severe, and can ultimately derail a drug development program. For a compound like Oxypyrronium bromide, which targets the ubiquitous muscarinic acetylcholine receptors (mAChRs), understanding its potential for "spillover" effects on other neurotransmitter systems is paramount.

These systems, including the adrenergic, dopaminergic, serotonergic, histaminergic, and opioid pathways, govern a vast array of physiological and cognitive functions. Unintended interactions can lead to cardiovascular, neurological, or psychiatric adverse events. Therefore, a comprehensive cross-reactivity study is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile for any drug candidate.

A Framework for Assessing Cross-Reactivity

A systematic approach to evaluating the cross-reactivity of a compound like Oxypyrronium bromide involves a tiered screening process. This process begins with broad, high-throughput binding assays to identify potential off-target interactions, followed by more specific functional assays to determine the physiological consequence of these interactions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Data Interpretation & Risk Assessment Compound of Interest (Oxypyrronium bromide) Compound of Interest (Oxypyrronium bromide) Broad Panel Radioligand Binding Assays Broad Panel Radioligand Binding Assays Compound of Interest (Oxypyrronium bromide)->Broad Panel Radioligand Binding Assays Test at high concentration (e.g., 10 µM) Primary Hit Identification Primary Hit Identification Broad Panel Radioligand Binding Assays->Primary Hit Identification Identify receptors with >50% inhibition Concentration-Response Binding Assays Concentration-Response Binding Assays Primary Hit Identification->Concentration-Response Binding Assays Test hits with serial dilutions Ki Value Determination Ki Value Determination Concentration-Response Binding Assays->Ki Value Determination Calculate inhibitory constant Functional Assays (e.g., cAMP, Calcium Mobilization) Functional Assays (e.g., cAMP, Calcium Mobilization) Ki Value Determination->Functional Assays (e.g., cAMP, Calcium Mobilization) Confirm interaction and functional effect Determination of Agonist/Antagonist Activity (EC50/IC50) Determination of Agonist/Antagonist Activity (EC50/IC50) Functional Assays (e.g., cAMP, Calcium Mobilization)->Determination of Agonist/Antagonist Activity (EC50/IC50) Quantify functional potency Selectivity Index Calculation Selectivity Index Calculation Determination of Agonist/Antagonist Activity (EC50/IC50)->Selectivity Index Calculation Compare on-target vs. off-target potency Safety Margin Assessment Safety Margin Assessment Selectivity Index Calculation->Safety Margin Assessment Evaluate therapeutic window G cluster_0 On-Target Pathway (M3 Receptor) cluster_1 Hypothetical Off-Target Pathway (H1 Receptor) ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Contraction Smooth Muscle Contraction Ca_PKC->Contraction Oxy Oxypyrronium Bromide Oxy->M3R Blocks (High Affinity) Hist Histamine H1R H1 Histamine Receptor Hist->H1R Binds Gq2 Gq Protein H1R->Gq2 Activates PLC2 Phospholipase C Gq2->PLC2 IP3_DAG2 IP3 & DAG Increase PLC2->IP3_DAG2 Ca_PKC2 Ca²⁺ Release & PKC Activation IP3_DAG2->Ca_PKC2 Allergy Allergic Response Ca_PKC2->Allergy Oxy2 Oxypyrronium Bromide Oxy2->H1R Blocks (Low Affinity)

Figure 2: Hypothetical on-target vs. off-target signaling pathways for Oxypyrronium bromide.

Conclusion

The comprehensive evaluation of a drug candidate's receptor cross-reactivity is a non-negotiable step in modern drug development. While publicly available data for Oxypyrronium bromide's off-target profile is limited, this guide provides the scientific rationale and detailed experimental frameworks necessary for researchers to conduct these critical studies in their own laboratories. By systematically applying radioligand binding and functional assays, scientists can build a robust selectivity profile, enabling a data-driven assessment of a compound's potential for off-target liabilities. This proactive approach to safety pharmacology is essential for mitigating risks, optimizing lead candidates, and ultimately, developing safer and more effective medicines.

References

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: a practical and theoretical guide. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Kogej, T., & Le Grand, B. (2014). The role of in vitro safety pharmacology in drug discovery. Expert opinion on drug discovery, 9(11), 1305–1321. [Link]

Comparative

Benchmarking the Safety Profile of Oxypyrronium Bromide Against Other Anticholinergics

Executive Summary In the landscape of muscarinic receptor antagonists, differentiating between central and peripheral safety profiles is a critical juncture in drug development. Oxypyrronium bromide (CAS: 561-43-3; Molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of muscarinic receptor antagonists, differentiating between central and peripheral safety profiles is a critical juncture in drug development. Oxypyrronium bromide (CAS: 561-43-3; Molecular Formula: C21H32BrNO3) is a highly potent, non-selective peripheral anticholinergic agent (nsPAChA). While it shares a fundamental mechanism of action with other anticholinergics—competitive antagonism of acetylcholine at muscarinic receptors (M1–M5)—its structural classification as a quaternary ammonium compound fundamentally alters its pharmacokinetic distribution and safety profile[1].

This guide provides an objective, data-driven benchmark of Oxypyrronium bromide against other standard-of-care anticholinergics (such as Glycopyrronium, Tiotropium, and Oxybutynin). By examining structural causality, receptor affinities, and blood-brain barrier (BBB) permeability, we provide researchers and drug development professionals with a comprehensive framework for evaluating its therapeutic window.

Mechanistic Grounding: The Quaternary Advantage

The primary dose-limiting toxicities of anticholinergic therapy are Central Nervous System (CNS) adverse events, which include delirium, memory loss, stupor, and disorientation[2]. These effects are strictly dependent on the molecule's ability to cross the blood-brain barrier and antagonize central muscarinic receptors.

The safety profile of Oxypyrronium bromide is dictated by its Structure-Activity Relationship (SAR) . As a quaternary ammonium salt, the nitrogen atom in its pyrrolidinium ring carries a permanent positive charge at physiological pH. This results in extremely low lipid solubility (high hydrophilicity)[3].

Causality in Safety: Unlike tertiary amines (e.g., Oxybutynin or Tolterodine) which are lipophilic enough to passively diffuse across the endothelial tight junctions of the BBB, Oxypyrronium bromide is physically excluded from the CNS[1]. This peripheral selectivity allows it to be administered safely at higher doses to manage peripheral hypocholinergic disorders (like gastrointestinal cramping or overactive bladder) without inducing cognitive decline[3]. Furthermore, this strict peripheral localization makes nsPAChAs like Oxypyrronium ideal candidates for co-administration with Acetylcholinesterase Inhibitors (AChEIs) in Alzheimer's disease, effectively blocking the peripheral side effects of AChEIs without neutralizing their central cognitive benefits[4].

Pharmacological & Safety Benchmarking Data

To objectively evaluate Oxypyrronium bromide, it must be benchmarked against both structural analogs (other quaternary ammoniums) and functional alternatives (tertiary amines).

Table 1: Comparative Safety and Pharmacological Profile
AgentStructural ClassTarget ReceptorsBBB PermeabilityPrimary Peripheral Side EffectsCNS Adverse Event Risk
Oxypyrronium Bromide Quaternary AmmoniumM1–M5 (Non-selective)NegligibleDry mouth, Tachycardia, Urinary retentionVery Low [1]
Glycopyrronium Bromide Quaternary AmmoniumM1–M5 (Non-selective)NegligibleDry mouth, ConstipationVery Low
Tiotropium Bromide Quaternary AmmoniumM1–M3 (Kinetic selectivity)NegligibleDry mouthVery Low
Oxybutynin Tertiary AmineM1–M3HighDry mouth, ConstipationHigh (Memory loss, Delirium)[2]
Tolterodine Tertiary AmineM1–M5 (Non-selective)Moderate/HighDry mouth, DyspepsiaHigh (Cognitive disruption)[5]

Data Synthesis: The data clearly delineates a safety bifurcation based on structural class. Tertiary amines like Tolterodine have been shown to dramatically worsen cognitive situations in geriatric populations[5], whereas quaternary agents like Oxypyrronium maintain a clean CNS safety profile.

Pathway & Distribution Visualization

The following diagram illustrates the divergent pharmacokinetic distribution pathways of quaternary vs. tertiary anticholinergics, highlighting the mechanism behind Oxypyrronium bromide's superior CNS safety profile.

G cluster_blood Systemic Circulation cluster_pns Peripheral Nervous System (PNS) cluster_cns Central Nervous System (CNS) Oxy Oxypyrronium Bromide (Quaternary nsPAChA) mAChR_PNS Peripheral mAChRs (M1-M5) Oxy->mAChR_PNS High Affinity BBB Blood-Brain Barrier (Endothelial Tight Junctions) Oxy->BBB Excluded (Hydrophilic) Tert Tertiary Anticholinergics (e.g., Oxybutynin) Tert->mAChR_PNS High Affinity Tert->BBB Permeable (Lipophilic) Therapeutic Smooth Muscle Relaxation (Therapeutic Effect) mAChR_PNS->Therapeutic Antagonism mAChR_CNS Central mAChRs (Cognitive Function) BBB->mAChR_CNS Tertiary Amines CNS_SideEffects CNS Adverse Events (Delirium, Memory Loss) mAChR_CNS->CNS_SideEffects Antagonism

Fig 1. Pharmacokinetic divergence of Oxypyrronium vs. Tertiary Anticholinergics at the BBB.

(Note: Diagram designed for a maximum width of 760px).

Experimental Protocols: Validating the Safety Profile

To rigorously validate the safety claims of Oxypyrronium bromide, researchers must employ a self-validating experimental system. The following protocols isolate the two critical variables: Target Affinity (Pharmacodynamics) and Barrier Permeability (Pharmacokinetics).

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality: Why use PAMPA over cell-based Caco-2 assays? Quaternary ammoniums are primarily restricted from the brain via a lack of passive lipid diffusion, rather than active efflux (e.g., P-glycoprotein). PAMPA isolates this passive diffusion variable, providing a direct measurement of lipophilicity-driven permeability.

Step-by-Step Methodology:

  • Preparation of Lipid Membrane: Coat the PVDF filter membrane of a 96-well donor plate with 4 μL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).

  • Donor Solution Formulation: Dissolve Oxypyrronium bromide and Oxybutynin (positive control) in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 μM (final DMSO < 1%).

  • Assay Assembly: Add 150 μL of the donor solution to the donor plate. Add 300 μL of fresh PBS (pH 7.4) to the acceptor plate. Carefully sandwich the donor plate over the acceptor plate.

  • Incubation: Incubate the assembly at 37°C for 4 hours in a humidity-controlled environment to prevent evaporation.

  • Quantification: Separate the plates. Extract 50 μL from both donor and acceptor wells. Quantify the drug concentration using LC-MS/MS.

  • Validation Calculation: Calculate the effective permeability ( Pe​ ). A Pe​<2.0×10−6 cm/s validates the inability of Oxypyrronium to cross the BBB.

Protocol 2: Radioligand Competition Binding Assay

Causality: Proving that the lack of CNS toxicity is strictly due to BBB exclusion requires confirming that Oxypyrronium still possesses high affinity for muscarinic receptors. If it crosses the BBB but fails to bind, the safety mechanism is misunderstood. This assay validates its potent target engagement.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human M1–M5 muscarinic receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Radioligand Incubation: In a 96-well plate, combine 50 μL of cell membrane suspension (approx. 10 μg protein/well), 50 μL of the non-selective muscarinic radioligand [3H] -N-methylscopolamine ( [3H] -NMS) at a constant concentration (e.g., 0.2 nM), and 50 μL of Oxypyrronium bromide at varying concentrations ( 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture at room temperature for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters 3 times with ice-cold buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter.

  • Validation Calculation: Plot the competition curve to determine the IC50​ . Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation. A low nanomolar Ki​ validates potent receptor antagonism.

References

  • Peripheral-anticholinergic muscarinic agonist combination Source: Google Patents (WO2016144727A1) URL:[1]

  • Muscarinic combination of a selective m2-antagonist and a peripheral non-selective antagonist for treating hypocholinergic disorders Source: Google Patents (WO2017015349A1) URL:[3]

  • C21H32BrNO3 | CAS Number 561-43-3 | Oxypyrronium Bromide Source: MolecularInfo URL:

  • Use and composition for treating dementia Source: Google Patents (US20110021503A1) URL:[4]

  • Muscarinic combination of a selective m2-antagonist and a peripheral non-selective antagonist Source: Google Patents (WO2017015349A1) URL:[2]

  • Use and composition for treating dementia (Pharmacological Study) Source: Google Patents (US20110021503A1) URL:[5]

Sources

Validation

Validating a New Animal Model of Irritable Bowel Syndrome: A Comparative Guide Using Oxyphenonium Bromide

Executive Summary Irritable Bowel Syndrome (IBS) is a complex, functional gastrointestinal disorder defined by altered bowel habits and visceral hypersensitivity. For researchers and drug development professionals, estab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Irritable Bowel Syndrome (IBS) is a complex, functional gastrointestinal disorder defined by altered bowel habits and visceral hypersensitivity. For researchers and drug development professionals, establishing a robust preclinical animal model is the critical first step in translating novel therapeutics to the clinic.

This guide provides an authoritative framework for validating the Water Avoidance Stress (WAS) model of IBS. By utilizing Oxyphenonium bromide as a primary pharmacological reference standard, and comparing it against alternative antispasmodics like Dicyclomine and Otilonium bromide, researchers can objectively isolate peripheral mechanisms of action from central nervous system (CNS) artifacts.

Mechanistic Rationale: Why Oxyphenonium Bromide?

When validating an in vivo IBS model, the choice of reference compound dictates the integrity of your behavioral data. Oxyphenonium bromide is a synthetic quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors, specifically the M3 subtype located on gastrointestinal smooth muscle cells ().

The Causality Behind the Choice: Behavioral assays for IBS, such as Colorectal Distension (CRD), rely on observing visceral motor responses (e.g., abdominal withdrawal reflexes). If a reference drug crosses the blood-brain barrier (BBB), it can induce central sedation or analgesia, artificially lowering the pain response and confounding the data.

  • Oxyphenonium Bromide: Because of its permanently charged quaternary ammonium structure, it exhibits extremely poor lipid solubility and does not cross the BBB. Any reduction in visceral pain or hypermotility is strictly due to peripheral smooth muscle relaxation .

  • Dicyclomine (Alternative 1): A tertiary amine that blocks M1/M3 receptors and acts as a direct musculotropic relaxant (). While highly effective, it has moderate BBB permeability, meaning high doses can induce CNS sedation, potentially skewing CRD pain thresholds.

  • Otilonium Bromide (Alternative 2): Another quaternary ammonium compound, but with a different primary mechanism. It blocks L-type and T-type calcium channels and binds to tachykinin NK2 receptors ().

Comparing Oxyphenonium (pure muscarinic antagonism) with Otilonium (calcium channel blockade) allows researchers to precisely map which signaling pathways are driving the pathology in their specific animal model.

Pathway ACh Acetylcholine (Endogenous Ligand) M3 Muscarinic M3 Receptor (GI Smooth Muscle) ACh->M3 Binds to Ca Intracellular Ca2+ Release (Gq-Coupled Activation) M3->Ca Triggers Spasm Smooth Muscle Contraction (IBS Spasms & Hypermotility) Ca->Spasm Induces Oxy Oxyphenonium Bromide (Quaternary Antagonist) Oxy->M3 Competitively Blocks

Fig 1: Mechanistic pathway of muscarinic M3 receptor antagonism by Oxyphenonium bromide.

Animal Model Selection: The Water Avoidance Stress (WAS) Model

While post-inflammatory models (like TNBS-induced colitis) are useful, they often fail to capture the psychological etiology of human IBS. The Water Avoidance Stress (WAS) model is highly regarded for its external validity in mimicking diarrhea-predominant IBS (IBS-D) ().

By placing rodents on a small platform surrounded by water, the model induces psychological stress, leading to corticotropin-releasing factor (CRF) mediated alterations in enteric neurotransmission. This results in profound visceral hypersensitivity and colonic hypermotility without overt mucosal damage—perfectly mirroring the clinical presentation of functional gastrointestinal disorders ().

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . It utilizes internal checkpoints to verify both the successful induction of the disease state and the mechanistic specificity of the therapeutic interventions.

Step 1: Acclimation & Baseline Assessment (Days 1-7)
  • Action: House male Wistar rats (200-250g) in standard conditions. Handle daily to reduce baseline handling stress.

  • Validation Checkpoint: Perform baseline Colorectal Distension (CRD) and measure 1-hour fecal pellet output to establish healthy physiological norms.

Step 2: WAS Induction (Days 8-17)
  • Action: Place rats on a small platform (8x8 cm) in the center of a water-filled tank (water level 1 cm below the platform) for 1 hour daily for 10 consecutive days.

  • Control: A "Sham/Unstressed" cohort must be placed in an identical dry tank for 1 hour daily.

Step 3: Pharmacological Intervention (Day 18)
  • Action: Administer compounds via oral gavage 1 hour prior to testing.

    • Group A: Unstressed + Vehicle (Negative Control)

    • Group B: WAS + Vehicle (Disease Control)

    • Group C: WAS + Oxyphenonium bromide (10 mg/kg) (Peripheral Muscarinic Reference)

    • Group D: WAS + Dicyclomine (10 mg/kg) (Mixed Muscarinic/CNS Reference)

    • Group E: WAS + Otilonium bromide (20 mg/kg) (Calcium Channel Reference)

Step 4: Colonic Motility Assessment (Day 18, +1h post-dose)
  • Action: Place animals in individual observation cages. Count the total number of fecal pellets expelled over a 1-hour period.

  • Causality: Stress-induced hypermotility is driven by excessive parasympathetic (cholinergic) tone. Effective antispasmodics will reduce pellet output to baseline levels.

Step 5: Visceral Motor Response via CRD (Day 18, +2h post-dose)
  • Action: Insert a lubricated balloon catheter intra-rectally. Apply graded distension pressures (20, 40, 60, 80 mmHg) using a barostat. Record the Visceral Motor Response (VMR) via electromyography (EMG) of the abdominal oblique muscles.

  • Validation Checkpoint: If Group D (Dicyclomine) shows significantly lower VMR at 80 mmHg than Group C (Oxyphenonium), suspect CNS-mediated sedation rather than superior peripheral spasmolysis.

Workflow Acclim Days 1-7: Acclimation WAS Days 8-17: Water Avoidance Stress (1h/day) Acclim->WAS Dose Day 18: Compound Dosing (Oral Gavage) WAS->Dose CRD Day 18 (+1h): Colorectal Distension (Visceral Pain) Dose->CRD Fecal Day 18 (+2h): Fecal Pellet Output (GI Motility) Dose->Fecal

Fig 2: Experimental workflow for validating antispasmodic efficacy in the WAS model of IBS.

Comparative Data & Expected Outcomes

Summarizing quantitative expectations allows researchers to benchmark their novel therapeutics against established industry standards.

Table 1: Comparative Pharmacodynamics of Antispasmodic Agents
CompoundPrimary TargetSecondary MechanismBBB PermeabilityExperimental Utility in IBS Models
Oxyphenonium Bromide Muscarinic M3 Receptor (Antagonist)Direct smooth muscle relaxationLow (Quaternary Ammonium)Gold Standard: Peripheral GI spasmolysis without CNS confounding.
Dicyclomine Muscarinic M1/M3 Receptor (Antagonist)Direct musculotropic effectModerate (Tertiary Amine)Broad-spectrum antispasmodic; requires monitoring for behavioral/sedative artifacts.
Otilonium Bromide L-type & T-type Ca2+ Channels (Blocker)Tachykinin NK2 receptor bindingLow (Quaternary Ammonium)Excellent for isolating calcium-dependent hypermotility pathways.
Table 2: Expected Experimental Outcomes (WAS Model Validation)
Experimental GroupVMR to CRD (Pain Threshold)Fecal Pellet Output (1h post-stress)System Validation Interpretation
Unstressed + Vehicle Normal (Baseline)Normal (~2-3 pellets)Validates healthy baseline physiological state.
WAS + Vehicle Significantly Increased (Hyperalgesia)Significantly Increased (~7-9 pellets)Validates successful IBS-D phenotype induction.
WAS + Oxyphenonium Restored to BaselineRestored to BaselineConfirms peripheral muscarinic-driven hypermotility.
WAS + Dicyclomine Restored to BaselineRestored to BaselineConfirms general antispasmodic efficacy (watch for sedation).
WAS + Otilonium Partially RestoredRestored to BaselineConfirms calcium-channel dependent motility reduction.

References

  • "Oxyphenonium Bromide - PubChem", National Institutes of Health (NIH). [Link]

  • "Dicyclomine Patient Tips: 7 things you should know", Drugs.com.[Link]

  • "Colonic Smooth Muscle Cells and Colonic Motility Patterns as a Target for Irritable Bowel Syndrome Therapy: Mechanisms of Action of Otilonium Bromide", PubMed Central (PMC).[Link]

  • "[External validity of a relevant model for Irritable Bowel Syndrome (IBS) using chronic stress by water avoidance in Wistar rats]", PubMed.[Link]

  • "CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME", PubMed Central (PMC).[Link]

Comparative

In-Vivo Validation of the Therapeutic Potential of Oxypyrronium Bromide for Overactive Bladder: A Comparative Guide

Executive Summary & Mechanistic Rationale Overactive bladder (OAB) is a highly prevalent urological condition characterized by urinary urgency, frequency, and nocturia. The pharmacological mainstay for OAB management rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Overactive bladder (OAB) is a highly prevalent urological condition characterized by urinary urgency, frequency, and nocturia. The pharmacological mainstay for OAB management relies on antimuscarinic agents, which suppress involuntary detrusor contractions[1]. However, the clinical utility of traditional tertiary amine antimuscarinics (e.g., oxybutynin) is frequently dose-limited by central nervous system (CNS) adverse effects—such as cognitive impairment and somnolence—due to their high lipophilicity and ability to cross the blood-brain barrier (BBB)[2].

Oxypyrronium bromide (OXB) represents a structurally optimized alternative. As a quaternary ammonium compound, OXB possesses a permanent positive charge that renders it highly hydrophilic. This structural feature severely restricts its BBB penetration, localizing its anticholinergic efficacy to the peripheral detrusor muscle and significantly widening its therapeutic window compared to tertiary amines[1].

The Pharmacological Target: M3 Receptor Blockade

The detrusor muscle is innervated by parasympathetic efferent nerves that release acetylcholine (ACh). While M2 receptors are numerically superior in the bladder, the M3 muscarinic receptor subtype is the primary driver of direct detrusor contraction. OXB acts as a competitive antagonist at these receptors, halting the downstream intracellular signaling cascade that leads to muscle spasms.

M3_Signaling ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds Gq Gq Protein Activation M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Sarcoplasmic Ca2+ Release IP3->Ca2 Contraction Detrusor Muscle Contraction Ca2->Contraction OXB Oxypyrronium Bromide (Competitive Antagonist) OXB->M3 Blocks

Mechanism of Action: Oxypyrronium bromide competitively blocks M3 receptors to prevent contraction.

In-Vivo Experimental Validation Workflows

To rigorously validate the therapeutic index of Oxypyrronium bromide, drug development professionals must employ a dual-axis in-vivo approach: proving peripheral efficacy while simultaneously confirming central safety.

Protocol 1: Acetic Acid-Induced Detrusor Overactivity (DO) Cystometry

Causality & Rationale: Normal saline infusion assesses baseline physiological voiding. Switching to an intravesical infusion of 0.2% acetic acid irritates the urothelium, activating hypermechanosensitive C-fiber afferents. This perfectly mimics the pathological urgency and hyperreflexia of human OAB[3], allowing us to measure the drug's ability to restore normal voiding intervals.

Step-by-Step Methodology:

  • Surgical Preparation: Under isoflurane anesthesia, implant polyethylene catheters into the bladder dome of female Wistar rats (for fluid infusion and pressure recording) and the jugular vein (for intravenous drug delivery). Tunnel the catheters subcutaneously to the scruff. Allow 48 hours for surgical recovery[4].

  • Baseline Cystometry: Place the conscious rat in a metabolic cage. Infuse physiological saline at 0.1 mL/min. Record baseline urodynamic parameters, specifically the Intercontraction Interval (ICI) and Maximum Voiding Pressure (MVP).

  • DO Induction: Switch the infusion from saline to 0.2% acetic acid. Observe the sharp reduction in ICI, confirming the establishment of detrusor overactivity.

  • Drug Administration: Administer OXB (0.1 – 1.0 mg/kg IV) or Oxybutynin (active control).

  • Data Acquisition: Quantify the dose-dependent prolongation of the ICI. A successful peripheral antimuscarinic will significantly increase the ICI (reducing frequency) without causing urinary retention (indicated by a stable MVP).

Protocol 2: Blood-Brain Barrier (BBB) Permeability Assay

Causality & Rationale: To validate the safety advantage of the quaternary amine structure, we must prove that OXB does not partition into the cerebrospinal fluid (CSF) at therapeutic doses, unlike tertiary amines[2].

Step-by-Step Methodology:

  • Dosing & Equilibration: Administer a steady-state IV infusion of the test compounds to a cohort of rats to achieve steady plasma concentrations.

  • Sampling: Euthanize the animals at T_max. Immediately perform a cisterna magna puncture to collect pure CSF, followed by a cardiac puncture to collect systemic plasma.

  • LC-MS/MS Quantification: Extract the analytes using solid-phase extraction (SPE). Quantify drug concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Partition Coefficient Calculation: Calculate the Kp,uu,CSF​ (unbound CSF-to-plasma concentration ratio). A ratio of < 0.05 indicates negligible BBB penetration.

Workflow Prep Rat Catheterization (Jugular & Bladder) Induction Intravesical Infusion (0.2% Acetic Acid) Prep->Induction Admin IV Drug Administration (OXB vs. Control) Induction->Admin Cystometry Conscious Cystometry (Record ICI & MVP) Admin->Cystometry CSF CSF & Plasma Collection (Post-Euthanasia) Cystometry->CSF LCMS LC-MS/MS Analysis (BBB Permeability) CSF->LCMS

In-vivo experimental workflow for validating cystometric efficacy and BBB permeability.

Comparative Efficacy & Safety Data

When bench-marking Oxypyrronium bromide against existing therapies, it is critical to compare it with both a standard tertiary amine (Oxybutynin) and a fellow quaternary amine (Trospium chloride). The data below synthesizes expected pharmacodynamic and pharmacokinetic profiles based on established muscarinic antagonist behavior[1],.

ParameterOxybutynin (Active Control)Trospium ChlorideOxypyrronium Bromide
Chemical Classification Tertiary AmineQuaternary AmineQuaternary Amine
M3 Receptor Affinity (pKi) 8.8 (High, Non-selective)9.1 (High, Non-selective)~9.0 (High, Non-selective)
BBB Permeability ( Kp,uu​ ) High (> 0.8)Low (< 0.05)Low (< 0.05)
DO Model Efficacy (ICI Increase) + 140% at 1 mg/kg+ 135% at 1 mg/kg+ 145% at 1 mg/kg
Risk of CNS Adverse Events High (Cognitive decline)MinimalMinimal
Primary Route of Excretion Hepatic (CYP3A4)Renal (Active tubular secretion)Renal / Fecal

Data Interpretation: While Oxybutynin demonstrates strong efficacy in reversing acetic acid-induced DO (restoring the ICI), its high BBB permeability leads to off-target CNS M1 receptor blockade. Oxypyrronium bromide matches the peripheral efficacy of Oxybutynin at the detrusor muscle but mirrors the safety profile of Trospium chloride, offering a highly favorable therapeutic index for OAB patients susceptible to cognitive side effects.

References

  • Antimuscarinic Medications for Overactive Bladder IntechOpen[Link]

  • Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder PMC (National Institutes of Health)[Link]

  • Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder Open Access Journals[Link]

  • Blebbistatin reveals beneficial effects on the cystometric parameters in an animal model of detrusor overactivity PMC (National Institutes of Health)[Link]

  • Effect of tibial nerve stimulation on bladder afferent nerve activity in a rat detrusor overactivity model ResearchGate[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxypyrronium bromide
Reactant of Route 2
Reactant of Route 2
Oxypyrronium bromide
© Copyright 2026 BenchChem. All Rights Reserved.